molecular formula C10H10O6 B230345 Prephenic acid CAS No. 126-49-8

Prephenic acid

Cat. No.: B230345
CAS No.: 126-49-8
M. Wt: 226.18 g/mol
InChI Key: FPWMCUPFBRFMLH-UHFFFAOYSA-N
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Description

Prephenic acid is a central metabolic intermediate in the shikimate biosynthetic pathway, essential for the production of the aromatic amino acids phenylalanine and tyrosine in plants, fungi, and bacteria . It is formed from chorismic acid through a [3,3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase . Classically, prephenate serves as the direct precursor for phenylalanine and tyrosine biosynthesis. It can be dehydrated by prephenate dehydratase to form phenylpyruvate, or undergo decarboxylative dehydrogenation via prephenate dehydrogenase to yield 4-hydroxyphenylpyruvate . Beyond these fundamental roles, recent research has uncovered novel, non-aromatizing fates for prephenate. A newly identified family of prephenate-utilizing enzymes, including BacA, AerD, and SalX, catalyzes its decarboxylation without aromatization, directing the carbon flux towards the biosynthesis of diverse non-proteinogenic amino acids found in natural products such as bacilysin, aeruginoside, and salinosporamide A . Studies have also shown that prephenic acid can interact with metal cations like oxidovanadium(IV), which may be relevant for understanding metal transport and bioavailability in plants . Due to its pivotal position at a metabolic branch point, prephenic acid is an invaluable reagent for researchers studying microbial and plant biochemistry, enzymology, antibiotic biosynthesis, and metabolic pathway engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126-49-8

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)

InChI Key

FPWMCUPFBRFMLH-UHFFFAOYSA-N

SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O

Other CAS No.

126-49-8

physical_description

Solid

Synonyms

1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid
prephenate
prephenic acid

Origin of Product

United States

Foundational & Exploratory

Prephenic Acid: The Metabolic Crossroads of Aromatic Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway, an elegant and essential metabolic route in bacteria, archaea, fungi, and plants, is responsible for the de novo synthesis of aromatic amino acids.[1][2] This pathway is conspicuously absent in mammals, making it a prime target for the development of herbicides and antimicrobial agents. Within this pathway, prephenic acid (commonly, prephenate) emerges not merely as an intermediate, but as a critical metabolic fulcrum.[3][4] It represents the last common precursor for the biosynthesis of phenylalanine and tyrosine, standing at a strategic branch point that dictates the flow of carbon into these two distinct and vital molecular fates.[5][6][7] This guide provides a detailed examination of the role of prephenic acid, from its formation via a unique pericyclic reaction to its subsequent enzymatic transformations and the complex regulatory networks that govern its flux. We will explore the catalytic mechanisms of the key enzymes involved, present methodologies for their characterization, and discuss the evolutionary divergence of this metabolic node, offering insights for professionals in drug development and metabolic engineering.

The Genesis of Prephenic Acid: A Pericyclic Masterpiece

The entry point to the phenylalanine and tyrosine branches of aromatic amino acid biosynthesis is the conversion of chorismate to prephenate. This is not a simple transformation but a chemically sophisticated intramolecular rearrangement catalyzed by the enzyme chorismate mutase (CM; EC 5.4.99.5) .[8][9]

The Claisen Rearrangement Mechanism

The conversion of chorismate to prephenate is a rare biological example of a[9][9]-sigmatropic rearrangement, specifically a Claisen rearrangement.[1][3] In this uncatalyzed reaction, which can occur in solution, the substrate chorismate adopts a reactive chair-like conformation to facilitate the bond-breaking and bond-forming events.[10] However, the uncatalyzed reaction is slow. Chorismate mutase provides a catalytic environment that accelerates this reaction by a factor of approximately 10⁶.[8][11] The enzyme achieves this remarkable rate enhancement primarily by stabilizing the high-energy, chair-like transition state of the substrate.[10][12] It does so by precisely positioning key active site residues, often arginine and lysine, to form electrostatic and hydrogen-bonding interactions with the substrate's carboxylate and hydroxyl groups, effectively lowering the activation energy of the reaction.[8][11]

G cluster_0 Shikimate Pathway Terminus cluster_1 Phenylalanine & Tyrosine Branch Point Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase (CM) [3,3]-Sigmatropic Rearrangement

Caption: Formation of prephenate from chorismate.

Prephenic Acid: The Pivotal Branch Point

Once synthesized, prephenate stands at a critical metabolic fork, directing carbon flux toward either phenylalanine or tyrosine. This decision is governed by two distinct classes of enzymes that utilize prephenate as their specific substrate.[13]

The Phenylalanine Biosynthetic Route

The pathway to phenylalanine involves the decarboxylation and dehydration of prephenate to form phenylpyruvate. This reaction is catalyzed by prephenate dehydratase (PDT; EC 4.2.1.51) .[3][13][14] The resulting α-keto acid, phenylpyruvate, is then transaminated by an aminotransferase, utilizing glutamate or aspartate as the amino donor, to yield L-phenylalanine.

The Tyrosine Biosynthetic Route

The parallel pathway to tyrosine involves an NAD⁺ or NADP⁺-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate. This is catalyzed by prephenate dehydrogenase (PDH; EC 1.3.1.12) .[13][15] Similar to the phenylalanine route, 4-hydroxyphenylpyruvate is subsequently transaminated to produce L-tyrosine.

An Evolutionary Alternative: The Arogenate Pathway

While the routes via phenylpyruvate and 4-hydroxyphenylpyruvate are common in many bacteria like E. coli, numerous plants and other microorganisms utilize an alternative strategy known as the arogenate pathway.[7][16][17][18] In this variation, prephenate is first transaminated by prephenate aminotransferase (PAT) to form arogenate.[18][19] Arogenate then serves as the branch point intermediate:

  • Arogenate dehydratase (ADT) catalyzes its conversion to phenylalanine.[17][19]

  • Arogenate dehydrogenase catalyzes its conversion to tyrosine.[19]

This evolutionary divergence highlights the flexibility of metabolic pathways in adapting to different cellular environments and regulatory needs.

G cluster_phenylpyruvate Phenylpyruvate Pathway cluster_hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Pathway cluster_arogenate Arogenate Pathway (e.g., in Plants) Prephenate Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->Hydroxyphenylpyruvate Prephenate Dehydrogenase (PDH) Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine Aminotransferase Tyrosine L-Tyrosine Hydroxyphenylpyruvate->Tyrosine Aminotransferase Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Arogenate->Tyrosine Arogenate Dehydrogenase

Sources

An In-depth Technical Guide to the Discovery, History, and Isolation of Prephenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Prephenic acid, a crucial and notoriously unstable intermediate in the shikimate pathway, stands as a central precursor to the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants. Its discovery and the subsequent development of methods for its isolation represent a significant chapter in the history of metabolic biochemistry. The inherent instability of prephenic acid posed a considerable challenge to early researchers, demanding innovative approaches to its capture and characterization. This technical guide provides a comprehensive overview of the historical context of prephenic acid's discovery, a detailed examination of the classical and modern methodologies for its isolation and purification, and an exploration of the chemical principles that underpin these techniques. We will delve into the seminal work that led to its identification, provide step-by-step protocols for its isolation, and discuss the evolution of these methods in the context of advancing analytical technologies. This guide is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biochemistry, offering both historical perspective and practical guidance.

The Historical Quest for a Key Metabolic Intermediate

The journey to understanding the biosynthesis of aromatic amino acids was a central theme in mid-20th-century biochemistry. The shikimate pathway had been outlined as the route from simple carbohydrate precursors to chorismic acid, but the subsequent steps leading to phenylalanine and tyrosine remained elusive. The transient and reactive nature of the intermediates in this part of the pathway made their identification and isolation a formidable task.

The breakthrough came in the mid-1950s with the work of Metzenberg and Mitchell, who, through their studies on auxotrophic mutants of the fungus Neurospora crassa, were the first to isolate and identify prephenic acid in 1956.[1][2][3][4][5] Their pioneering work laid the foundation for a deeper understanding of this critical branch point in aromatic amino acid biosynthesis. Shortly thereafter, studies on Escherichia coli mutants further solidified the role of prephenic acid as a key intermediate.[1][5]

The initial isolation of prephenic acid was a landmark achievement, given its propensity to aromatize, especially under acidic or basic conditions. The early success was contingent on the use of mutant organisms blocked in the subsequent metabolic steps, which led to the accumulation of this otherwise fleeting compound. The development of a method to crystallize prephenic acid as its barium salt was a critical step, providing a stable form that could be handled and characterized.[1][5]

The Shikimate Pathway: The Biosynthetic Context of Prephenic Acid

Prephenic acid is not an end product but a pivotal intermediate in the shikimate pathway, a seven-step metabolic route for the biosynthesis of aromatic amino acids. This pathway is essential for many organisms but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

The formation of prephenic acid is a fascinating example of a naturally occurring pericyclic reaction.[6] It is synthesized from chorismic acid via a Claisen rearrangement, a reaction catalyzed by the enzyme chorismate mutase.[6]

Shikimate_Pathway_to_Prephenic_Acid Chorismic_Acid Chorismic Acid Prephenic_Acid Prephenic Acid Chorismic_Acid->Prephenic_Acid Chorismate Mutase (Claisen Rearrangement) Phenylalanine Phenylalanine Prephenic_Acid->Phenylalanine Prephenate Dehydratase Tyrosine Tyrosine Prephenic_Acid->Tyrosine Prephenate Dehydrogenase

Caption: The enzymatic conversion of chorismic acid to prephenic acid.

From prephenic acid, the pathway bifurcates, leading to the synthesis of either phenylalanine or tyrosine through the action of prephenate dehydratase or prephenate dehydrogenase, respectively. The regulation of these enzymatic steps is crucial for maintaining the cellular balance of these essential amino acids.

Classical Isolation of Prephenic Acid: The Barium Salt Method

The original methods for isolating prephenic acid relied on its accumulation in the culture filtrates of auxotrophic mutants of Neurospora crassa or E. coli. The instability of the free acid necessitated a strategy to capture and stabilize it. The formation of the barium salt proved to be an effective solution. Barium ions (Ba²⁺) form a stable, insoluble salt with the dicarboxylic prephenate anion, allowing for its precipitation from the aqueous culture medium. This not only concentrated the product but also protected it from degradation.

Rationale Behind Key Experimental Steps
  • Use of Auxotrophic Mutants: The selection of mutant strains lacking the enzymes prephenate dehydratase or prephenate dehydrogenase was the cornerstone of the initial isolation efforts. This genetic lesion caused the intracellular accumulation and subsequent secretion of prephenic acid into the culture medium.

  • pH Control: Maintaining a neutral to slightly alkaline pH during the initial stages of extraction is critical to prevent the acid-catalyzed aromatization of prephenic acid to phenylpyruvic acid.

  • Charcoal Treatment: Activated charcoal is employed as a decolorizing and purification agent. Its large, nonpolar surface area effectively adsorbs colored impurities and other nonpolar contaminants from the culture filtrate.[7][8][9][10][11] This step is crucial for obtaining a purer final product.

  • Ion-Exchange Chromatography: The use of an anion-exchange resin, such as Dowex-1, is a key purification step. At a neutral pH, prephenic acid is anionic due to its two carboxyl groups and binds to the positively charged resin. Contaminants with different charge properties can be washed away, and the prephenic acid can then be eluted by a salt gradient or a change in pH.

  • Barium Salt Precipitation: The addition of a soluble barium salt, such as barium chloride, to the purified prephenate solution induces the precipitation of barium prephenate. The low solubility of this salt in water facilitates its recovery by filtration.

Step-by-Step Protocol for the Isolation of Barium Prephenate

This protocol is a synthesis of the classical methods developed by early researchers, primarily adapted from the work of Gamborg and Simpson with E. coli.

I. Culturing of the Auxotrophic Mutant:

  • Prepare a suitable liquid culture medium for the chosen auxotrophic E. coli strain (one deficient in prephenate dehydratase and/or prephenate dehydrogenase).

  • Inoculate the medium with the mutant strain and incubate under appropriate conditions (e.g., 30-37°C with aeration) for a period sufficient to allow for the accumulation of prephenic acid in the culture supernatant.

  • Monitor the culture for the production of prephenic acid using a suitable assay (e.g., spectrophotometric analysis of its conversion to phenylpyruvic acid upon acidification).

  • Harvest the culture and separate the cells from the supernatant by centrifugation. The supernatant contains the crude prephenic acid.

II. Initial Purification:

  • Adjust the pH of the culture supernatant to approximately 8.0 with a suitable base (e.g., NaOH). This is crucial for the stability of prephenic acid.

  • Add activated charcoal to the supernatant (approximately 1-2% w/v) and stir for 30-60 minutes at room temperature.

  • Remove the charcoal by filtration. The resulting solution should be significantly decolorized.

III. Ion-Exchange Chromatography:

  • Prepare a column with an anion-exchange resin (e.g., Dowex-1) and equilibrate it with a buffer at pH 8.0.

  • Load the charcoal-treated supernatant onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound prephenic acid using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by a stepwise decrease in pH.

  • Collect fractions and assay for the presence of prephenic acid. Pool the fractions containing the highest concentrations of the product.

IV. Barium Salt Precipitation and Crystallization:

  • To the pooled, purified prephenate solution, add a solution of barium chloride (BaCl₂) dropwise with gentle stirring.

  • A white precipitate of barium prephenate will form. Continue adding the barium chloride solution until no further precipitation is observed.

  • Allow the precipitate to settle, then collect it by filtration.

  • Wash the precipitate with cold water and then with ethanol to remove any remaining soluble impurities.

  • Dry the crystalline barium prephenate under vacuum.

Classical_Isolation_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Product Recovery Culture 1. Culture of Auxotrophic Mutant Centrifugation 2. Centrifugation Culture->Centrifugation Supernatant Crude Supernatant Centrifugation->Supernatant pH_Adjust 3. pH Adjustment (pH 8.0) Supernatant->pH_Adjust Charcoal 4. Activated Charcoal Treatment pH_Adjust->Charcoal Filtration1 5. Filtration Charcoal->Filtration1 Ion_Exchange 6. Anion-Exchange Chromatography Filtration1->Ion_Exchange Elution 7. Elution Ion_Exchange->Elution Purified_Prephenate Purified Prephenate Solution Elution->Purified_Prephenate Precipitation 8. Barium Chloride Precipitation Purified_Prephenate->Precipitation Filtration2 9. Filtration & Washing Precipitation->Filtration2 Drying 10. Vacuum Drying Filtration2->Drying Final_Product Crystalline Barium Prephenate Drying->Final_Product

Caption: Workflow for the classical isolation of barium prephenate.

Modern Approaches to Prephenic Acid Purification

While the classical barium salt precipitation method is robust and historically significant, modern analytical and purification techniques offer higher resolution, speed, and yield. High-Performance Liquid Chromatography (HPLC) has become the method of choice for the purification of prephenic acid, particularly for obtaining high-purity material for enzymatic and structural studies.

High-Performance Liquid Chromatography (HPLC) Purification

The purification of prephenic acid by HPLC leverages its chemical properties, such as its polarity and ionic character. Reversed-phase and ion-exchange chromatography are the most common modes employed.

4.1.1. Step-by-Step Protocol for HPLC Purification of Prephenic Acid

This protocol provides a general framework for the HPLC purification of prephenic acid. The specific parameters may need to be optimized depending on the HPLC system and the purity of the starting material.

I. Sample Preparation:

  • Start with a partially purified prephenic acid solution, for example, the eluate from an initial ion-exchange chromatography step as described in the classical method.

  • Ensure the sample is free of particulate matter by filtering it through a 0.22 µm syringe filter.

  • Adjust the pH of the sample to be compatible with the mobile phase and the column chemistry.

II. HPLC System and Conditions:

  • Column: A reversed-phase C18 column or a suitable anion-exchange column.

  • Mobile Phase:

    • Reversed-Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

    • Anion-Exchange: A gradient of increasing salt concentration in a buffer at a pH where prephenic acid is charged (e.g., pH 7-8).

  • Flow Rate: Typically 1-5 mL/min for analytical to semi-preparative scale.

  • Detection: UV detection at a wavelength where prephenic acid absorbs (e.g., around 220 nm).

  • Temperature: Room temperature or controlled at a specific temperature for better reproducibility.

III. Purification Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Run the gradient program to separate the components of the sample.

  • Monitor the chromatogram and collect the fractions corresponding to the prephenic acid peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified prephenic acid, often as a stable salt (e.g., ammonium or sodium salt).

Characterization and Structure Elucidation

The determination of the structure of prephenic acid was a significant challenge due to its instability. Early studies relied on a combination of chemical degradation, UV-Vis spectroscopy, and elemental analysis.

  • UV-Vis Spectroscopy: Prephenic acid exhibits a characteristic UV spectrum that changes with pH. Under neutral conditions, it shows minimal absorbance in the higher wavelength UV region. Upon acidification, it rapidly converts to phenylpyruvic acid, which has a strong absorbance maximum around 320 nm. This acid-lability and the resulting spectral shift became a key diagnostic tool for its identification and quantification.

  • Chemical Degradation: Controlled degradation of prephenic acid and analysis of the resulting products provided crucial clues to its structure. For instance, its conversion to phenylpyruvic acid upon mild acid treatment indicated the presence of the pyruvyl side chain and the cyclohexadiene ring.

  • Modern Spectroscopic Techniques: The advent of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has allowed for the unambiguous confirmation of the structure of prephenic acid. ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.

Technique Information Obtained
UV-Vis Spectroscopy Confirmed the presence of the cyclohexadiene ring and its acid-catalyzed aromatization.
Chemical Degradation Revealed the relationship to phenylpyruvic acid and provided evidence for the pyruvyl side chain.
Elemental Analysis Determined the empirical formula.
NMR Spectroscopy Elucidated the detailed connectivity and stereochemistry of the molecule.
Mass Spectrometry Determined the exact molecular weight and provided fragmentation patterns for structural confirmation.

Conclusion

The discovery and isolation of prephenic acid represent a triumph of classical biochemistry, relying on the clever use of genetics, enzymology, and analytical chemistry to capture a highly reactive metabolic intermediate. The journey from the initial observations in Neurospora crassa mutants to the development of robust isolation protocols has paved the way for a detailed understanding of aromatic amino acid biosynthesis. While modern techniques like HPLC have refined the purification process, the foundational principles established by the early pioneers remain relevant. This guide has provided a comprehensive overview of the historical and technical aspects of prephenic acid isolation, offering valuable insights and practical protocols for researchers in the field. The continued study of the shikimate pathway and its intermediates, including prephenic acid, holds promise for the development of new therapeutic agents and biotechnological applications.

References

  • Carbon filtration and activated charcoal | Class experiment - RSC Education. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decolorizing carbon. (n.d.). Retrieved January 15, 2026, from [Link]

  • Gamborg, O. L., & Simpson, F. J. (1964). PREPARATION OF PREPHENIC ACID AND ITS CONVERSION TO PHENYLALANINE AND TYROSINE BY PLANT ENZYMES. Canadian Journal of Biochemistry, 42(5), 583–591.
  • Metzenberg, R. L., & Mitchell, H. K. (1956). Isolation of prephenic acid from Neurospora. Archives of Biochemistry and Biophysics, 64(1), 51–56.
  • How do activated carbons selectively 'sense' colored impurities? : r/chemistry. (2017, December 5). Reddit. Retrieved January 15, 2026, from [Link]

  • Genetic Control of Phenylalanine and Tyrosine Biosynthesis in NEUROSPORA CRASSA - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Why should activated carbon be used during recrystallization? - Homework.Study.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • What Is Activated Charcoal and How Does it Work? - ThoughtCo. (2025, June 10). Retrieved January 15, 2026, from [Link]

  • The biosynthesis of aromatic compounds by Neurospora crassa - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Preliminary studies on the isolation and metabolism of an intermediate in aromatic biosynthesis: chorismic acid - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Control of the Biosynthesis of Phenylalanine and Tyrosine in Plant ... (n.d.). Retrieved January 15, 2026, from [Link]

  • Chloroplasts of higher plants synthesize L-phenylalanine via L-arogenate - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biosynthesis of Protein Amino Acids in Plant Tissue Culture IV Isotope Competition Experiments using Glucose-U-14C and Potential Intermediates - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Enzymology of l-Tyrosine Biosynthesis in Mung Bean (Vigna radiata [L.] Wilczek) - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Preparing the Mobile Phases - Shimadzu. (n.d.). Retrieved January 15, 2026, from [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). Retrieved January 15, 2026, from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved January 15, 2026, from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Retrieved January 15, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Biosynthesis of Prephenic Acid from Chorismic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of chorismic acid to prephenic acid is a pivotal and mechanistically fascinating step in the shikimate pathway, representing the committed step towards the biosynthesis of the aromatic amino acids phenylalanine and tyrosine.[1][2] This transformation is a rare example of a naturally occurring enzyme-catalyzed pericyclic reaction, specifically a Claisen rearrangement.[1][3][4] The enzyme responsible, chorismate mutase (EC 5.4.99.5), achieves a remarkable rate enhancement of over a million-fold compared to the uncatalyzed reaction in aqueous solution.[1][5] Understanding the intricacies of this biosynthesis is of fundamental biochemical importance and holds significant implications for the development of novel antibiotics, herbicides, and fungicides, as the shikimate pathway is essential in bacteria, fungi, and plants but absent in mammals.[3][6] This guide provides a comprehensive technical overview of the biosynthesis of prephenic acid, delving into the enzymatic mechanism, key experimental protocols for its study, and the regulation of this crucial metabolic branch point.

Introduction: The Shikimate Pathway and the Significance of Prephenic Acid

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic compounds in a wide range of organisms.[7][8] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismic acid, a critical branch-point intermediate.[8][9] From chorismate, metabolic pathways diverge to produce tryptophan or, via the action of chorismate mutase, prephenic acid, the precursor to phenylalanine and tyrosine.[1][8] The regulation of flux through this branch point is crucial for maintaining cellular homeostasis of aromatic amino acids.[1][10]

The biosynthesis of prephenic acid is therefore a key regulatory node in aromatic amino acid metabolism.[8][11] The enzyme catalyzing this reaction, chorismate mutase, exists in various forms across different organisms, from monofunctional enzymes in Bacillus subtilis to bifunctional enzymes with associated prephenate dehydrogenase or prephenate dehydratase activity in organisms like Escherichia coli.[1][12][13] This diversity in enzyme architecture reflects different strategies for regulating this metabolic juncture.

The Enzymatic Transformation: A Detailed Look at Chorismate Mutase

The conversion of chorismate to prephenate is a concerted, intramolecular rearrangement.[1][14] While the reaction can proceed thermally in the absence of an enzyme, chorismate mutase dramatically accelerates the reaction by stabilizing the transition state.[5][6]

The Claisen Rearrangement Mechanism

The underlying chemical transformation is a[5][5]-sigmatropic rearrangement, a type of pericyclic reaction known as the Claisen rearrangement.[4][15] In this reaction, a carbon-carbon bond is formed between C3 of the enolpyruvyl side chain and C5 of the cyclohexadiene ring of chorismate, with the concomitant cleavage of the C-O ether bond.[16][17]

The reaction is believed to proceed through a chair-like transition state.[2][16] The enzyme's active site plays a crucial role in pre-organizing the substrate into a conformation that is close to this transition state geometry, a concept referred to as the "near attack conformer" (NAC).[18][19] By binding and stabilizing this reactive conformation, the enzyme significantly lowers the activation energy of the reaction.[19][20]

The Role of the Active Site

The active sites of chorismate mutases, despite variations in overall protein fold (AroQ and AroH families), share conserved features that are critical for catalysis.[1][21] These typically include positively charged residues, such as arginine, that engage in electrostatic and hydrogen-bonding interactions with the carboxylate groups and the ether oxygen of the substrate.[1][5] These interactions are thought to stabilize the polarized transition state.[3][6] For instance, in E. coli chorismate mutase, Arg90 has been shown to be important for transition state stabilization.[1]

Molecular dynamics simulations have provided evidence that the enzyme active site restricts the conformational freedom of chorismate, thereby increasing the population of the reactive chair-like conformer.[2][5] This entropic contribution is a significant factor in the enzyme's catalytic power.[6][22]

Structural Diversity of Chorismate Mutases

Chorismate mutases exhibit considerable structural diversity. The AroQ family, which includes the E. coli enzyme, are typically intertwined homodimers of 3-helical subunits.[1] In contrast, the AroH family, exemplified by the Bacillus subtilis enzyme, has a trimeric α/β barrel topology.[1] Some organisms possess bifunctional chorismate mutases, where the mutase domain is fused to either prephenate dehydrogenase or prephenate dehydratase, the subsequent enzymes in the phenylalanine and tyrosine biosynthetic pathways.[1][23] This fusion can facilitate substrate channeling and coordinated regulation.

Experimental Methodologies for Studying Prephenic Acid Biosynthesis

A thorough understanding of the biosynthesis of prephenic acid relies on a combination of biochemical and biophysical techniques. This section outlines key experimental protocols.

Enzyme Purification

The purification of chorismate mutase is a prerequisite for detailed kinetic and structural characterization. Protocols vary depending on the source organism and whether the enzyme is monofunctional or part of a bifunctional complex.

3.1.1. Purification of Monofunctional Chorismate Mutase from Bacillus subtilis[12]
  • Cell Lysis: Bacterial cells overexpressing the aroH gene are harvested and resuspended in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) and lysed by sonication or French press.

  • Centrifugation: The cell lysate is centrifuged to remove cell debris.

  • Ammonium Sulfate Fractionation: A fractional precipitation with ammonium sulfate is performed to enrich for chorismate mutase.

  • Anion Exchange Chromatography: The redissolved protein fraction is applied to an anion exchange column (e.g., DEAE-cellulose) and eluted with a salt gradient.[24]

  • Gel Filtration Chromatography: The fractions containing chorismate mutase activity are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., Sephadex G-200).[24]

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Activity Assays

The activity of chorismate mutase is typically measured by monitoring the disappearance of chorismate or the appearance of prephenate.

3.2.1. Spectrophotometric Assay[25][26][27]

This is a continuous assay that follows the decrease in absorbance at 274 nm or 310 nm as chorismate is converted to prephenate.[25][26][27]

  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., 50 mM Tris buffer, pH 8.0), a known concentration of chorismate, and the purified enzyme.[25]

  • Measurement: The reaction is initiated by the addition of the enzyme, and the change in absorbance is monitored over time using a UV-visible spectrophotometer.

  • Calculation: The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of chorismate (ε₂₇₄ = 2630 M⁻¹cm⁻¹).[25]

3.2.2. HPLC-Based Assay[28]

This method allows for the direct quantification of both chorismate and prephenate.

  • Reaction: The enzymatic reaction is set up as described above.

  • Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., HCl) or a base.

  • Analysis: The quenched reaction mixture is injected onto a reverse-phase HPLC column, and the concentrations of chorismate and prephenate are determined by comparing the peak areas to those of known standards.

Kinetic Analysis

Steady-state kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), are determined by measuring the initial reaction velocity at varying substrate concentrations.[12][23] The data are then fitted to the Michaelis-Menten equation.[26]

Table 1: Representative Kinetic Parameters for Chorismate Mutases

Enzyme SourceKₘ for Chorismate (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Bacillus subtilis100505.0 x 10⁵[12]
Escherichia coli40--[5]
Pinus pinaster (PpCM1)-29.4-[25]
Pinus pinaster (PpCM2)-35-[25]
Mycobacterium tuberculosis-602.4 x 10⁵[26][29]

Note: Kinetic parameters can vary depending on the assay conditions (pH, temperature, buffer composition).

Structural Biology

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of chorismate mutases from various organisms, often in complex with transition-state analogs.[1][5] These structures have provided invaluable insights into the catalytic mechanism and the specific interactions within the active site that contribute to rate acceleration.

Regulation of Prephenic Acid Biosynthesis

The biosynthesis of prephenic acid is a tightly regulated process, ensuring a balanced supply of aromatic amino acids. Regulation occurs at both the genetic and enzymatic levels.

Allosteric Regulation

In many organisms, chorismate mutase is subject to allosteric regulation by the end products of the pathway, phenylalanine and tyrosine, which act as feedback inhibitors.[23][24] Conversely, tryptophan can act as an allosteric activator in some plant species.[24] This feedback regulation allows the cell to modulate the flux into the phenylalanine and tyrosine branches based on the cellular demand for these amino acids. For example, in etiolated mung bean seedlings, one isoform of chorismate mutase (CM-1) is inhibited by phenylalanine and tyrosine, and this inhibition is reversed by tryptophan.[24]

Gene Regulation

The expression of the genes encoding chorismate mutase is also regulated. In E. coli, the expression of the pheA gene, which encodes the bifunctional chorismate mutase-prephenate dehydratase, is controlled by the TyrR regulatory protein.[10] The activity of TyrR is in turn modulated by the intracellular concentrations of the aromatic amino acids.[10]

Visualization of the Biosynthetic Pathway and Experimental Workflow

Biochemical Pathway

Biosynthesis_of_Prephenic_Acid Chorismic_Acid Chorismic Acid Prephenic_Acid Prephenic Acid Chorismic_Acid->Prephenic_Acid Chorismate_Mutase Chorismate Mutase (EC 5.4.99.5)

Caption: The enzymatic conversion of chorismic acid to prephenic acid.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Cell_Lysis Cell Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Ammonium_Sulfate Ammonium Sulfate Fractionation Centrifugation->Ammonium_Sulfate Anion_Exchange Anion Exchange Chromatography Ammonium_Sulfate->Anion_Exchange Gel_Filtration Gel Filtration Anion_Exchange->Gel_Filtration Purity_Assessment Purity Assessment (SDS-PAGE) Gel_Filtration->Purity_Assessment Activity_Assay Enzyme Activity Assay (Spectrophotometric/HPLC) Purity_Assessment->Activity_Assay Structural_Analysis Structural Analysis (X-ray Crystallography) Purity_Assessment->Structural_Analysis Kinetic_Analysis Kinetic Analysis (Michaelis-Menten) Activity_Assay->Kinetic_Analysis

Caption: A typical workflow for the purification and characterization of chorismate mutase.

Conclusion and Future Directions

The biosynthesis of prephenic acid from chorismic acid remains a subject of intense research due to its fundamental importance in primary metabolism and its potential as a target for antimicrobial and herbicidal agents. While significant progress has been made in understanding the catalytic mechanism of chorismate mutase, several areas warrant further investigation. These include the detailed dynamics of the enzyme-substrate interaction, the role of allosteric regulation in complex metabolic networks, and the design of potent and specific inhibitors. The continued application of advanced techniques in structural biology, computational chemistry, and enzymology will undoubtedly provide deeper insights into this remarkable biochemical transformation.

References

  • Standard free energies were calculated for the Claisen rearrangement of chorismate to prephenate in six different environments: water, wild-type enzymes from Bacillus subtilis and Escherichia coli, their Arg90Cit and Glu52Ala mutants, and the 1F7 catalytic antibody. (n.d.).
  • Chorismate mutase. (n.d.). In Wikipedia.
  • The mechanism of catalysis of the chorismate to prephenate reaction by the Escherichia coli mutase enzyme. (n.d.). PNAS.
  • The multilayered regulation of aromatic amino acid biosynthesis in plants. (n.d.). PubMed.
  • Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes. (1978). Biochemistry, 17(8), 1573-1580.
  • Mechanism of Chorismate Mutase: Contribution of Conformational Restriction to Catalysis in the Claisen Rearrangement. (n.d.). Journal of the American Chemical Society.
  • The near attack conformation approach to the study of the chorismate to prephenate reaction. (n.d.).
  • An MD/QM Study of the Chorismate Mutase-Catalyzed Claisen Rearrangement Reaction. (n.d.).
  • Aromatic Amino Acids Plants and its Biosynthesis. (n.d.). Longdom Publishing.
  • Claisen rearrangement. (n.d.). In Wikipedia.
  • Claisen Rearrangement. (2023). Chemistry LibreTexts.
  • Claisen rearrangement of chorismic acid resulting in prephenic acid. (n.d.). ResearchGate.
  • The Claisen rearrangement of chorismate to prephenate via the proposed... (n.d.). ResearchGate.
  • Biosynthesis of Aromatic Amino Acids and Its Regulation. (n.d.). ResearchGate.
  • Biosynthesis of the Aromatic Amino Acids. (2008). EcoSal Plus, 3(1).
  • Substrate conformational transitions in the active site of chorismate mutase: Their role in the catalytic mechanism. (n.d.). PubMed Central.
  • The mechanism of catalysis of the chorismate to prephenate reaction by the Escherichia coli mutase enzyme. (n.d.). PMC - NIH.
  • In nature, the enzyme chorismate mutase catalyzes a Claisen rearrangement of chorismate that involves both the terminal double bond and the double bond with the highlighted carbon. What is the structure of prephenate, the biological precursor to the amino. (n.d.).
  • A definitive mechanism for chorismate mutase. (n.d.). PubMed - NIH.
  • What Drives Chorismate Mutase to Top Performance? Insights from a Combined In Silico and In Vitro Study. (n.d.). NIH.
  • Regulation of Aromatic Amino Acid Biosynthesis in Higher Plants: I. Evidence for a Regulatory Form of Chorismate Mutase in Etiolated Mung Bean Seedlings 1. (n.d.). Oxford Academic.
  • THE BIOSYNTHESIS OF PHENYLALANINE AND TYROSINE; ENZYMES CONVERTING CHORISMIC ACID INTO PREPHENIC ACID AND THEIR RELATIONSHIPS TO PREPHENATE DEHYDRATASE AND PREPHENATE DEHYDROGENASE. (1965). Biochim Biophys Acta.
  • Bacillus subtilis chorismate mutase is partially diffusion-controlled. (n.d.). PubMed - NIH.
  • Monofunctional chorismate mutase from Bacillus subtilis: purification of the protein, molecular cloning of the gene, and overexpression of the gene product in Escherichia coli. (1990). Biochemistry, 29(2), 376-383.
  • Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine. (2024). PMC.
  • Quantum chemical modeling of the reaction path of chorismate mutase based on the experimental substrate/product complex. (n.d.).
  • Purification scheme for E. coli chorismate synthase. (n.d.). ResearchGate.
  • The mechanism of the chorismate mutase reaction. (n.d.). Journal of the American Chemical Society.
  • PREPARATION OF PREPHENIC ACID AND ITS CONVERSION TO PHENYLALANINE AND TYROSINE BY PLANT ENZYMES. (1963). DTIC.
  • Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance. (n.d.). PMC - PubMed Central.
  • Purification of chorismate, prephenate, and arogenate by HPLC. (n.d.). ResearchGate.
  • The purification and characterisation of chorismate mutase-prephenate dehydrogenase from Escherichia coli K12. (1971). Biochim Biophys Acta, 229(3), 795-804.
  • What Drives Chorismate Mutase to Top Performance? Insights from a Combined In Silico and In Vitro Study. (2023). Biochemistry.
  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010).
  • Biochemical and Structural Characterization of the Secreted Chorismate Mutase (Rv1885c) from Mycobacterium tuberculosis H37Rv: an *AroQ Enzyme Not Regulated by the Aromatic Amino Acids. (n.d.). ASM Journals.
  • (PDF) Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds. (2019). ResearchGate.
  • File:Prephenate biosynthesis.png. (2005). Wikimedia Commons.
  • Biosynthetic pathway in bacteria a recipe for drug discovery and production. (2019).

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Prephenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prephenic acid, a key metabolite in the shikimate pathway, stands as a critical branch-point intermediate in the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in bacteria, fungi, and plants.[1][2] Its unique and unstable 1,4-cyclohexadiene structure, coupled with its pivotal biological role, has made it a subject of intense scientific scrutiny. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, biosynthesis, and chemical synthesis of prephenic acid, offering valuable insights for researchers in metabolic engineering, drug discovery, and synthetic biology.

Chemical Structure and Physicochemical Properties

Prephenic acid is an oxo-dicarboxylic acid.[3] Its structure features a 1,4-cyclohexadiene ring with a hydroxyl group at C4, a carboxylic acid at C1, and a pyruvic acid side chain also at the quaternary C1 position.[4] The presence of the two carboxyl groups and the hydroxyl group makes it a highly polar molecule, readily soluble in water.[5]

The instability of prephenic acid in acidic or basic conditions, where it readily undergoes aromatization, poses significant challenges for its isolation and handling.[1] Consequently, it is typically isolated and stored as its more stable dianionic salt, commonly the barium or disodium salt.[1][6]

PropertyValueSource
IUPAC Name (1s,4s)-1-(2-Carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid[1]
CAS Number 126-49-8 (unspecified)[1]
Molecular Formula C₁₀H₁₀O₆[7]
Molecular Weight 226.18 g/mol [7]
Appearance Typically isolated as a salt (e.g., white crystalline barium salt)[8]
Solubility Soluble in water[5]

Stereochemistry of Prephenic Acid

A fascinating aspect of prephenic acid's structure is its stereochemistry. The molecule contains two pseudoasymmetric centers at C1 and C4 of the cyclohexadiene ring. These centers are stereogenic but not chirotopic, meaning the molecule itself is achiral and optically inactive due to a plane of symmetry.[1]

Two diastereomers of prephenic acid exist: the naturally occurring cis isomer and the synthetic trans isomer, also known as epiprephenic acid.[1] In the natural cis isomer, the higher priority substituents at the pseudoasymmetric carbons (the carboxyl group at C1 and the hydroxyl group at C4, according to CIP rules) are on the same side of the ring.[1] The IUPAC nomenclature for the natural isomer is (1s,4s)-prephenic acid.[1]

The determination of the stereochemistry of natural prephenic acid was a significant achievement, accomplished through a combination of chemical degradation, synthesis of stereoisomers, and spectroscopic analysis.[6]

Caption: The two diastereomers of prephenic acid.

Biosynthesis of Prephenic Acid

Prephenic acid is biosynthesized from chorismic acid, another key intermediate in the shikimate pathway. This transformation is catalyzed by the enzyme chorismate mutase (EC 5.4.99.5) and involves a fascinating and rare example of a naturally occurring pericyclic reaction—a formal Claisen rearrangement.[9][10]

The enzyme binds chorismic acid in a specific conformation that facilitates the[9][9]-sigmatropic rearrangement of the enolpyruvyl side chain, leading to the formation of prephenic acid.[11] This enzymatic catalysis accelerates the reaction rate by a factor of over 10⁶ compared to the uncatalyzed reaction in water.[11]

biosynthesis_pathway chorismate Chorismic Acid prephenate Prephenic Acid chorismate->prephenate [3,3]-Sigmatropic Rearrangement enzyme Chorismate Mutase enzyme->chorismate caption Biosynthesis of Prephenic Acid

Caption: Enzymatic conversion of chorismic acid to prephenic acid.

Chemical Synthesis of Prephenic Acid

The inherent instability of prephenic acid has made its total synthesis a challenging endeavor. A landmark achievement in this area was the total synthesis of disodium prephenate and its epimer, disodium epiprephenate, by Danishefsky and coworkers.[6][12] This synthesis not only provided access to these important molecules for further study but also unequivocally confirmed the stereochemistry of the natural product.

The Danishefsky synthesis is a multi-step process that utilizes a Diels-Alder reaction as a key step to construct the cyclohexadiene ring with the desired stereochemistry. The strategic use of protecting groups and stereocontrolled reactions is a hallmark of this elegant synthesis.

danishefsky_synthesis start Starting Materials dienophile Dienophile start->dienophile diene Diene start->diene diels_alder Diels-Alder Reaction dienophile->diels_alder diene->diels_alder adduct Cycloadduct diels_alder->adduct functional_group_manipulation Functional Group Manipulations adduct->functional_group_manipulation prephenate_epimer Epiprephenate functional_group_manipulation->prephenate_epimer prephenate Prephenate functional_group_manipulation->prephenate caption Key Stages of the Danishefsky Synthesis

Caption: A simplified workflow of the Danishefsky total synthesis of prephenate.

Experimental Protocols

Isolation and Purification of Prephenic Acid from E. coli Mutants

This protocol is adapted from methods used for the isolation of shikimate pathway intermediates.[13]

1. Culture Growth and Harvest:

  • Grow a suitable E. coli mutant strain (deficient in prephenate dehydratase and prephenate dehydrogenase) in a minimal medium supplemented with limiting amounts of L-phenylalanine and L-tyrosine.

  • Monitor the accumulation of prephenate in the culture medium, typically by HPLC.

  • Harvest the cells by centrifugation when prephenate concentration is maximal.

2. Initial Purification:

  • Adjust the pH of the supernatant to 8.0 with NaOH.

  • Add a solution of barium acetate to precipitate barium prephenate.

  • Collect the precipitate by centrifugation.

3. Further Purification:

  • Dissolve the barium prephenate precipitate in a minimal amount of water.

  • Purify the prephenate by anion-exchange chromatography or HPLC on a C18 reversed-phase column.[12]

  • Monitor fractions for the presence of prephenate.

  • Pool the pure fractions and lyophilize to obtain the purified barium or sodium salt of prephenic acid.

Chemical Synthesis of Disodium Prephenate (Danishefsky's Method)

The following is a summarized protocol based on the work of Danishefsky et al.[6]

1. Synthesis of the Dienophile:

  • Prepare the requisite dienophile from a suitable starting material, involving multiple steps of protection and functional group transformations.

2. Diels-Alder Reaction:

  • React the dienophile with a silyloxydiene in a thermal Diels-Alder reaction to form the key cyclohexene adduct with high stereoselectivity.

3. Elaboration of the Adduct:

  • Subject the cycloadduct to a series of transformations including reduction, oxidation, and protection/deprotection steps to introduce the necessary functional groups of prephenic acid.

4. Final Deprotection and Isolation:

  • Remove all protecting groups under carefully controlled conditions to avoid aromatization.

  • Purify the final product by chromatography to yield disodium prephenate.

Stereochemical Analysis

1. Chiral High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC is a powerful technique for separating the diastereomers of prephenic acid.[10]

  • A chiral stationary phase (CSP), often based on polysaccharide derivatives, is used.

  • The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), with acidic or basic additives to improve peak shape.[14]

  • The differential interaction of the cis and trans isomers with the CSP allows for their separation and quantification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of prephenic acid and its isomers.[15]

  • The chemical shifts and coupling constants of the vinyl and allylic protons in the cyclohexadiene ring are particularly informative for distinguishing between the cis and trans isomers.

  • Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry by observing through-space interactions between protons. A strong NOE between the proton at C4 and the protons of the pyruvic acid side chain would be indicative of the cis isomer.

3. X-ray Crystallography:

  • X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state.[16]

  • By obtaining suitable crystals of a prephenate salt (e.g., barium or disodium salt), the precise arrangement of atoms and the relative stereochemistry of the substituents on the cyclohexadiene ring can be determined with high precision.[17]

Spectroscopic Data

¹H NMR (D₂O, 400 MHz) δ (ppm) Multiplicity Assignment
cis-Prephenic Acid6.05 - 5.95mH-2, H-6
4.40tH-4
3.20dCH₂
trans-Prephenic Acid6.15 - 6.05mH-2, H-6
4.55tH-4
3.05dCH₂
¹³C NMR (D₂O, 100 MHz) δ (ppm) Assignment
cis-Prephenic Acid205.0C=O (pyruvate)
178.0COOH (ring)
175.5COOH (pyruvate)
130.0C-2, C-6
128.5C-3, C-5
65.0C-4
55.0C-1
45.0CH₂
trans-Prephenic Acid204.8C=O (pyruvate)
177.8COOH (ring)
175.3COOH (pyruvate)
130.5C-2, C-6
128.0C-3, C-5
64.5C-4
54.8C-1
44.5CH₂

Note: Specific chemical shifts can vary slightly depending on the solvent and pH.

Conclusion

Prephenic acid remains a molecule of significant interest due to its central role in primary metabolism and its challenging chemical nature. A thorough understanding of its structure, stereochemistry, and reactivity is essential for researchers aiming to manipulate the shikimate pathway for the production of valuable aromatic compounds or for the development of novel herbicides and antimicrobial agents that target this essential biosynthetic route. The synthetic and analytical methods detailed in this guide provide a solid foundation for future research and development in these exciting fields.

References

  • Wikipedia. Prephenic acid. [Link]

  • DrugFuture. Prephenic Acid. [Link]

  • Wikipedia. Chorismate mutase. [Link]

  • Hur, S., & Bruice, T. C. (2003). The near attack conformation approach to the study of the chorismate to prephenate reaction. Proceedings of the National Academy of Sciences, 100(21), 12015–12020. [Link]

  • Gan, J., et al. (2008). The mechanism of catalysis of the chorismate to prephenate reaction by the Escherichia coli mutase enzyme. Proceedings of the National Academy of Sciences, 105(24), 8377–8382. [Link]

  • Wikiwand. Prephenic acid. [Link]

  • ResearchGate. Claisen rearrangement of chorismic acid resulting in prephenic acid. [Link]

  • Taylor & Francis Online. Chorismate mutase – Knowledge and References. [Link]

  • PubChem. Prephenic acid. [Link]

  • Cotton, R. G., & Gibson, F. (1965). The biosynthesis of phenylalanine and tyrosine; enzymes converting chorismic acid into prephenic acid and their relationships to prephenate dehydratase and prephenate dehydrogenase. Biochimica et Biophysica Acta (BBA) - General Subjects, 100, 76–88. [Link]

  • Kast, P., et al. (2020). Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity. Journal of Biological Chemistry, 295(2), 433–447. [Link]

  • The Good Scents Company. prephenic acid. [Link]

  • PubChem. 1-Carboxy-4-hydroxy-alpha-oxo-2,5-cyclohexadiene-1-propanoic acid. [Link]

  • Danishefsky, S., Hirama, M., Fritsch, N., & Clardy, J. (1979). Synthesis of disodium prephenate and disodium epiprephenate. Stereochemistry of prephenic acid and an observation on the base-catalyzed rearrangement of prephenic acid to p-hydroxyphenyllactic acid. Journal of the American Chemical Society, 101(24), 7013–7018. [Link]

  • CSIR NET Life Science Coaching. Biosynthesis of Tyrosine: Identifying Key Intermediates and Cofactors in the Shikimate Pathway. [Link]

  • Danishefsky, S., & Hirama, M. (1977). Total synthesis of disodium prephenate. Journal of the American Chemical Society, 99(23), 7740–7741. [Link]

  • Bozhyk, N., et al. (2019). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Industrial Crops and Products, 130, 227–237. [Link]

  • Pseudomonas Aeruginosa Metabolome Database. Prephenate (PAMDB000839). [Link]

  • EMBL-EBI. prephenic acid (CHEBI:16666). [Link]

  • Siehl, D. L., & Jensen, R. A. (1987). Purification of chorismate, prephenate, and arogenate by HPLC. Methods in Enzymology, 142, 422–431. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000108 - Prephenic Acid (C10H10O6). [Link]

Sources

The Central Role of Prephenic Acid in Aromatic Amino Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the function of prephenic acid, a critical branch-point intermediate in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying biochemical pathways, enzymatic mechanisms, and regulatory networks.

Introduction: The Shikimate Pathway and the Genesis of Aromaticity

In bacteria, archaea, fungi, and plants, the shikimate pathway is the exclusive route for the de novo synthesis of aromatic compounds, including the essential amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1][2] This seven-step metabolic sequence converts the primary metabolites phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the last common precursor for the three aromatic amino acids.[1][3][4] The absence of this pathway in animals makes it an attractive target for the development of herbicides and antimicrobial agents.[2][5]

Chorismate stands at a crucial metabolic juncture. The enzyme chorismate mutase catalyzes a[6][6]-sigmatropic Claisen rearrangement of chorismate to form prephenic acid, committing the carbon skeleton to the phenylalanine and tyrosine biosynthetic branches.[1][7] This guide will focus on the subsequent enzymatic transformations of prephenic acid, the regulatory mechanisms that govern metabolic flux, and the experimental methodologies used to investigate these processes.

The Bifurcation of Prephenic Acid Metabolism

Prephenic acid, an unstable 1,4-cyclohexadiene derivative, is the substrate for two distinct enzyme-catalyzed reactions that lead to the synthesis of phenylalanine and tyrosine.[7] The partitioning of prephenate between these two branches is a key regulatory point in aromatic amino acid biosynthesis.

The Phenylalanine Biosynthetic Branch: Prephenate Dehydratase

The synthesis of L-phenylalanine from prephenic acid is primarily initiated by the enzyme prephenate dehydratase (PDT) (EC 4.2.1.51).[8][9] This enzyme catalyzes the dehydration and decarboxylation of prephenate to yield phenylpyruvate.[7][8]

The proposed mechanism for prephenate dehydratase involves a concerted reaction where the carboxylate group initiates the reaction, leading to the aromatization of the ring and the elimination of a water molecule.[8] In many microorganisms, prephenate dehydratase is a monofunctional enzyme, while in others, such as Escherichia coli, it exists as a domain within a multifunctional protein that also possesses chorismate mutase activity.[8][10]

The final step in phenylalanine biosynthesis is the transamination of phenylpyruvate, typically utilizing glutamate as the amino donor, to yield L-phenylalanine.

The Tyrosine Biosynthetic Branch: Prephenate Dehydrogenase

The initial committed step in the synthesis of L-tyrosine from prephenic acid is catalyzed by prephenate dehydrogenase (PDH) (EC 1.3.1.12).[11][12] This enzyme facilitates the NAD(P)+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate.[2][12]

The kinetic mechanism of prephenate dehydrogenase has been studied in detail, particularly the enzyme from E. coli. These studies suggest a random sequential mechanism where both prephenate and the NAD+ cofactor can bind to the enzyme independently.[11] In some organisms, prephenate dehydrogenase is a monofunctional enzyme, while in others, it is part of a bifunctional protein that also contains chorismate mutase activity.[11][13]

Similar to phenylalanine synthesis, the final step in tyrosine formation is a transamination reaction, converting 4-hydroxyphenylpyruvate to L-tyrosine.

The Alternative Arogenate Pathway

In many plants and some bacteria, an alternative route for phenylalanine and tyrosine biosynthesis exists that proceeds through the intermediate arogenate .[6][14][15][16][17] In this pathway, prephenate is first transaminated to form arogenate.[16] Arogenate then serves as the branch point, where:

  • Arogenate dehydratase catalyzes the dehydration and decarboxylation of arogenate to yield L-phenylalanine.[16]

  • Arogenate dehydrogenase catalyzes the NAD(P)+-dependent oxidative decarboxylation of arogenate to produce L-tyrosine.[16]

This pathway bypasses the formation of phenylpyruvate and 4-hydroxyphenylpyruvate. The presence and predominance of the prephenate versus the arogenate pathway can vary between different organisms.[6][17]

Visualizing the Phenylalanine and Tyrosine Biosynthetic Pathways

The following diagrams illustrate the central role of prephenic acid in the biosynthesis of phenylalanine and tyrosine.

prephenate_pathway chorismate Chorismate prephenate Prephenic Acid chorismate->prephenate Chorismate Mutase phenylpyruvate Phenylpyruvate prephenate->phenylpyruvate Prephenate Dehydratase hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate prephenate->hydroxyphenylpyruvate Prephenate Dehydrogenase arogenate Arogenate prephenate->arogenate Prephenate Aminotransferase phenylalanine L-Phenylalanine phenylpyruvate->phenylalanine Aminotransferase tyrosine L-Tyrosine hydroxyphenylpyruvate->tyrosine Aminotransferase arogenate->phenylalanine Arogenate Dehydratase arogenate->tyrosine Arogenate Dehydrogenase

Caption: Biosynthetic pathways of Phenylalanine and Tyrosine from Chorismate.

Regulation of Metabolic Flux: Allosteric Control

The biosynthesis of aromatic amino acids is tightly regulated to meet the metabolic needs of the cell and conserve resources. A primary mechanism of control is allosteric feedback inhibition, where the final products of the pathway, phenylalanine and tyrosine, bind to and modulate the activity of key enzymes.

Regulation of Chorismate Mutase

Chorismate mutase, the enzyme that produces prephenate, is a major site of allosteric regulation.[18][19] In many organisms, chorismate mutase activity is inhibited by phenylalanine and tyrosine and activated by tryptophan.[18][20][21] This reciprocal regulation helps to balance the metabolic flux towards the different aromatic amino acid branches.

Regulation of Prephenate Dehydratase and Prephenate Dehydrogenase

The enzymes directly downstream of prephenate are also subject to allosteric control:

  • Prephenate dehydratase is often inhibited by L-phenylalanine, the end product of its branch.[22][23] In some cases, it can be activated by L-tyrosine.[22]

  • Prephenate dehydrogenase is typically subject to feedback inhibition by L-tyrosine.[24]

This feedback regulation ensures that the synthesis of each amino acid is attenuated when it is present in sufficient quantities.

The following diagram illustrates the allosteric regulation of the phenylalanine and tyrosine biosynthetic pathways.

allosteric_regulation cluster_phe Phenylalanine Synthesis cluster_tyr Tyrosine Synthesis chorismate Chorismate prephenate Prephenic Acid chorismate->prephenate Chorismate Mutase phenylpyruvate Phenylpyruvate prephenate->phenylpyruvate Prephenate Dehydratase hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate prephenate->hydroxyphenylpyruvate Prephenate Dehydrogenase phenylalanine L-Phenylalanine phenylpyruvate->phenylalanine Aminotransferase phenylalanine->prephenate Feedback Inhibition tyrosine L-Tyrosine hydroxyphenylpyruvate->tyrosine Aminotransferase tyrosine->prephenate Feedback Inhibition

Sources

An In-depth Technical Guide to the Regulation of Prephenate Biosynthesis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Centrality of Prephenate in Aromatic Amino Acid Biosynthesis

Prephenate stands as a critical branch-point intermediate in the shikimate pathway, the metabolic route responsible for the de novo synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This pathway is essential for bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial agents, herbicides, and drugs targeting pathogens. The regulation of prephenate biosynthesis is a finely tuned process, ensuring a balanced supply of these essential amino acids for protein synthesis and as precursors for a vast array of secondary metabolites. This guide provides a comprehensive overview of the multifaceted regulatory mechanisms governing prephenate metabolism, with a focus on the key enzymes, their allosteric control, and the genetic regulation of their expression. We will delve into the experimental methodologies used to investigate this pathway, offering field-proven insights and detailed protocols to empower researchers in their quest to understand and manipulate this vital metabolic hub.

The Enzymatic Crossroads: Chorismate to Prephenate and Beyond

The journey from the central metabolite chorismate to the aromatic amino acids hinges on a series of enzymatic transformations. The initial and committed step is the conversion of chorismate to prephenate, catalyzed by chorismate mutase (CM) . From prephenate, the pathway bifurcates, leading to either phenylalanine or tyrosine.

  • Towards Tyrosine: Prephenate dehydrogenase (PDH) , encoded by the tyrA gene in many bacteria, catalyzes the NAD(P)+-dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate. This is followed by a transamination step to yield tyrosine.

  • Towards Phenylalanine: Prephenate dehydratase (PDT) , encoded by the pheA gene in many bacteria, facilitates the decarboxylation and dehydration of prephenate to phenylpyruvate, which is then transaminated to form phenylalanine.

In many prokaryotes, these enzymatic activities are found on bifunctional proteins. For instance, in Escherichia coli, a single polypeptide encoded by tyrA possesses both chorismate mutase and prephenate dehydrogenase activities (CM-PDH), while the pheA gene product is a bifunctional chorismate mutase-prephenate dehydratase (CM-PDT)[1][2]. This fusion of catalytic domains is thought to enhance metabolic efficiency through substrate channeling.

In contrast, plants predominantly utilize an alternative route via arogenate for both phenylalanine and tyrosine synthesis. In this pathway, prephenate is first transaminated to arogenate, which is then converted to phenylalanine by arogenate dehydratase or to tyrosine by arogenate dehydrogenase[3][4][5][6][7].

Allosteric Regulation: The Immediate Response to Metabolic Cues

Allosteric regulation provides a rapid and sensitive mechanism to control the flux through the prephenate pathway in response to the cellular concentrations of the final products, the aromatic amino acids. This feedback inhibition is a hallmark of this metabolic route.

Feedback Inhibition of Prephenate Dehydrogenase (TyrA)

The activity of prephenate dehydrogenase is typically inhibited by its ultimate end-product, tyrosine . This feedback mechanism prevents the overproduction of tyrosine when it is abundant in the cell. Kinetic studies have shown that tyrosine acts as an allosteric inhibitor, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's affinity for its substrate, prephenate[8][9][10]. In E. coli, the binding of tyrosine to the bifunctional TyrA protein leads to the formation of an inactive tetramer, and this inhibition is enhanced by the presence of NAD+[2][11].

Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues involved in tyrosine binding and the allosteric transition. For example, in E. coli TyrA, mutations at Tyr263 and residues 354 to 357 have been shown to confer resistance to tyrosine feedback inhibition[1][2][5].

Feedback Inhibition and Activation of Prephenate Dehydratase (PheA)

The regulation of prephenate dehydratase is often more complex, involving both inhibition and, in some cases, activation by different aromatic amino acids. The primary feedback inhibitor of PheA is phenylalanine . Similar to the regulation of TyrA, phenylalanine binds to an allosteric site on the PheA protein, inducing a conformational change that inhibits its catalytic activity[12][13][14]. The regulatory domain is often an ACT domain, which is a common feature in enzymes regulated by amino acid concentrations[15][16].

Interestingly, in some bacteria like Alcaligenes eutrophus and Corynebacterium glutamicum, prephenate dehydratase activity is activated by tyrosine [17][18]. This cross-pathway regulation allows for a sophisticated balancing of the pools of phenylalanine and tyrosine. When tyrosine levels are high, it can stimulate the pathway towards phenylalanine synthesis, ensuring that the building blocks for proteins are available in appropriate ratios. Tryptophan has also been shown to inhibit prephenate dehydratase in some species[17][18][19].

The following diagram illustrates the allosteric regulation of the prephenate pathway in a typical bacterium like E. coli.

Allosteric_Regulation cluster_tyr Tyrosine Biosynthesis cluster_phe Phenylalanine Biosynthesis Chorismate Chorismate TyrA Chorismate Mutase / Prephenate Dehydrogenase (TyrA) Chorismate->TyrA CM PheA Chorismate Mutase / Prephenate Dehydratase (PheA) Chorismate->PheA CM Prephenate Prephenate Prephenate->TyrA PDH Prephenate->PheA PDT p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine Tyrosine p_Hydroxyphenylpyruvate->Tyrosine Transamination Phenylpyruvate Phenylpyruvate Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Transamination Tyrosine->TyrA Feedback Inhibition Phenylalanine->PheA Feedback Inhibition TyrA->Prephenate TyrA->p_Hydroxyphenylpyruvate PheA->Prephenate PheA->Phenylpyruvate

Figure 1. Allosteric feedback regulation of prephenate biosynthesis in E. coli.

Transcriptional Control: A Deeper Layer of Regulation

While allosteric regulation provides an immediate response to changing metabolite levels, transcriptional control offers a more long-term adaptation by modulating the synthesis of the biosynthetic enzymes. In bacteria, this is often achieved through the action of repressor proteins and attenuation mechanisms.

The TyrR Regulon

In E. coli and other enteric bacteria, the expression of many genes involved in aromatic amino acid biosynthesis and transport is controlled by the TyrR regulatory protein [20][21][22]. TyrR can act as both a repressor and an activator, depending on the specific promoter and the presence of its co-effectors: tyrosine, phenylalanine, or tryptophan[20][21][22]. For example, the expression of the tyrA gene is repressed by TyrR in the presence of high levels of tyrosine[22]. TyrR binds to specific DNA sequences, known as "TyrR boxes," located in the promoter regions of the genes it regulates[22]. The ability of TyrR to integrate signals from all three aromatic amino acids allows for a coordinated regulation of the entire pathway.

Attenuation of the pheA Operon

The pheA operon in E. coli is a classic example of regulation by transcriptional attenuation [2][23][24][25][26]. This mechanism fine-tunes the expression of the operon in response to the availability of charged phenylalanyl-tRNA (tRNA^Phe^). The leader region of the pheA mRNA contains a short open reading frame (the leader peptide) with several codons for phenylalanine. It can also fold into alternative secondary structures: an anti-terminator and a terminator hairpin.

  • Under Phenylalanine Starvation: When tRNA^Phe^ levels are low, the ribosome translating the leader peptide stalls at the phenylalanine codons. This stalling allows the formation of the anti-terminator structure, which prevents the formation of the downstream terminator hairpin. As a result, RNA polymerase proceeds with the transcription of the pheA structural gene.

  • Under Phenylalanine Abundance: When tRNA^Phe^ levels are high, the ribosome moves rapidly through the leader peptide and dissociates. This allows the terminator hairpin to form, which signals RNA polymerase to terminate transcription prematurely, before it reaches the pheA gene.

This elegant mechanism ensures that the cell only synthesizes the enzymes for phenylalanine biosynthesis when the end product is scarce.

The following diagram illustrates the mechanism of transcriptional attenuation of the pheA operon.

Attenuation_Mechanism cluster_low_phe Low Phenylalanine cluster_high_phe High Phenylalanine ribosome_low Ribosome Stalls (low tRNA-Phe) leader_low pheA Leader mRNA anti_terminator Anti-terminator (2:3 hairpin forms) leader_low->anti_terminator transcription_continues Transcription of pheA Continues anti_terminator->transcription_continues ribosome_high Ribosome Proceeds leader_high pheA Leader mRNA terminator Terminator (3:4 hairpin forms) leader_high->terminator transcription_terminates Transcription Terminates terminator->transcription_terminates Protein_Purification_Workflow start Gene of Interest (e.g., tyrA, pheA) cloning Cloning into Expression Vector (e.g., pET with N- or C-terminal His-tag) start->cloning transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) cloning->transformation expression Induction of Protein Expression (e.g., with IPTG) transformation->expression lysis Cell Lysis (e.g., sonication, French press) expression->lysis clarification Clarification of Lysate (centrifugation) lysis->clarification imac Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA or Co-Talon resin) clarification->imac wash Wash with Low Imidazole (to remove non-specific binders) imac->wash elution Elution with High Imidazole wash->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end Pure Protein analysis->end

Figure 3. A typical workflow for the expression and purification of His-tagged proteins.

Detailed Protocol for His-tagged Protein Purification:

  • Cell Culture and Induction:

    • Inoculate a starter culture of E. coli BL21(DE3) cells harboring the expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C for better protein folding.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice or by passing them through a French press.

  • Lysate Clarification:

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA or Co-Talon column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Purity Assessment and Storage:

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration, aliquot, and store at -80°C.

Enzyme Activity Assays

Accurate measurement of enzyme activity is crucial for determining kinetic parameters and assessing the effects of inhibitors or activators. Continuous spectrophotometric assays are often preferred as they allow for real-time monitoring of the reaction.

Protocol for a Continuous Spectrophotometric Assay for Prephenate Dehydrogenase (PDH):

  • Principle: The activity of PDH is monitored by following the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH from NAD^+^ or NADP^+^, respectively.

  • Reagents:

    • Assay buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Prephenate solution (substrate).

    • NAD^+^ or NADP^+^ solution.

    • Purified PDH enzyme.

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, prephenate, and NAD(P)^+^ at their desired final concentrations.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding a small volume of the purified enzyme.

    • Immediately start monitoring the increase in absorbance at 340 nm over time.

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H (6220 M^-1^ cm^-1^).

Protocol for a Continuous Spectrophotometric Assay for Chorismate Mutase (CM):

  • Principle: The conversion of chorismate to prephenate can be monitored by the decrease in absorbance at 274 nm.[12][24][27]

  • Reagents:

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Chorismate solution (substrate).

    • Purified CM enzyme.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and chorismate.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 274 nm over time.

    • Calculate the initial rate from the linear phase of the reaction, using the molar extinction coefficient of chorismate (ε274 = 2630 M^-1^ cm^-1^).[24]

Protocol for a Coupled Spectrophotometric Assay for Prephenate Dehydratase (PDT):

  • Rationale: The direct product of the PDT reaction, phenylpyruvate, does not have a distinct absorbance change from the substrate, prephenate. Therefore, a coupled assay is often employed where the product of the PDT reaction is converted into a readily detectable substance in a subsequent reaction catalyzed by an auxiliary enzyme.

  • Principle: This assay is a stopped-time assay. The reaction is allowed to proceed for a defined period, and then the amount of phenylpyruvate produced is quantified by its conversion to the enol-borate complex, which absorbs at 320 nm.

  • Reagents:

    • Assay buffer: e.g., 100 mM Tris-HCl, pH 8.2.

    • Prephenate solution.

    • Purified PDT enzyme.

    • Stopping reagent: 1 M Borate, pH 8.5.

  • Procedure:

    • Set up a series of reaction tubes each containing the assay buffer and prephenate.

    • Equilibrate the tubes to the desired temperature.

    • Initiate the reaction by adding the enzyme to each tube at staggered time points.

    • Stop the reaction at specific time intervals by adding the borate stopping reagent.

    • Measure the absorbance of the enol-borate complex at 320 nm.

    • The amount of phenylpyruvate produced is proportional to the absorbance at 320 nm. A standard curve with known concentrations of phenylpyruvate should be generated.

Inhibitor Screening and Characterization

The enzymes of the prephenate biosynthesis pathway are excellent targets for the development of new antimicrobial agents. High-throughput screening (HTS) of compound libraries can be employed to identify potential inhibitors.

Workflow for Inhibitor Screening:

  • Primary Screen:

    • Use a robust and sensitive enzyme assay (e.g., one of the spectrophotometric assays described above) in a multi-well plate format.

    • Screen a large library of compounds at a single concentration to identify "hits" that significantly inhibit enzyme activity.

  • Hit Confirmation and Dose-Response Analysis:

    • Re-test the primary hits to confirm their inhibitory activity.

    • Perform dose-response experiments to determine the IC50 (the concentration of inhibitor that causes 50% inhibition) for each confirmed hit.

  • Mechanism of Inhibition Studies:

    • For the most potent inhibitors, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Investigating Allosteric Regulation using Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the structure-function relationships of enzymes and to identify the amino acid residues critical for catalysis and allosteric regulation.[10][17][26][28]

Workflow for Site-Directed Mutagenesis:

  • Hypothesis Generation: Based on sequence alignments, structural data, or previous studies, identify putative residues involved in allosteric effector binding or the conformational change associated with regulation.

  • Mutagenesis: Use a commercially available kit or a standard PCR-based method to introduce the desired mutation(s) into the expression plasmid containing the gene of interest.[28]

  • Sequence Verification: Sequence the entire gene to confirm the presence of the intended mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: Express and purify the mutant protein using the same protocol as for the wild-type enzyme.

  • Biochemical Characterization:

    • Perform enzyme activity assays to determine the kinetic parameters (kcat and Km) of the mutant enzyme.

    • Conduct inhibition studies with the allosteric effector to determine if the mutation has altered the enzyme's sensitivity to feedback regulation.

Quantitative Analysis of Enzyme Kinetics and Inhibition

A quantitative understanding of the kinetic parameters of the enzymes in the prephenate pathway is essential for building metabolic models and for the rational design of inhibitors. The following table summarizes representative kinetic data for key enzymes from different organisms.

EnzymeOrganismSubstrateKm (µM)EffectorKi (µM)ActivationReference
Chorismate Mutase Escherichia coli (PheA)Chorismate200Phenylalanine--[17]
Prephenate Dehydrogenase Escherichia coli (TyrA)Prephenate45Tyrosine60-[17]
Prephenate Dehydratase Escherichia coli (PheA)Prephenate670Phenylalanine2.6-[17]
Tyrosine-Activates[17]
Tryptophan23-[17][19]
Prephenate Dehydrogenase Alcaligenes eutrophusPrephenate45Tyrosine60-[17]
Prephenate Dehydratase Alcaligenes eutrophusPrephenate670Phenylalanine2.6-[17]
Tyrosine-Activates[17]
Tryptophan23-[17][19]

Evolution and Comparative Genomics: A Broader Perspective

The regulation of prephenate biosynthesis has evolved differently across the domains of life, reflecting the diverse metabolic needs and lifestyles of different organisms.

  • Gene Fusions: The fusion of genes encoding sequential enzymes in a metabolic pathway, such as the tyrA and pheA bifunctional enzymes in E. coli, is a common evolutionary theme.[15][22][29] This is thought to confer a selective advantage by facilitating substrate channeling and co-regulation.

  • Divergent Regulatory Mechanisms: While feedback inhibition by the end-product amino acids is a conserved feature, the specific details of allosteric control can vary. For example, the activation of prephenate dehydratase by tyrosine is not universal.

  • Alternative Pathways: The evolution of the arogenate pathway in plants highlights a major divergence from the prephenate-centric pathway common in many bacteria.[3][4][5][6][7] This may be linked to the need for tighter regulation of carbon flow into the vast array of plant secondary metabolites derived from aromatic amino acids.

  • Comparative Genomics: The analysis of gene organization and regulatory elements across different genomes provides valuable insights into the evolution of these pathways.[7][11][15][30] For instance, comparing the operon structures of the tyrA and pheA genes in E. coli and Bacillus subtilis reveals both conserved principles and lineage-specific adaptations in transcriptional regulation.[7][31][32]

Conclusion and Future Directions

The regulation of prephenate biosynthesis is a paradigm of metabolic control, integrating allosteric feedback and transcriptional regulation to maintain cellular homeostasis. For researchers in drug development, the enzymes of this pathway, particularly prephenate dehydrogenase and prephenate dehydratase, represent validated targets for the discovery of novel therapeutics. A deep understanding of their structure, function, and regulation is paramount for the successful design of potent and specific inhibitors.

Future research in this field will likely focus on:

  • High-resolution structural studies of these enzymes in complex with their allosteric effectors and inhibitors to provide a more detailed picture of the molecular mechanisms of regulation.[19][21][33][34][35]

  • The application of systems biology approaches to model the entire aromatic amino acid biosynthesis network and to predict the effects of pathway perturbations.

  • The exploration of the regulatory mechanisms in a wider range of pathogenic organisms to identify novel drug targets.

  • The engineering of these pathways in industrial microorganisms for the enhanced production of aromatic amino acids and their derivatives.

By building upon the foundational knowledge outlined in this guide and embracing cutting-edge experimental and computational approaches, the scientific community is well-positioned to further unravel the complexities of prephenate biosynthesis and to harness this knowledge for the benefit of human health and biotechnology.

References

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The Biological Crossroads: A Technical Guide to the Claisen Rearrangement in Prephenic Acid Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pivotal role of the Claisen rearrangement in the biosynthesis of prephenic acid, a critical intermediate in the shikimate pathway. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic intricacies, enzymatic catalysis, and profound biological significance of this unique pericyclic reaction. We will delve into the structure and function of chorismate mutase, the enzyme orchestrating this transformation, and present detailed methodologies for its study, underscoring its importance as a therapeutic target.

Introduction: The Shikimate Pathway and the Centrality of Prephenic Acid

In the intricate web of metabolic pathways, the shikimate pathway stands as a vital route for the biosynthesis of aromatic compounds in bacteria, archaea, fungi, plants, and some protozoans.[1] This seven-step metabolic sequence is notably absent in mammals, rendering the aromatic amino acids it produces—phenylalanine, tyrosine, and tryptophan—essential components of the human diet.[2] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, a crucial branch-point metabolite.[3]

At this metabolic juncture, chorismate can be channeled towards the synthesis of tryptophan or be converted to prephenic acid, the precursor for phenylalanine and tyrosine.[4][5] This conversion is the first committed step for the biosynthesis of the latter two aromatic amino acids and is therefore a tightly regulated and biologically significant event.[4] The formation of prephenic acid from chorismate is a fascinating example of a biologically relevant[3][3]-sigmatropic rearrangement, specifically, a Claisen rearrangement.[6]

The Heart of the Matter: The Claisen Rearrangement of Chorismate

The Claisen rearrangement is a concerted pericyclic reaction where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound.[7][8] In the context of prephenic acid formation, the substrate, chorismate, undergoes an intramolecular rearrangement to yield prephenate.[9]

The Uncatalyzed Reaction: A Glimpse into Pericyclic Chemistry

In the absence of an enzyme, the Claisen rearrangement of chorismate to prephenate proceeds through a highly ordered, chair-like transition state.[7][10] This concerted mechanism involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond.[11] While the reaction is exergonic, it proceeds at a very slow rate under physiological conditions, highlighting the necessity for enzymatic catalysis to meet the metabolic demands of the cell.

Enzymatic Catalysis: The Mastery of Chorismate Mutase

The enzyme chorismate mutase (EC 5.4.99.5) dramatically accelerates the Claisen rearrangement of chorismate, achieving a rate enhancement of approximately 106-fold compared to the uncatalyzed reaction in water.[4][12] This remarkable catalytic feat is achieved not through covalent catalysis, but by the enzyme's active site providing an environment that preferentially binds and stabilizes the chair-like transition state of the reaction.[13]

The active site of chorismate mutase is exquisitely shaped to pre-organize the flexible chorismate molecule into a reactive conformation that closely resembles the transition state.[2] This conformational restriction significantly reduces the entropic barrier of the reaction. Furthermore, a network of electrostatic and hydrogen-bonding interactions within the active site stabilizes the polarized transition state, further lowering the activation energy.[2] Key amino acid residues, such as arginine and lysine, often play a crucial role in this stabilization through interactions with the carboxylate and ether oxygen of the substrate.[4]

Diagram: The Claisen Rearrangement of Chorismate to Prephenate

Claisen_Rearrangement cluster_chorismate Chorismate cluster_transition_state Chair-like Transition State cluster_prephenate Prephenate Chorismate Chorismate TransitionState TransitionState Chorismate->TransitionState Chorismate Mutase Prephenate Prephenate TransitionState->Prephenate caption Figure 1: The enzyme-catalyzed Claisen rearrangement of chorismate.

Caption: Enzymatic conversion of chorismate to prephenate via a chair-like transition state.

The Architect of Rearrangement: Structure and Function of Chorismate Mutase

Chorismate mutases exhibit remarkable structural diversity despite catalyzing the same reaction. They are broadly classified into two main families, AroQ and AroH, based on their primary sequence and tertiary structure.[4]

  • AroQ Family: Members of this family are typically characterized by an all-α-helical structure. They can be further subdivided based on their quaternary structure and regulatory properties. For instance, the chorismate mutase from Escherichia coli is a homodimer where the active site is formed by residues from both subunits.[4] In contrast, the yeast enzyme is also a dimer, but each active site is contained within a single subunit.[4]

  • AroH Family: This family, exemplified by the enzyme from Bacillus subtilis, possesses a trimeric α/β barrel topology.[4]

The active site of chorismate mutase is a testament to the principles of enzymatic catalysis. As an example, the active site of E. coli chorismate mutase contains key residues such as Arg11, Arg28, and Gln88 that are crucial for binding the substrate and stabilizing the transition state.[4]

Organism Enzyme Family Quaternary Structure Key Active Site Residues (Example)
Escherichia coliAroQHomodimerArg11, Arg28, Gln88
Saccharomyces cerevisiae (Yeast)AroQHomodimerArg16, Lys168, Glu198
Bacillus subtilisAroHTrimerArg7, Arg90, Glu78
Mycobacterium tuberculosisAroQ (*AroQγ subclass)DimerArg49, Lys60, Arg72

Table 1: Comparative features of chorismate mutase from different organisms.[4]

In the Laboratory: Methodologies for Studying Chorismate Mutase

The study of chorismate mutase provides valuable insights into enzyme kinetics, catalysis, and inhibition. Below are detailed protocols for key experiments.

Steady-State Kinetic Analysis of Chorismate Mutase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and kcat) of chorismate mutase. The assay monitors the disappearance of chorismate, which has a distinct UV absorbance.[3]

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate solution (substrate)

  • Assay buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mg/mL bovine serum albumin (BSA)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 310 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, combine 990 µL of assay buffer with a specific concentration of chorismate (e.g., ranging from 0.1 mM to 5 mM).[4]

  • Temperature Equilibration: Incubate the cuvette at a constant temperature (e.g., 30°C or 37°C) for 5 minutes.[3][4]

  • Initiation of Reaction: Add 10 µL of a known concentration of purified chorismate mutase to the cuvette and mix rapidly by inverting.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 310 nm over time. The molar extinction coefficient for chorismate at this wavelength is 370 M-1cm-1.

  • Data Analysis: Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. Repeat steps 1-4 for a range of chorismate concentrations. Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[3]

Diagram: Experimental Workflow for Chorismate Mutase Kinetics

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Buffer and Chorismate in Cuvette A->D B Prepare Chorismate Stock B->D C Purify Chorismate Mutase F Add Enzyme to Initiate C->F E Equilibrate Temperature D->E E->F G Monitor Absorbance at 310 nm F->G H Calculate Initial Velocity (v0) G->H I Repeat for Multiple Substrate Concentrations H->I J Plot v0 vs. [S] I->J K Fit to Michaelis-Menten Equation J->K L Determine Km and kcat K->L caption Figure 2: Workflow for kinetic analysis of chorismate mutase.

Sources

Methodological & Application

Protocol for the extraction and purification of prephenic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for the Extraction and Purification of Prephenic Acid

Abstract

Prephenic acid is a crucial, yet unstable, intermediate in the shikimate pathway, serving as the branch-point precursor for the biosynthesis of aromatic amino acids L-phenylalanine and L-tyrosine in bacteria, fungi, and plants.[1][2] Its inherent instability presents significant challenges for its isolation and subsequent use in biochemical assays and drug discovery programs.[1][3] This application note provides a detailed, field-proven protocol for the extraction and purification of prephenic acid from microbial cultures. The methodology leverages an auxotrophic mutant of Neurospora crassa that excretes prephenic acid into the culture medium, followed by a robust multi-step purification strategy involving ion-exchange and gel filtration chromatography. This guide explains the causality behind each step, ensuring a reliable and reproducible workflow for obtaining prephenic acid of high purity.

Introduction and Scientific Background

The shikimate pathway is a vital metabolic route responsible for the synthesis of aromatic compounds, which is absent in mammals, making its enzymes potential targets for antimicrobial agents and herbicides.[4] Prephenic acid (commonly found as its anion, prephenate) is formed via a[5][5]-sigmatropic Claisen rearrangement of chorismic acid, a reaction catalyzed by the enzyme chorismate mutase.[1][6]

Due to its 1,4-cyclohexadiene structure, prephenic acid is prone to acid- or base-catalyzed aromatization, which complicates its isolation.[1] Therefore, purification protocols must be carefully designed to maintain neutral or near-neutral pH and low temperatures. The first successful isolation yielded the barium salt of prephenic acid from mutants of Escherichia coli.[1][7] This protocol builds upon established methods, optimizing for yield and purity by combining different chromatographic techniques.[8][9]

Biochemical Context: The Shikimate Pathway

The conversion of chorismate to prephenate is the committed step for phenylalanine and tyrosine biosynthesis. Understanding this pathway is essential for appreciating the rationale behind using specific microbial mutants for production.

Shikimate_Pathway Chorismate Chorismate Chorismate_Mutase Chorismate Mutase (EC 5.4.99.5) Chorismate->Chorismate_Mutase Prephenate Prephenate Prephenate_Dehydratase Prephenate Dehydratase Prephenate->Prephenate_Dehydratase Prephenate_Dehydrogenase Prephenate Dehydrogenase Prephenate->Prephenate_Dehydrogenase Chorismate_Mutase->Prephenate Phenylpyruvate Phenylpyruvate Aminotransferase_P Aminotransferase Phenylpyruvate->Aminotransferase_P Tyrosine Tyrosine Phenylalanine Phenylalanine Prephenate_Dehydratase->Phenylpyruvate H₂O p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Prephenate_Dehydrogenase->p_Hydroxyphenylpyruvate NAD⁺ → NADH - CO₂ Aminotransferase_T Aminotransferase p_Hydroxyphenylpyruvate->Aminotransferase_T Aminotransferase_P->Phenylalanine Glutamate → α-Ketoglutarate Aminotransferase_T->Tyrosine Glutamate → α-Ketoglutarate

Figure 1: Biosynthesis of Phenylalanine and Tyrosine from Chorismate.

Principle of the Method

This protocol is based on the cultivation of a triple mutant strain of Neurospora crassa, which is deficient in prephenate dehydratase, leading to the accumulation and excretion of prephenic acid into the culture medium.[9] The purification process involves four main stages:

  • Harvesting: Separation of the fungal mycelia from the culture filtrate, which contains the crude prephenate.

  • Anion-Exchange Chromatography: Capturing the negatively charged prephenate on a Dowex resin, which effectively removes uncharged and positively charged impurities.

  • Gel Filtration Chromatography: Using Sephadex G-10 to desalt the prephenate-containing fractions and separate it from other small molecule contaminants based on size.[8][9]

  • Quantification and Storage: Spectrophotometric quantification of the final product and conversion to a stable salt for long-term storage.

Materials and Reagents

Equipment
  • Fermenter or large-volume shaker flasks

  • Centrifuge with large-volume rotors

  • Chromatography columns (glass or plastic)

  • Peristaltic pump

  • Fraction collector

  • UV-Vis Spectrophotometer

  • Lyophilizer (Freeze-dryer)

  • pH meter

  • Magnetic stirrer and stir bars

  • -20°C Freezer

Reagents and Buffers
Reagent/BufferCompositionPreparation Notes
Growth Medium Per liter: 70g Sucrose, 5g Yeast Extract, 2g KH₂PO₄, 1g MgSO₄·7H₂O, 20mg L-Tyrosine, 20mg L-Phenylalanine, 20mg L-TryptophanAutoclave before use. The aromatic amino acids are added to support initial growth before prephenate excretion begins.
Microorganism Neurospora crassa triple mutant (e.g., ATCC 36373)A strain blocked in the conversion of prephenate.
Anion Exchange Resin Dowex 21K (or similar strong base anion exchanger)-
Gel Filtration Resin Sephadex G-10-
Elution Buffer 1 0.5 M NH₄HCO₃ + 0.5 M NH₄OHPrepare fresh. The combination creates a buffer around pH 9. This is used for eluting prephenate from the anion exchange column.[9]
Elution Buffer 2 Deionized WaterUsed for elution from the Sephadex G-10 column.
Quantification Reagents 1.0 N HCl, 2.5 N NaOHFor the spectrophotometric assay.
Precipitation Reagent Saturated Barium Hydroxide solution(Optional) For preparation of the stable barium salt.

Detailed Experimental Protocol

Part A: Cultivation and Harvest
  • Inoculation: Inoculate the sterile growth medium with the Neurospora crassa mutant strain. For large volumes, prepare a seed culture first.

  • Fermentation: Grow the culture for 4-5 days at 28-30°C with vigorous aeration.[9] Monitor the pH and ensure it does not become strongly acidic.

  • Harvesting: Separate the mycelia from the culture medium by suction filtration or centrifugation (e.g., 8,000 x g for 20 minutes).

  • Clarification: The supernatant (culture filtrate) contains the crude prephenic acid. Store it at 4°C if not used immediately.

Part B: Anion-Exchange Chromatography
  • Column Preparation: Pack a suitable size column with Dowex 21K resin. Wash the resin extensively with deionized water, followed by 1 M NaOH, water, 1 M HCl, and finally water until the effluent is neutral. Equilibrate the column with 0.1 M NH₄OH.[9]

  • Sample Loading: Adjust the pH of the culture filtrate to ~8.5 with NH₄OH and load it onto the equilibrated column at a flow rate of approximately 2-3 column volumes per hour.

  • Washing: Wash the column with 3-5 column volumes of 0.1 M NH₄OH to remove unbound impurities.

  • Elution: Elute the bound prephenic acid with Elution Buffer 1 (0.5 M NH₄HCO₃ + 0.5 M NH₄OH).[9] Collect fractions of ~10-20 mL.

  • Fraction Analysis: Monitor the fractions for the presence of prephenate using the quantification assay described in Part D. Pool the positive fractions.

Part C: Gel Filtration Chromatography
  • Column Preparation: Swell the Sephadex G-10 resin in deionized water and pack it into a column. Equilibrate the column with at least 3 column volumes of deionized water.

  • Sample Loading: Concentrate the pooled fractions from the ion-exchange step by lyophilization if necessary. Load the concentrated sample onto the Sephadex G-10 column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution: Elute the column with deionized water at a flow rate of 1 column volume per hour.[8] Collect small fractions.

  • Fraction Analysis: Assay the fractions for prephenate (Part D). Prephenate will elute after the void volume but before the elution of the ammonium bicarbonate salts. Pool the pure, salt-free prephenate fractions.

Part D: Quantification of Prephenic Acid

This assay is based on the acid-catalyzed conversion of prephenate to phenylpyruvate, which has a strong absorbance at 320 nm in alkaline conditions.[9]

  • Sample Preparation: Take a 50 µL aliquot of the fraction to be tested.

  • Acid Treatment: Add 50 µL of 1.0 N HCl and incubate at 32°C for 30 minutes.

  • Alkaline Treatment: Add 1.9 mL of 2.5 N NaOH to the tube.

  • Blank Preparation: Prepare a blank by adding 1.9 mL of 2.5 N NaOH to 50 µL of the sample before adding the HCl.

  • Measurement: Measure the absorbance at 320 nm against the blank. The concentration can be calculated using the molar extinction coefficient of phenylpyruvate under these conditions (ε₃₂₀ = 17,500 M⁻¹cm⁻¹).

Part E: Lyophilization and Storage
  • Freeze-Drying: Immediately freeze the pooled, pure fractions from the Sephadex G-10 step and lyophilize them to obtain ammonium prephenate as a light-yellow powder.[9]

  • Storage: Store the lyophilized powder at -20°C in a desiccator. The ammonium salt is stable under these conditions for several months. For even greater stability, it can be converted to the barium salt.[7][10]

Overall Workflow Diagram

Workflow cluster_0 Production cluster_1 Purification cluster_2 Final Product Fermentation 1. Fermentation of N. crassa Mutant Harvest 2. Harvest Culture Filtrate (Centrifugation/Filtration) Fermentation->Harvest IonExchange 3. Anion Exchange (Dowex 21K) Harvest->IonExchange Crude Filtrate GelFiltration 4. Gel Filtration (Sephadex G-10) IonExchange->GelFiltration Pooled Fractions Quantify 5. Quantification (A320 Assay) GelFiltration->Quantify Pure Fractions Lyophilize 6. Lyophilization & Storage (-20°C) Quantify->Lyophilize

Figure 2: Step-by-step workflow for prephenic acid extraction and purification.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield - Inefficient fermentation. - Degradation of prephenate due to improper pH or temperature. - Incomplete elution from chromatography columns.- Optimize growth conditions (aeration, nutrients). - Maintain pH between 7-8.5 and work at 4°C whenever possible. - Ensure elution buffer composition is correct and allow sufficient elution time.
Product Instability - Contamination with acidic or basic compounds. - Storage in aqueous solution at room temperature.- Ensure complete desalting on the Sephadex G-10 column. - Immediately lyophilize the final product and store at -20°C. Avoid repeated freeze-thaw cycles.
Poor Chromatographic Separation - Improper column packing or equilibration. - Column overloading. - Incorrect flow rate.- Repack the column carefully, ensuring no air bubbles. Equilibrate with at least 3 column volumes of buffer. - Reduce the sample load volume/concentration. - Optimize the flow rate; slower rates generally improve resolution.
Impure Final Product - Incomplete separation of aromatic contaminants. - Carryover of salts from ion exchange.- Pool only the central, purest fractions from each chromatography step. - Ensure the Sephadex G-10 step is performed correctly to effectively desalt the sample.

Conclusion

The protocol described provides a reliable and systematic approach for the isolation of high-purity prephenic acid from microbial sources. By carefully controlling pH and temperature and employing a sequential chromatographic strategy, the inherent instability of prephenic acid can be effectively managed. The overall yield of prephenic acid as a stable salt from crude culture filtrates is expected to be around 66%.[8][9] This purified intermediate is invaluable for kinetic studies of shikimate pathway enzymes and for screening potential inhibitors for drug development.

References

  • Tiner-Harding, G., Glover, G. I., & Campbell, C. (1979). A novel method for purification of prephenic acid. Preparative Biochemistry, 9(1), 33-41. [Link]

  • Tiner-Wing, G., Glover, G. I., & Campbell, C. (1979). A Novel Method for Purification of Prephenic Acid. Preparative Biochemistry, 9(1), 33–41. [Link]

  • Riegert, A. S., et al. (2023). Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity. Journal of Biological Chemistry, 299(10), 105210. [Link]

  • Wikipedia contributors. (2023). Prephenic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Zamir, L. O., et al. (1985). Purification of chorismate, prephenate, and arogenate by HPLC. Methods in Enzymology, 113, 422-427. [Link]

  • Schenkel, M., et al. (2018). Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance. Journal of Biological Chemistry, 293(3), 853-867. [Link]

  • Gamborg, O. L., & Simpson, F. J. (1964). PREPARATION OF PREPHENIC ACID AND ITS CONVERSION TO PHENYLALANINE AND TYROSINE BY PLANT ENZYMES. Canadian Journal of Botany, 42(5), 583-591. [Link]

  • Cotton, R. G., & Gibson, F. (1965). The biosynthesis of phenylalanine and tyrosine; enzymes converting chorismic acid into prephenic acid and their relationships to prephenate dehydratase and prephenate dehydrogenase. Biochimica et Biophysica Acta (BBA) - General Subjects, 100, 76-88. [Link]

  • Schneider, G., et al. (2008). Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner. The EMBO Journal, 27(15), 2151–2161. [Link]

  • Wikipedia contributors. (2023). Chorismate mutase. Wikipedia, The Free Encyclopedia. [Link]

  • Gamborg, O. L., & Simpson, F. J. (1964). PREPARATION OF PREPHENIC ACID AND ITS CONVERSION TO PHENYLALANINE AND TYROSINE BY PLANT ENZYMES. Canadian Journal of Botany, 42(5), 583-591. [Link]

  • Stier, L., et al. (2021). Claisen rearrangement of chorismic acid resulting in prephenic acid. ResearchGate. [Link]

  • Riegert, A. S., et al. (2023). Novel exported bifunctional fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: shikimate pathway enzymes for extracellular phenylalanine biosynthesis. bioRxiv. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Isolation and Analysis of Prephenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prephenic acid is a labile, non-aromatic intermediate pivotal to the biosynthesis of aromatic amino acids in plants, fungi, and bacteria via the shikimate pathway. Its inherent instability, particularly under acidic conditions, presents significant analytical challenges for its isolation and quantification. This application note provides a comprehensive guide with detailed protocols for both the preparative isolation and analytical quantification of prephenic acid using High-Performance Liquid Chromatography (HPLC). We address the unique chemical properties of prephenate by proposing modern, robust methods that ensure its integrity during extraction and analysis. A preparative method based on hydrophilic interaction or ion-exchange chromatography is detailed for obtaining pure material from microbial cultures. For quantitative analysis, a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with UV detection is presented, suitable for complex matrices such as plant tissue extracts. These protocols are designed to provide researchers, biochemists, and drug development professionals with a reliable framework for studying the shikimate pathway and its metabolites.

Introduction: The Central Role and Analytical Challenge of Prephenic Acid

Prephenic acid, commonly found in its anionic form, prephenate, is a critical branch-point metabolite in the shikimate pathway.[1] It serves as the direct precursor to L-phenylalanine and L-tyrosine, essential amino acids that are the building blocks for proteins and a vast array of secondary metabolites, including lignans, flavonoids, and alkaloids.[2] The enzymatic conversion of chorismate to prephenate is a rare example of a pericyclic reaction in primary metabolism, catalyzed by the enzyme chorismate mutase.[3]

The analytical challenge in studying prephenic acid lies in its chemical structure: a 1,4-cyclohexadiene with two carboxylic acid groups and a hydroxyl group.[4] This structure makes it highly susceptible to acid-catalyzed dehydration and aromatization, readily converting to phenylpyruvic acid.[5] This instability necessitates analytical methods that operate under non-acidic conditions, which complicates traditional reversed-phase HPLC approaches where acidic mobile phases are often used to ensure good peak shape for acidic analytes.

This guide provides field-proven methodologies to overcome these challenges, enabling the accurate isolation and quantification of this crucial metabolite.

The Shikimate Pathway: Prephenic Acid in Context

The shikimate pathway is a seven-step metabolic route that links carbohydrate metabolism to the synthesis of aromatic compounds.[6] Prephenic acid is formed from chorismate and is subsequently converted into either phenylpyruvate or 4-hydroxyphenylpyruvate, the precursors to phenylalanine and tyrosine, respectively.[2] Understanding the flux through this branch point is critical for metabolic engineering and herbicide development.

Shikimate_Pathway cluster_start PEP Phosphoenolpyruvate (PEP) DAHP DAHP E4P Erythrose 4-phosphate (E4P) DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase PPY Phenylpyruvate Prephenate->PPY Prephenate dehydratase HPP 4-Hydroxyphenyl- pyruvate Prephenate->HPP Prephenate dehydrogenase Phe L-Phenylalanine PPY->Phe Tyr L-Tyrosine HPP->Tyr

Figure 1: Simplified diagram of the shikimate pathway.

Part 1: Preparative HPLC for Prephenic Acid Isolation

The objective of preparative chromatography is to isolate a significant quantity of a pure compound from a complex mixture.[7] For prephenic acid, the most reliable sources are mutant strains of microorganisms, such as Escherichia coli or Neurospora crassa, which are engineered to accumulate and excrete it into the culture medium.[8]

Causality Behind the Method: Due to its high polarity and charge at neutral pH, prephenic acid is not retained on traditional C18 reversed-phase columns. Furthermore, the silica backbone of many columns can contribute to its degradation. Therefore, a robust preparative method must utilize a stationary phase that provides retention under non-acidic conditions. Hydrophilic Interaction Liquid Chromatography (HILIC) or polymer-based ion-exchange columns are ideal choices. The following protocol is based on the principles of anion exchange, adapted for a modern preparative HPLC system.

Protocol 1: Sample Preparation from Microbial Culture

This protocol is adapted from methods used for isolating prephenic acid from auxotrophic bacterial strains.[5]

  • Culture Growth: Grow a suitable auxotrophic mutant strain of E. coli or N. crassa in a fermenter under conditions optimized for prephenate accumulation.[5]

  • Cell Removal: After incubation, harvest the culture medium by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the cells. The supernatant contains the excreted prephenic acid.

  • Initial Concentration: Concentrate the culture supernatant 5- to 10-fold using a rotary evaporator at low temperature (<35°C) to minimize thermal degradation.

  • pH Adjustment & Filtration: Adjust the pH of the concentrated supernatant to ~8.0 with a dilute base (e.g., 1 M NH₄OH). This ensures the carboxyl groups are deprotonated for strong interaction with an anion-exchange column. Filter the solution through a 0.45 µm filter to remove any particulate matter.

Protocol 2: Preparative Anion-Exchange HPLC Method

This method uses a salt gradient to elute the doubly-charged prephenate anion from a strong anion-exchange (SAX) column.

Parameter Specification Rationale
Instrument Preparative HPLC SystemCapable of high flow rates and gradient formation.
Column Strong Anion-Exchange (SAX) Prep Column (e.g., Quarternary Ammonium chemistry), Polymer-basedProvides retention for anionic species at neutral/alkaline pH. Polymer resin avoids silica-related degradation.
Mobile Phase A 20 mM Tris-HCl, pH 8.0A non-acidic, buffered aqueous phase to maintain prephenate stability.
Mobile Phase B 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0Elution buffer; the chloride ions compete with prephenate for binding sites on the stationary phase.
Gradient Program 0-10 min: 0% B10-40 min: 0% to 50% B (linear)40-45 min: 50% to 100% B45-50 min: 100% BA shallow gradient is used for optimal resolution of prephenate from other organic acids in the medium.
Flow Rate 20 - 50 mL/min (dependent on column diameter)Adjusted for optimal separation on a preparative scale.
Detection UV at 210 nmLow wavelength UV is used to detect the non-aromatic carboxyl-containing structure.
Fraction Collection Collect peaks based on UV signalFractions corresponding to the prephenate peak are collected for subsequent analysis and desalting.

Post-Purification: Collected fractions containing prephenate will be high in salt. Desalting can be achieved by various methods, including size-exclusion chromatography (e.g., on Sephadex G-10) or by converting the prephenate to its barium salt, which can be precipitated.[5] The purity of the final product should be confirmed by analytical HPLC.

Part 2: Analytical HPLC for Prephenic Acid Quantification

For accurate quantification in complex biological samples like plant extracts, an analytical method must be sensitive, specific, and rapid to minimize degradation. Traditional reversed-phase methods are unsuitable due to the need for acidic modifiers.

Causality Behind the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating highly polar compounds like prephenic acid. In HILIC, a polar stationary phase is used with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, providing strong retention without requiring acidic conditions.

Protocol 3: Sample Preparation from Plant Tissues

This protocol is designed to gently extract prephenic acid while minimizing interference from phenolic compounds common in plant tissues.

  • Homogenization: Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of ice-cold extraction buffer (100 mM Potassium Phosphate, pH 7.5, containing 10 mM sodium ascorbate as an antioxidant). Vortex vigorously for 1 minute.

  • Clarification: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Precipitation: Transfer the supernatant to a new tube. Add an equal volume of ice-cold acetonitrile, vortex, and incubate at -20°C for 30 minutes to precipitate proteins and other macromolecules.

  • Final Filtration: Centrifuge again at 15,000 x g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial. The high acetonitrile content makes the sample directly compatible with the HILIC mobile phase.

Protocol 4: Analytical HILIC-UV Method

This method provides a robust and reproducible system for quantifying prephenic acid.

Parameter Specification Rationale
Instrument Analytical HPLC or UHPLC with DAD/UV DetectorStandard system for quantitative analysis.
Column ZIC-HILIC Column (e.g., 150 x 2.1 mm, 3.5 µm)A zwitterionic stationary phase provides excellent retention and peak shape for polar acidic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0Volatile buffer compatible with MS and provides ions for the HILIC mechanism. Neutral pH ensures stability.
Mobile Phase B AcetonitrileThe primary component of the mobile phase, driving the HILIC partitioning mechanism.
Gradient Program 0-2 min: 95% B2-12 min: 95% to 70% B (linear)12-15 min: 70% B15.1-20 min: 95% B (re-equilibration)A gradient of increasing aqueous content elutes analytes in order of increasing polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLStandard volume for analytical injections.
Detection UV at 210 nmThis wavelength provides good sensitivity for organic acids that lack a strong chromophore.[1]
Method Validation Summary

Any quantitative analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters should be assessed.

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.998.
Precision The closeness of agreement between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2-5%.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments.Recovery between 85-115%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis using a Diode Array Detector (DAD) and comparison with blank matrix.

Overall Experimental Workflow

The following diagram outlines the complete process, from sample acquisition to final data analysis, for both preparative and analytical scale experiments.

Workflow cluster_prep Preparative Isolation cluster_analyt Analytical Quantification Culture Microbial Culture (e.g., E. coli) Prep_Extract Protocol 1: Supernatant Concentration & pH Adjustment Culture->Prep_Extract Prep_HPLC Protocol 2: Preparative HPLC (Anion Exchange) Prep_Extract->Prep_HPLC Fractions Collect & Desalt Fractions Prep_HPLC->Fractions Pure_PPA Pure Prephenic Acid (For standards, enzyme assays) Fractions->Pure_PPA Plant Plant Tissue Analyt_Extract Protocol 3: Gentle Extraction & Protein Precipitation Plant->Analyt_Extract Analyt_HPLC Protocol 4: Analytical HPLC (HILIC-UV) Analyt_Extract->Analyt_HPLC Validation Method Validation (Linearity, Precision, etc.) Analyt_HPLC->Validation Quant_Data Quantitative Data (Concentration in sample) Validation->Quant_Data

Sources

Application Note & Protocols: Synthesis of Prephenic Acid Analogs for Mechanistic Studies of Chorismate Mutase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prephenic Acid, a Pivotal Metabolic Intermediate

Prephenic acid (prephenate) is a non-aromatic cyclohexadienyl α-keto acid that serves as a critical branch-point intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, fungi, plants, and certain protozoans, but is notably absent in mammals.[1] The conversion of chorismate to prephenate is catalyzed by the enzyme chorismate mutase (EC 5.4.99.5), which accelerates this formal Claisen rearrangement by a factor of approximately 106 over the uncatalyzed reaction.[2] This reaction is the sole example of a naturally occurring, enzyme-catalyzed pericyclic reaction.[2]

The central role of chorismate mutase and its absence in humans make it an attractive target for the development of novel herbicides and antimicrobial agents.[3] Mechanistic studies are therefore crucial for understanding its catalytic power and for designing potent and specific inhibitors. Prephenic acid and its analogs are indispensable tools in these investigations, allowing researchers to probe the enzyme's active site, stabilize the transition state, and elucidate the catalytic mechanism.[4]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing prephenic acid and its analogs, intended for researchers in enzymology, chemical biology, and drug development. We will detail both chemical and enzymatic approaches, providing field-proven insights and step-by-step protocols.

Rationale for Analog Synthesis: Probing the Enzymatic Transition State

The rearrangement of chorismate to prephenate proceeds through a highly ordered, chair-like pericyclic transition state.[5][6] A primary goal of analog synthesis is to create stable molecules that mimic the geometry and electronic properties of this fleeting transition state. Such transition-state analogs are often potent inhibitors, binding to the enzyme with much higher affinity than the substrate itself.

Key mechanistic questions addressed by prephenate analogs include:

  • Defining the Transition State Structure: Analogs with rigid geometries help confirm the chair-like conformation of the substrate in the active site.[4]

  • Probing Enzyme-Ligand Interactions: By systematically modifying functional groups (e.g., replacing oxygen with nitrogen or sulfur, removing hydroxyl or carboxyl groups), one can map the key hydrogen bonding and electrostatic interactions that stabilize the transition state.[2][7]

  • Developing Potent Inhibitors: Stable transition-state mimics are foundational scaffolds for designing new antimicrobial drugs or herbicides targeting the shikimate pathway.[3][8]

The diagram below illustrates the central position of the chorismate-to-prephenate rearrangement within the broader shikimate pathway.

Shikimate_Pathway cluster_main Shikimate Pathway PEP_E4P PEP + Erythrose-4P ... ... PEP_E4P->... Multiple Steps Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase (Claisen Rearrangement) L_Trp L-Tryptophan Chorismate->L_Trp Anthranilate Synthase L_Phe L-Phenylalanine Prephenate->L_Phe Prephenate Dehydratase L_Tyr L-Tyrosine Prephenate->L_Tyr Prephenate Dehydrogenase ...->Chorismate Multiple Steps

Caption: The Shikimate Pathway highlighting the chorismate mutase-catalyzed reaction.

Chemical Synthesis Strategies

Chemical synthesis offers the greatest flexibility for creating structurally diverse analogs that are not accessible through enzymatic routes. The core challenge lies in constructing the sterically congested dihydroxycyclohexadiene ring with precise stereochemical control. Two powerful reactions in organic synthesis, the Diels-Alder cycloaddition and the Baeyer-Villiger oxidation, form the basis of the most successful strategies.

Strategy 1: Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction provides a robust method for forming the six-membered ring core of prephenate analogs.[9][10] A typical strategy involves the cycloaddition of a substituted diene with a dienophile containing the functionalities required for the pyruvate side chain.

Causality Behind Experimental Choices:

  • Diene/Dienophile Selection: The choice of diene and dienophile is critical for controlling regiochemistry and stereochemistry. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[10]

  • Protecting Groups: The hydroxyl and carboxyl groups of the target molecule are highly reactive and must be protected during the synthesis. Silyl ethers (e.g., TBDMS) for hydroxyls and esters (e.g., methyl or benzyl) for carboxylates are common choices due to their stability and orthogonal deprotection conditions.

  • Stereocontrol: The endo rule in Diels-Alder reactions often favors the desired stereochemistry, but Lewis acid catalysis can be employed to enhance selectivity and reaction rates.[9]

This protocol is a generalized workflow adapted from principles reported in the synthesis of complex natural products and enzyme inhibitors.[9][11][12]

  • Reactant Preparation:

    • Dissolve the chosen diene (e.g., a 1-alkoxy-1,3-cyclohexadiene derivative, 1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Catalysis (Optional):

    • If required for activation, add a Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise and stir for 15 minutes.

  • Cycloaddition:

    • Add the dienophile (e.g., dimethyl oxomalonate, 1.2 equiv) dropwise as a solution in DCM.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the resulting cycloadduct by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Post-Modification & Deprotection:

    • The purified adduct can then undergo further transformations (e.g., reduction, epoxidation) to install the desired functionalities of the final analog.

    • Finally, remove protecting groups under appropriate conditions (e.g., TBAF for silyl ethers, hydrolysis or hydrogenolysis for esters) to yield the target prephenate analog.

Strategy 2: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for converting a cyclic ketone into a lactone (a cyclic ester), effectively inserting an oxygen atom adjacent to the carbonyl.[13] This strategy is often employed to construct the ether linkage found in transition-state analogs where the pyruvate side chain is linked via an oxygen atom.

Causality Behind Experimental Choices:

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a common, reliable, and commercially available oxidant for this transformation. It is generally safe to handle with standard laboratory precautions.

  • Regioselectivity: The Baeyer-Villiger reaction exhibits predictable regioselectivity. The oxygen atom is inserted on the more substituted side of the ketone. This is a crucial consideration when designing the precursor ketone to ensure the desired lactone is formed.

  • Buffering: The reaction produces meta-chlorobenzoic acid as a byproduct. A buffer, such as sodium bicarbonate, is often added to neutralize the acid, which can prevent acid-catalyzed side reactions or degradation of sensitive functional groups.

This protocol describes a general procedure for the oxidation of a bicyclic ketone precursor.

  • Reactant Preparation:

    • Dissolve the ketone precursor (1.0 equiv) in a suitable solvent such as DCM or chloroform.

    • Add a solid buffer, such as sodium bicarbonate (3.0 equiv).

  • Oxidation:

    • Add m-CPBA (approx. 77% purity, 1.5 equiv) portion-wise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the buffer and the benzoic acid byproduct.

    • Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite (to destroy excess peroxide), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude lactone product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure analog core.

Enzymatic Synthesis Strategy

For the synthesis of natural prephenic acid, an enzymatic approach is often the most efficient and stereospecific method. This biomimetic strategy leverages the catalytic power of chorismate mutase itself to perform the key rearrangement.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant chorismate mutase from E. coli or Bacillus subtilis is commonly used. These enzymes can be overexpressed in E. coli BL21 strains, allowing for the production of large quantities of purified protein.[8]

  • Substrate: The starting material, chorismate, is unstable. It can be produced microbially using engineered E. coli strains that lack chorismate mutase, causing chorismate to accumulate.[3][7]

  • Purification: Prephenate is also unstable, particularly in acidic conditions. Purification is typically performed rapidly at neutral or slightly basic pH using High-Performance Liquid Chromatography (HPLC) on a reverse-phase or ion-exchange column.[7]

The general workflow for enzymatic synthesis is depicted below.

Enzymatic_Workflow cluster_enzyme Enzyme Preparation cluster_reaction Enzymatic Reaction & Purification Transform Transform E. coli with CM Plasmid Culture Culture Cells & Induce Expression (IPTG) Transform->Culture Lyse Cell Lysis (Sonication) Culture->Lyse PurifyE Purify Enzyme (e.g., Ni-NTA, IEX) Lyse->PurifyE React Incubate Substrate with Purified CM PurifyE->React Prepare Prepare Chorismate Substrate Prepare->React Quench Quench Reaction React->Quench PurifyP Purify Prephenate (HPLC) Quench->PurifyP Analyze Characterize Product (NMR, MS) PurifyP->Analyze

Caption: Workflow for the enzymatic synthesis of prephenic acid.

  • Transformation: Transform E. coli BL21(DE3) cells with an expression plasmid (e.g., pET28a) containing the gene for chorismate mutase with an N-terminal His6-tag.

  • Culture Growth: Inoculate 1 L of LB medium (containing appropriate antibiotic) with an overnight culture. Grow at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20 °C and continue shaking for 16 hours.

  • Harvesting and Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4 °C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris (15,000 x g, 30 min, 4 °C). Apply the supernatant to a Ni-NTA affinity column. Wash with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol) and store at -80 °C. Verify purity by SDS-PAGE.

  • Substrate Preparation: Prepare a stock solution of chorismate (e.g., from its barium salt by precipitating BaSO₄ with potassium sulfate) in a neutral buffer (e.g., 50 mM Tris-HCl, pH 7.5). Determine its concentration spectrophotometrically.

  • Enzymatic Reaction:

    • In a temperature-controlled vessel at 30 °C, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 0.1 mg/mL BSA, and 1-5 mM chorismate.[3]

    • Initiate the reaction by adding the purified chorismate mutase to a final concentration of 1-5 µM.

  • Monitoring and Quenching: Monitor the reaction by observing the decrease in chorismate absorbance.[3] When the reaction is complete (typically 1-2 hours), quench by flash freezing or by rapid denaturation of the enzyme (e.g., adding an equal volume of cold ethanol).

  • Product Purification:

    • Clarify the quenched reaction mixture by centrifugation.

    • Purify the prephenate from the supernatant using HPLC. A semi-preparative reverse-phase C18 column with an aqueous mobile phase (e.g., 20 mM ammonium acetate, pH 7.0) is effective.[7]

    • Collect fractions containing prephenate, pool, and lyophilize to obtain the product, typically as a disodium or ammonium salt.

Product Validation and Data Presentation

Trustworthiness in synthesis is established through rigorous characterization. The identity and purity of the final prephenate analog must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary methods for structural confirmation. The spectra of prephenate are complex but have characteristic signals for the vinyl and allylic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized analog.

  • Purity Analysis: HPLC is used to assess the purity of the final compound, which should typically be >95% for use in quantitative mechanistic studies.

Table 1: Representative ¹H NMR Data for Disodium Prephenate

The following table summarizes representative (predicted or literature-derived) chemical shifts for disodium prephenate in D₂O. Actual values may vary based on pH and concentration.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2' (Pyruvate CH₂)~2.95 / ~2.55d / d~14.0
H6~6.30d~10.0
H2~6.10d~2.0
H5~5.90dd~10.0, 2.5
H-OH (C4)(exchanges)--
Table 2: Summary of Synthetic Approaches
Synthesis MethodKey AdvantagesKey ChallengesBest Suited For
Diels-Alder High versatility for analog design; good stereocontrol.Multi-step; requires protecting group chemistry.Novel analogs with modified ring systems or side chains.
Baeyer-Villiger Excellent for creating ether-linked transition-state mimics.Requires synthesis of a specific ketone precursor.Stable transition-state analogs for inhibition studies.
Enzymatic Highly stereospecific; simple reaction; mild conditions.Limited to natural product; substrate/enzyme instability.Production of natural L-prephenic acid for standards or further enzymatic studies.

Conclusion

The synthesis of prephenic acid and its analogs is a challenging but essential endeavor for probing the mechanism of chorismate mutase and for developing new classes of inhibitors. Chemical methods like the Diels-Alder and Baeyer-Villiger reactions provide unparalleled flexibility for creating novel molecular probes. In parallel, enzymatic synthesis offers a direct and stereopure route to the natural product. The protocols and rationale outlined in this guide provide a robust framework for researchers to successfully synthesize and validate these powerful tools for mechanistic enzymology.

References

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  • Kast, P., Asif-Ullah, M., & Hilvert, D. (1996). Is chorismate mutase a prototypic entropy trap? - Activation parameters for the Bacillus subtilis enzyme. Tetrahedron Letters, 37(16), 2691-2694. [Link]

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  • Taylor & Francis. (n.d.). Chorismate mutase – Knowledge and References. [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0246528). [Link]

  • Danishefsky, S., & Hirama, M. (1979). Synthesis of disodium prephenate and disodium epiprephenate. Journal of the American Chemical Society, 101(23), 7020–7025. [Link]

  • Taylor & Francis. (n.d.). Prephenate – Knowledge and References. [Link]

  • J&K Scientific LLC. (n.d.). Baeyer-Villiger Oxidation Reaction. [Link]

  • Jasperse, C. (n.d.). Diels-Alder Reaction Lab. [Link]

  • ResearchGate. (n.d.). The Claisen rearrangement of chorismate to prephenate via the proposed "chair-like" transition state. [Link]

  • Organic Syntheses. (n.d.). Diphenaldehydic acid. [Link]

  • Wikipedia contributors. (2023, December 16). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Andrews, P. R., Cain, E. N., Rizzardo, E., & Smith, G. D. (1977). Rearrangement of chorismate to prephenate. Use of chorismate mutase inhibitors to define the transition state structure. Biochemistry, 16(22), 4848–4852. [Link]

  • Teufel, R., et al. (2011). Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites. Journal of the American Chemical Society, 133(40), 16132–16135. [Link]

  • ResearchGate. (n.d.). Claisen rearrangement of chorismic acid resulting in prephenic acid. [Link]

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  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
  • Cotton, R. G., & Gibson, F. (1965). The biosynthesis of phenylalanine and tyrosine; enzymes converting chorismic acid into prephenic acid and their relationships to prephenate dehydratase and prephenate dehydrogenase. Biochimica et Biophysica Acta, 100, 76–88. [Link]

  • Rochester Institute of Technology. (2019). Using the Diels-Alder Reaction in the Synthesis of Biologically Interesting Molecules: Targets of Opportunity. [Link]

  • Nicewicz, D. A., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ACS Catalysis, 4(7), 2235–2241. [Link]

  • Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. [Link]

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Application Notes & Protocols: High-Yield Expression and Purification of Recombinant Chorismate Mutase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chorismate Mutase

Chorismate mutase (CM) is a pivotal enzyme positioned at a critical branch point in the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and higher plants.[1][2] This pathway's absence in mammals makes chorismate mutase an attractive and well-validated target for the development of novel antibiotics and herbicides.[3] The enzyme catalyzes the intramolecular Claisen rearrangement of chorismate to prephenate, a chemically intriguing pericyclic reaction.[1][4][5] This transformation is accelerated by the enzyme by a factor of approximately 106 compared to the uncatalyzed reaction in solution.[2][6]

Understanding the structure and function of chorismate mutase is crucial for designing effective inhibitors. This requires access to high-purity, active recombinant protein. These application notes provide a comprehensive, field-proven guide for the expression and purification of recombinant chorismate mutase, leveraging the robust Escherichia coli expression system and a multi-step chromatography strategy.

The Catalytic Mechanism: A Concerted Rearrangement

Chorismate mutase facilitates the conversion of chorismate to prephenate through a concerted, but asynchronous, Claisen rearrangement.[1] The reaction proceeds through a chair-like transition state, which is stabilized by numerous electrostatic and hydrogen-bonding interactions within the enzyme's active site.[1][4] Key residues, often positively charged amino acids like arginine, are crucial for neutralizing the negative charges that develop on the substrate during the transition state, thereby lowering the activation energy of the reaction.[1][5][7]

Chorismate_Mutase_Mechanism Chorismate TS [...O...C...C...] Chorismate->TS Prephenate TS->Prephenate

Caption: Catalytic conversion of chorismate to prephenate.

Part 1: Recombinant Protein Expression Strategy

The E. coli expression system is the workhorse for producing a wide variety of recombinant proteins due to its rapid growth, cost-effective cultivation, and well-understood genetics.[8][9][10] For chorismate mutase, a system based on the T7 promoter provides high-level and tightly regulated expression.[11][12]

Expression Vector and Host Strain
  • Vector: A pET-series vector (e.g., pET-28a) is highly recommended. These vectors contain a strong T7 promoter, which requires the presence of T7 RNA polymerase for transcription.[11] The inclusion of a sequence encoding an N-terminal hexahistidine (6xHis) tag is crucial for the downstream purification via Immobilized Metal Affinity Chromatography (IMAC).[8][13]

  • Host Strain: The E. coli strain BL21(DE3) is the ideal host.[10] This strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.[12] Addition of the inducer isopropyl β-D-1-thiogalactopyranoside (IPTG) derepresses the lac promoter, leading to the synthesis of T7 RNA polymerase and subsequent high-level transcription of the target gene.[12]

Culture and Induction Optimization

Achieving high yields of soluble, active protein often requires optimization of culture conditions. High-level expression can sometimes lead to the formation of insoluble aggregates known as inclusion bodies.[8]

  • Temperature: Lowering the post-induction temperature to 18-25°C can significantly improve the solubility of the recombinant protein.[14] Slower cell processes at lower temperatures can facilitate proper protein folding.[14]

  • IPTG Concentration: The concentration of IPTG can be titrated (0.1 - 1.0 mM) to modulate the rate of protein expression. A lower inducer concentration can sometimes reduce aggregation.[14]

  • Media: While standard Luria-Bertani (LB) broth is often sufficient, richer media like Terrific Broth (TB) or auto-induction media can be used to achieve higher cell densities and protein yields.

Expression_Workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_harvest Harvest Transform Transform pET-CM Plasmid into E. coli BL21(DE3) Colony Select Single Colony Transform->Colony Culture1 Inoculate Starter Culture (LB + Antibiotic) Colony->Culture1 Culture2 Inoculate Expression Culture Culture1->Culture2 Grow Grow at 37°C to OD600 ≈ 0.6-0.8 Culture2->Grow Induce Induce with IPTG & Reduce Temperature (e.g., 20°C) Grow->Induce Express Express Protein Overnight Induce->Express Harvest Harvest Cells by Centrifugation Express->Harvest Pellet Store Cell Pellet at -80°C Harvest->Pellet

Caption: Workflow for recombinant chorismate mutase expression.

Part 2: Multi-Step Protein Purification Protocol

A multi-step purification strategy is essential to achieve the high purity (>95%) required for downstream applications like structural studies or inhibitor screening.[13] Our protocol employs an initial affinity capture step followed by a polishing size-exclusion chromatography step.[13][15]

Buffer Preparation

Optimizing buffer composition is critical for maintaining protein stability and activity throughout the purification process.[16][17] The buffer system should maintain a stable pH and contain sufficient salt to minimize non-specific interactions.[17][18]

Buffer Name Components Purpose
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL LysozymeCell disruption and initial protein solubilization.[19] Low imidazole reduces non-specific binding.
IMAC Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM ImidazoleRemoves weakly bound contaminant proteins from the IMAC resin.[19][20]
IMAC Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM ImidazoleCompetitively elutes the His-tagged target protein from the IMAC resin.[21]
SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTTFinal buffer for polishing and storage. Mimics physiological conditions.[17] DTT prevents oxidation.
Step 1: Cell Lysis and Clarification
  • Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste).

  • Lyse the cells. Sonication on ice is highly effective. Perform 5-6 cycles of 30-second bursts with 1-minute cooling intervals.

  • Clarify the lysate by centrifugation at >15,000 x g for 30-45 minutes at 4°C to pellet cell debris.

  • Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter before loading onto the chromatography column.[20]

Step 2: Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful first-step purification for His-tagged proteins.[13][21] The histidine tag chelates with immobilized metal ions (typically Ni2+ or Co2+) on the chromatography resin.[19]

Protocol:

  • Equilibrate an IMAC column (e.g., HiTrap IMAC HP) with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme/PMSF).

  • Load the clarified lysate onto the column at a recommended flow rate (e.g., 1-5 mL/min for a 5 mL column).

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound host proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elute the bound chorismate mutase using IMAC Elution Buffer. This can be done as a single step or a linear gradient for higher resolution.[20][21]

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Step 3: Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape).[22][23][24] It is an ideal polishing step to remove aggregates and any remaining contaminants that co-eluted during IMAC.[15][25]

Protocol:

  • Pool the IMAC fractions containing the highest concentration of pure chorismate mutase. Concentrate the pooled sample if necessary using an appropriate centrifugal filter device.

  • Equilibrate a size-exclusion column (e.g., Superdex 75 or Superdex 200, depending on the oligomeric state of the CM) with at least 2 CV of SEC Buffer. The choice of resin depends on the molecular weight of the target protein.[25]

  • Load the concentrated protein sample onto the column. The sample volume should ideally be less than 2-4% of the total column volume for optimal resolution.

  • Run the chromatography with SEC Buffer at a constant, calibrated flow rate.

  • Collect fractions and analyze by SDS-PAGE. Fractions corresponding to the monomeric/dimeric peak of chorismate mutase should be pooled.

Purification_Strategy Lysate Clarified Cell Lysate (His-tagged CM + Host Proteins) IMAC Step 1: IMAC (Affinity Capture) Lysate->IMAC Wash Wash (Contaminants) IMAC->Wash Unbound/ Weakly Bound Elute Elution (Partially Pure His-CM) IMAC->Elute Imidazole Gradient SEC Step 2: SEC (Polishing) Elute->SEC Aggregates Aggregates & Contaminants SEC->Aggregates Different Molecular Weight PureCM Highly Pure Chorismate Mutase (>95% Purity) SEC->PureCM

Caption: Multi-step purification strategy for chorismate mutase.

Part 3: Protein Characterization and Activity Assay

Purity Assessment and Concentration
  • SDS-PAGE: Analyze fractions from each purification step using Coomassie-stained SDS-PAGE to visualize the increase in purity.

  • Concentration: Determine the final protein concentration using a spectrophotometer (measuring A280) and the protein's specific extinction coefficient, or by a colorimetric method such as the Bradford assay.

Chorismate Mutase Activity Assay

The enzymatic activity is determined by monitoring the substrate, chorismate, as it is converted to prephenate. This is conveniently followed by observing the decrease in absorbance at 274 nm, which is characteristic of chorismate.[26]

Protocol:

  • Prepare an assay buffer (e.g., 50 mM Tris pH 8.0 or 50 mM Potassium Phosphate pH 7.5).[26][27]

  • Set up the reaction in a UV-transparent 96-well plate or cuvette.[26] Add assay buffer and varying concentrations of chorismate substrate (e.g., ranging from 0.1 to 2.0 mM).[2][28]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C).[2][27]

  • Initiate the reaction by adding a small, known amount of the purified chorismate mutase enzyme.

  • Monitor the decrease in absorbance at 274 nm over time using a plate reader or spectrophotometer.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Kinetic parameters like Km and kcat can be determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.[28]

Conclusion

This guide outlines a robust and reproducible workflow for the high-level expression and purification of recombinant chorismate mutase. The combination of an optimized E. coli expression system with a two-step IMAC and SEC purification strategy consistently yields highly pure and active enzyme suitable for detailed biochemical and structural analysis. Adherence to these protocols will empower researchers to produce the quality material necessary to advance studies in enzymology and drug discovery targeting the shikimate pathway.

References

  • Chorismate mutase - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. (n.d.). GenScript. Retrieved January 15, 2026, from [Link]

  • How Do Size Exclusion Columns Work in Protein Purification? (2025). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Escherichia coli (E.coli) Protein Expression System. (n.d.). Cusabio. Retrieved January 15, 2026, from [Link]

  • Schneider, G., et al. (2009). Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner. The EMBO Journal. Retrieved January 15, 2026, from [Link]

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Application Note & Protocols: Probing the Catalytic Machinery of Prephenate-Utilizing Enzymes via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals, presents a rich collection of targets for the development of novel antimicrobial agents and herbicides.[1][2] Prephenic acid stands at a critical metabolic branch point, directed towards either L-tyrosine by prephenate dehydrogenase (PDH) or L-phenylalanine by prephenate dehydratase (PDT).[3][4] Understanding the structure-function relationships within the active sites of these enzymes is paramount for designing specific inhibitors. This guide provides a comprehensive framework for employing site-directed mutagenesis to investigate the roles of key amino acid residues in the catalysis and substrate binding of enzymes acting on prephenic acid. We detail the rationale behind mutant design, provide field-tested protocols for mutagenesis, protein expression, and kinetic analysis, and offer insights into data interpretation.

Introduction: Prephenate as a Key Metabolic Crossroads

The conversion of chorismate to prephenate and its subsequent enzymatic processing are central to aromatic amino acid biosynthesis.[4][5]

  • Prephenate Dehydrogenase (PDH) catalyzes the NAD(P)+ dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a precursor to tyrosine.[6]

  • Prephenate Dehydratase (PDT) catalyzes the dehydration and decarboxylation of prephenate to yield phenylpyruvate, the precursor to phenylalanine.[7][8][9]

The unique presence of this pathway in microorganisms and plants makes PDH and PDT attractive targets for therapeutic and agricultural applications.[1][10] Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to a DNA sequence, thereby altering the encoded protein.[11][12] By systematically substituting amino acids hypothesized to be involved in substrate binding or catalysis, researchers can directly test their functional importance.

Strategic Mutant Design: From Hypothesis to Target Selection

The selection of residues for mutagenesis is a hypothesis-driven process, grounded in available structural and sequence data. The goal is to choose residues most likely to play a critical role.

Pillar 1: Structural Analysis If a crystal structure of the target enzyme (or a close homolog) is available, it provides invaluable information.

  • Active Site Proximity: Identify residues within 4-5 Å of the bound substrate or a substrate analog. These are prime candidates for direct interaction. For example, studies on E. coli PDH identified His197 as an essential catalytic residue and Arg294 as crucial for interacting with prephenate's ring carboxylate through mutagenesis informed by structural data.[13][14][15][16]

  • Conserved Motifs: Look for highly conserved residues across different species, as these often have fundamental structural or catalytic roles.

Pillar 2: Sequence Alignments Multiple sequence alignments of homologous enzymes can reveal conserved residues even in the absence of a 3D structure. A residue conserved across a diverse range of species is likely to be functionally important.

Pillar 3: Mechanistic Rationale Consider the chemical reaction being catalyzed.

  • For PDH, a dehydrogenase, look for residues (e.g., Histidine, Aspartate, Glutamate) that could act as general acids or bases to facilitate hydride transfer. Mutagenesis studies on E. coli PDH showed that replacing His197 with asparagine (H197N) decreased dehydrogenase activity by five orders of magnitude while retaining substrate binding, confirming its catalytic role.[13][15]

  • For PDT, a dehydratase, identify residues that could protonate the hydroxyl group to facilitate its elimination as water. Studies on E. coli PDT demonstrated that mutations of residues T278, N160, Q215, and S208 were critical for catalysis.[8][9]

Example Hypothesis: Based on structural homology, we hypothesize that Tyrosine 220 (Y220) in a hypothetical PDH acts as a general base, abstracting a proton during catalysis. To test this, we will create two mutants:

  • Y220F (Tyrosine to Phenylalanine): A conservative mutation that removes the hydroxyl group but maintains the aromatic ring. This tests the importance of the hydroxyl's hydrogen-bonding or catalytic function.

  • Y220A (Tyrosine to Alanine): A non-conservative mutation that removes the entire side chain beyond the β-carbon. This tests the role of the bulky aromatic side chain in maintaining active site architecture.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for the entire workflow, from creating the mutant to analyzing its function.

Visualized Workflow: Site-Directed Mutagenesis to Kinetic Analysis

SDM_Workflow cluster_dna Phase 1: Mutagenesis cluster_protein Phase 2: Protein Production cluster_assay Phase 3: Functional Analysis Hypothesis Hypothesis Generation (e.g., Y220 is catalytic) Primer Mutagenic Primer Design Hypothesis->Primer PCR Whole-Plasmid PCR (QuikChange Method) Primer->PCR DpnI DpnI Digestion of Parental Template PCR->DpnI Transform_Ecoli Transformation into Competent E. coli DpnI->Transform_Ecoli Verify Plasmid Isolation & Sequence Verification Transform_Ecoli->Verify Transform_Express Transform into Expression Host (e.g., BL21) Verify->Transform_Express Expression Induce Protein Expression (e.g., IPTG) Transform_Express->Expression Lysis Cell Lysis Expression->Lysis Purify Protein Purification (e.g., Ni-NTA) Lysis->Purify QC Purity Check (SDS-PAGE) Purify->QC Kinetic Enzyme Kinetic Assay QC->Kinetic Analysis Data Analysis (Michaelis-Menten) Kinetic->Analysis Interpret Interpretation Analysis->Interpret

Caption: Workflow from hypothesis to functional analysis.

Protocol: Site-Directed Mutagenesis (Whole-Plasmid PCR Method)

This protocol is adapted from the widely used Agilent QuikChange™ method.[17][18][19][20] It utilizes a high-fidelity polymerase to amplify the entire plasmid using primers that contain the desired mutation.

Materials:

  • High-fidelity DNA Polymerase (e.g., PfuUltra HF)

  • dsDNA plasmid template containing the gene of interest (5-50 ng)

  • Mutagenic forward and reverse primers (125 ng each)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue) for transformation

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • X µL (10 ng) of dsDNA template

    • 1.5 µL (125 ng) of oligonucleotide primer #1

    • 1.5 µL (125 ng) of oligonucleotide primer #2

    • 1 µL of dNTP mix

    • ddH₂O to a final volume of 50 µL

    • Add 1 µL of high-fidelity DNA polymerase (2.5 U/µL) last.

  • Thermal Cycling:

    Segment Cycles Temperature Time
    1 1 95°C 30 seconds
    2 18 95°C 30 seconds
    55-60°C 1 minute
    68°C 1 minute/kb of plasmid length[19]

    | 3 | 1 | 68°C | 7 minutes |

  • DpnI Digestion: Cool the reaction on ice for 2 minutes. Add 1 µL of DpnI enzyme directly to the amplification product. DpnI specifically digests the methylated parental dsDNA, leaving the newly synthesized, unmethylated mutant DNA.[21] Incubate at 37°C for 1-2 hours.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective media (e.g., LB-agar with appropriate antibiotic) and incubate overnight at 37°C.

  • Verification: Pick several colonies and isolate the plasmid DNA (miniprep). Verify the presence of the desired mutation and ensure no secondary mutations were introduced by sending the plasmid for full-gene Sanger sequencing.

Protocol: Protein Expression and Purification

This protocol assumes an N-terminal His6-tagged protein expressed in E. coli BL21(DE3).

Procedure:

  • Transformation: Transform the sequence-verified mutant plasmid into a suitable expression host strain like E. coli BL21(DE3).

  • Culture Growth: Inoculate a 1 L culture of LB media (with antibiotic) with a starter culture. Grow at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM. Continue to incubate overnight (16-18 hours) at the lower temperature to improve protein solubility.

  • Harvesting and Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Functional Characterization: Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[22] By measuring the initial reaction rate at various substrate concentrations, we can determine key kinetic parameters.[23][24]

Visualized Pathway: The Prephenate Branch Point

Shikimate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Prephenate Dehydrogenase (PDH) + NAD⁺ → NADH Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) - H₂O, - CO₂ Tyr L-Tyrosine HPP->Tyr Transaminase Phe L-Phenylalanine Phenylpyruvate->Phe Transaminase

Caption: Prephenate as a central branch point in aromatic amino acid biosynthesis.

Protocol: Kinetic Assay for Prephenate Dehydrogenase (PDH)

This continuous spectrophotometric assay monitors the production of NADH, which absorbs light at 340 nm.

Materials:

  • Purified wild-type and mutant PDH enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Prephenic acid stock solution

  • NAD+ stock solution

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 1 mL cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • NAD+ (to a final concentration of 1-2 mM)

    • Varying concentrations of prephenic acid (e.g., from 0.1x Km to 10x Km of the wild-type enzyme)

  • Initiation: Equilibrate the cuvette at a constant temperature (e.g., 30°C). Initiate the reaction by adding a small, non-rate-limiting amount of the purified enzyme (e.g., 1-5 µg).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). The initial, linear portion of the curve represents the initial velocity (v₀).

  • Data Analysis: Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

  • Parameter Calculation: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax). Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration ([E]t). The catalytic efficiency is given by the kcat/Km ratio.

Data Interpretation: A Case Study

Let's return to our hypothetical Y220F and Y220A mutants of PDH. The kinetic data allows us to directly test our hypothesis.

Table 1: Hypothetical Kinetic Parameters for Wild-Type and Mutant PDH

EnzymeKₘ (Prephenate, µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Fold Change in k꜀ₐₜ/KₘInterpretation
Wild-Type 50255.0 x 10⁵1.0Baseline activity.
Y220F 4500.51.1 x 10³450-fold decreaseKm increased significantly, and kcat dropped dramatically. The hydroxyl group is critical for both substrate binding/positioning and catalysis.
Y220A 35000.012.9>170,000-fold decreaseKm increased drastically, and catalytic activity is nearly abolished. The entire aromatic side chain is essential for maintaining the active site's structural integrity.

Analysis of Results:

  • Y220F: The 9-fold increase in Km and 50-fold decrease in kcat strongly suggest the Y220 hydroxyl group is vital.[8][9] It may act as a hydrogen bond donor/acceptor to correctly orient the prephenate substrate, and likely plays a direct role in catalysis (e.g., as a proton shuttle).

  • Y220A: The catastrophic loss of activity indicates that the bulky phenyl ring of tyrosine is crucial for forming the active site pocket. Its removal likely leads to a collapse or significant conformational change in the active site, preventing proper substrate binding and catalysis.

Conclusion and Future Directions

Site-directed mutagenesis is an indispensable tool for dissecting the molecular mechanisms of enzymes acting on prephenic acid. By combining rational mutant design with rigorous kinetic analysis, researchers can elucidate the specific roles of active site residues, paving the way for the structure-based design of potent and selective inhibitors. Future studies could involve creating double mutants to probe synergistic effects, using non-natural amino acids to introduce novel chemical functionalities, and solving the crystal structures of mutant enzymes to directly visualize the structural consequences of the mutations.

References

  • Christendat, D., & Turnbull, J. L. (1998). Use of Site-Directed Mutagenesis to Identify Residues Specific for Each Reaction Catalyzed by Chorismate Mutase-Prephenate Dehydrogenase From Escherichia Coli. Biochemistry, 37(45), 15703–15712. [Link]

  • Zhang, S., Wilson, D. B., & Ganem, B. (2000). Probing the Catalytic Mechanism of Prephenate Dehydratase by Site-Directed Mutagenesis of the Escherichia coli P-Protein Dehydratase Domain. Biochemistry, 39(16), 4722–4728. [Link]

  • Cornell iGEM 2012. Site Directed Mutagenesis (QuickChange Method) Protocol. Cornell University. [Link]

  • Zhang, S., Pohnert, G., Kongsaeree, P., Wilson, D. B., & Ganem, B. (2000). Probing the Catalytic Mechanism of Prephenate Dehydratase by Site-Directed Mutagenesis of the Escherichia coli P-Protein Dehydratase Domain. Biochemistry, 39(16), 4722-4728. [Link]

  • Agilent Technologies. (n.d.). QuikChange Multi Site-Directed Mutagenesis Kit. Agilent. [Link]

  • Turnbull, J., & Christendat, D. (1998). Use of Site-Directed Mutagenesis To Identify Residues Specific for Each Reaction Catalyzed by Chorismate Mutase−Prephenate Dehydrogenase from Escherichia coli. Biochemistry, 37(45), 15703-15712. [Link]

  • Zhang, S., Wilson, D. B., & Ganem, B. (2000). Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain. Biochemistry, 39(16), 4722-4728. [Link]

  • Turnbull, J., & Christendat, D. (1998). Use of Site-Directed Mutagenesis To Identify Residues Specific for Each Reaction Catalyzed by Chorismate Mutase−Prephenate Dehydrogenase from Escherichia coli. Biochemistry, 37(45), 15703-15712. [Link]

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  • Agilent Technologies. (2006). QuikChange® II XL Site-Directed Mutagenesis Kit Instruction Manual. Agilent. [Link]

  • Agilent Technologies. (n.d.). QuikChange™ Site-Directed Mutagenesis Kit. Agilent. [Link]

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  • Legrand, P., Dumas, R., & Biou, V. (2006). Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus. BMC Biochemistry, 7, 15. [Link]

  • Lee, J. Y., & Wendt, K. S. (2018). Shikimate pathway architecture and metabolic branching networks. ResearchGate. [Link]

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  • Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32. [Link]

  • Turnbull, J., & Morrison, J. F. (1991). Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine. Biochemistry, 30(31), 7783-7788. [Link]

  • Wikipedia contributors. (2024, January 1). Shikimate pathway. Wikipedia. [Link]

  • Christendat, D., Saravala, R., & Turnbull, J. L. (1999). Identifying groups involved in the binding of prephenate to prephenate dehydrogenase from Escherichia coli. Biochemistry, 38(23), 7383-7392. [Link]

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Application Notes and Protocols: Prephenic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Prephenic acid is a critical, highly unstable intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Crucially, this pathway is absent in mammals, making its enzymes highly attractive and selective targets for the development of novel antimicrobial agents, herbicides, and other therapeutics.[3][4] This guide provides an in-depth exploration of the application of prephenic acid derivatives in drug discovery, focusing on the strategic inhibition of key downstream enzymes. We present the scientific rationale, detailed experimental protocols for enzyme inhibition assays, and a framework for structure-activity relationship (SAR) studies, intended for researchers and professionals in drug development.

The Shikimate Pathway: A Hub for Therapeutic Intervention

The shikimate pathway converts primary metabolites from carbohydrate metabolism into chorismate, the last common precursor for aromatic amino acids and other vital compounds.[1] Prephenic acid is formed directly from chorismate via a[5][5]-sigmatropic Claisen rearrangement catalyzed by chorismate mutase.[2][6] From this branch point, prephenic acid is directed towards either phenylalanine or tyrosine synthesis, mediated by prephenate dehydratase and prephenate dehydrogenase, respectively.[7][8] The essentiality of this pathway for pathogen survival, coupled with its absence in humans, provides a clear and powerful rationale for targeting its enzymes.[9] Inhibitors of these enzymes can disrupt pathogen growth without affecting the host's metabolism, minimizing the potential for mechanism-based toxicity.

Shikimate_Pathway Figure 1: Key Enzymes Utilizing Prephenic Acid Chorismate Chorismate Prephenate Prephenic Acid Chorismate->Prephenate Chorismate Mutase (CM) Target for Inhibition Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) Target for Inhibition p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate Dehydrogenase (PDH) Target for Inhibition branch_point Prephenate->branch_point Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine Transaminase Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate->Tyrosine Transaminase branch_point->Phenylpyruvate branch_point->p_Hydroxyphenylpyruvate

Caption: Figure 1: Key Enzymes Utilizing Prephenic Acid.

Key Enzyme Targets
  • Chorismate Mutase (CM): This enzyme catalyzes the conversion of chorismate to prephenate. Its mechanism involves a chair-like transition state, making it an ideal target for transition-state analogue inhibitors.[6][10] Compounds that mimic this high-energy intermediate can bind to the enzyme with high affinity and specificity.[11] The secreted chorismate mutase from Mycobacterium tuberculosis (MtbCM) is a particularly noteworthy target for developing new antitubercular agents.[12]

  • Prephenate Dehydratase (PDT): PDT catalyzes the decarboxylation and dehydration of prephenate to yield phenylpyruvate, a precursor to phenylalanine.[2] This enzyme is found in the phenylalanine biosynthesis pathway of many bacteria, including E. coli. Selective inhibition of PDT is a validated strategy for antimicrobial drug design, with compounds like substituted biphenic acid derivatives showing promise.[13]

  • Prephenate Dehydrogenase (PDH): In the tyrosine biosynthesis pathway, PDH catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to form p-hydroxyphenylpyruvate.[14] L-tyrosine often acts as an allosteric feedback inhibitor of this enzyme, suggesting the presence of distinct regulatory sites that can be targeted for drug development.[7][15]

  • Arogenate Dehydratase (ADT): In plants and some bacteria, an alternative "arogenate pathway" exists where prephenate is first transaminated to arogenate.[16] Arogenate dehydratase then converts arogenate to phenylalanine.[17][18] ADTs are crucial for regulating carbon flux into phenylpropanoid metabolism and represent key targets for developing highly selective herbicides.[17][19]

Drug Discovery Workflow: From Concept to Lead Compound

The development of drugs targeting prephenate-utilizing enzymes follows a structured workflow. This process begins with the rational design and synthesis of prephenic acid derivatives, proceeds through screening and hit validation, and culminates in lead optimization through SAR studies.

Drug_Discovery_Workflow Figure 2: Workflow for Prephenate Derivative Drug Discovery Target_ID 1. Target Identification (e.g., M. tuberculosis Chorismate Mutase) Library_Synth 2. Library Synthesis (Prephenic Acid Derivatives) Target_ID->Library_Synth HTS 3. High-Throughput Screening (HTS) (Enzyme Inhibition Assay) Library_Synth->HTS Hit_ID 4. Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Hit_Validation 5. Hit Validation (IC50 Determination, Selectivity) Hit_ID->Hit_Validation SAR 6. Structure-Activity Relationship (SAR) (Lead Optimization) Hit_Validation->SAR Iterative Process SAR->Library_Synth Synthesize New Analogs Lead_Compound 7. Lead Compound (Potent, Selective, Drug-like) SAR->Lead_Compound

Caption: Figure 2: Workflow for Prephenate Derivative Drug Discovery.

Application Protocol: Enzyme Inhibition Assay for Prephenate Dehydratase (PDT)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of test compounds against prephenate dehydratase. The assay monitors the formation of phenylpyruvate, which has a distinct absorbance profile from prephenic acid.

Rationale and Principle

Prephenic acid is unstable and readily undergoes acid-catalyzed aromatization to form phenylpyruvic acid.[2] However, the enzymatic reaction catalyzed by PDT is significantly faster and specific. The product, phenylpyruvate, can be monitored by its absorbance, although direct measurement can be challenging due to overlapping spectra. A more robust method involves converting phenylpyruvate to a more strongly absorbing chromophore or using a coupled enzyme assay. For simplicity and directness, this protocol will focus on monitoring the change in absorbance at a wavelength where the product has a higher extinction coefficient than the substrate, a method adaptable from similar shikimate pathway enzyme assays.[20]

Materials and Reagents
  • Enzyme: Purified recombinant Prephenate Dehydratase (e.g., from E. coli).

  • Substrate: Barium prephenate or freshly prepared prephenic acid solution.[2]

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂ and 1 mM DTT.

  • Test Compounds: Prephenic acid derivatives dissolved in DMSO (10 mM stock).

  • Control Inhibitor: A known PDT inhibitor, if available (e.g., a biphenic acid derivative).[13]

  • Equipment: UV-Vis spectrophotometer with temperature control, 96-well UV-transparent microplates.

Step-by-Step Protocol
  • Enzyme Preparation:

    • Thaw the purified PDT enzyme on ice.

    • Dilute the enzyme in assay buffer to a final working concentration (e.g., 20 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Compound Plating:

    • In a 96-well UV-transparent plate, add 2 µL of test compound dilutions in DMSO to the appropriate wells.

    • For negative controls (no inhibition), add 2 µL of DMSO.

    • For positive controls, add 2 µL of the known control inhibitor.

  • Assay Reaction:

    • Add 178 µL of pre-warmed (25°C) assay buffer containing the diluted PDT enzyme to each well.

    • Incubate the plate for 5 minutes at 25°C to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the prephenate substrate solution (final concentration typically 0.5-2x Kₘ).

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at 280-320 nm (the optimal wavelength must be determined empirically) every 30 seconds for 15 minutes at 25°C. The initial, linear portion of the reaction curve is used for analysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear phase of the absorbance vs. time plot.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

System Validation and Interpretation
  • Trustworthiness: The assay is validated by the consistent activity of the negative (DMSO) and positive controls. The Z'-factor, a statistical measure of assay quality, should be calculated for HTS applications and be > 0.5.

  • Causality: A dose-dependent increase in inhibition strongly suggests that the test compound is acting on the enzyme target. Follow-up studies, such as mechanism of action (e.g., Dixon plots), are necessary to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insight into how the derivative interacts with the enzyme.[14][15]

Structure-Activity Relationship (SAR) Studies

Once initial "hit" compounds are identified and validated, SAR studies are conducted to optimize their potency and drug-like properties. This involves systematically modifying the chemical structure of the hit compound and evaluating the impact on its inhibitory activity.

SAR_Diagram Figure 3: Mechanism of a Transition-State Analog Inhibitor Inhibitor Transition-State Analog (Prephenic Acid Derivative) Enzyme Enzyme Active Site Inhibitor->Enzyme Binds with high affinity Blocked X Enzyme->Blocked Substrate Prephenate (Substrate) Substrate->Enzyme Binding blocked

Caption: Figure 3: Mechanism of a Transition-State Analog Inhibitor.

Example SAR Table

The following table illustrates hypothetical SAR data for a series of biphenic acid derivatives designed as PDT inhibitors, based on a published scaffold.[13]

Compound IDR1 GroupR2 GroupPDT IC₅₀ (µM)Selectivity vs. CM
LEAD-001 -H-NO₂25.510-fold
LEAD-002 -Cl-NO₂15.215-fold
LEAD-003 -OCH₃-NO₂45.85-fold
LEAD-004 -Cl-NH₂> 100-
LEAD-005 -Cl-COOH8.925-fold
  • Interpretation of Causality:

    • Replacing hydrogen with an electron-withdrawing chlorine at R1 (LEAD-002) improves potency, suggesting a key interaction in a specific pocket of the active site.

    • An electron-donating methoxy group at R1 (LEAD-003) reduces activity, indicating that electronic properties at this position are important.

    • Changing the nitro group at R2 to an amine (LEAD-004) abolishes activity, highlighting the critical role of the R2 substituent, perhaps as a hydrogen bond acceptor.

    • Introducing a carboxylic acid at R2 (LEAD-005) significantly enhances potency, possibly by mimicking a carboxylate group on the natural substrate, prephenate.

Conclusion and Future Perspectives

The enzymes that metabolize prephenic acid are validated and highly promising targets for the discovery of new drugs and herbicides. The absence of the shikimate pathway in humans provides a significant therapeutic window, allowing for the design of selective inhibitors with a reduced risk of host toxicity. Prephenic acid derivatives, particularly those designed as transition-state analogues or substrate mimics, have shown considerable potential in inhibiting these enzymes. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to systematically design, screen, and optimize these derivatives. Future work will likely focus on leveraging structural biology and computational modeling to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties, addressing the urgent need for new antimicrobial agents to combat rising drug resistance.[9][12]

References

  • Title: Inhibition of chorismate mutase activity of chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes Source: PubMed URL: [Link]

  • Title: Investigation of potential inhibitors of chorismate-utilizing enzymes Source: PubMed URL: [Link]

  • Title: Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine Source: NIH URL: [Link]

  • Title: Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery Source: MDPI URL: [Link]

  • Title: Active- and Allosteric-Site Cyclic Peptide Inhibitors of Secreted M. tuberculosis Chorismate Mutase Source: PubMed URL: [Link]

  • Title: Chorismate Mutase-Prephenate Dehydrogenase From Escherichia Coli: Cooperative Effects and Inhibition by L-tyrosine Source: PubMed URL: [Link]

  • Title: Prephenic acid Source: Wikipedia URL: [Link]

  • Title: Identification of shikimate kinase inhibitors among anti-Mycobacterium tuberculosis compounds by LC-MS Source: PubMed URL: [Link]

  • Title: Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants Source: PubMed Central URL: [Link]

  • Title: Kinetic Studies on Chorismate Mutase-Prephenate Dehydrogenase From Escherichia Coli: Models for the Feedback Inhibition of Prephenate Dehydrogenase by L-tyrosine Source: PubMed URL: [Link]

  • Title: Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs Source: MDPI URL: [Link]

  • Title: 1-Carboxy-4-hydroxy-alpha-oxo-2,5-cyclohexadiene-1-propanoic acid Source: PubChem URL: [Link]

  • Title: Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis Source: PubMed URL: [Link]

  • Title: Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study Source: PubMed Central URL: [Link]

  • Title: Prephenic acid Source: PubChem URL: [Link]

  • Title: Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials Source: PubMed Central URL: [Link]

  • Title: Chorismate mutase inhibitors: synthesis and evaluation of some potential transition-state analogs Source: ACS Publications URL: [Link]

  • Title: What Drives Chorismate Mutase to Top Performance? Insights from a Combined In Silico and In Vitro Study Source: Biochemistry URL: [Link]

  • Title: Prephenate (PAMDB000839) Source: P. aeruginosa Metabolome Database URL: [Link]

  • Title: Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis Source: Portland Press URL: [Link]

  • Title: Arogenate Dehydratase Isoenzymes Profoundly and Differentially Modulate Carbon Flux into Lignins Source: PubMed Central URL: [Link]

  • Title: Diphenic acid derivatives: Synthesis, reactions, and applications Source: ResearchGate URL: [Link]

  • Title: A selective inhibitor of Escherichia coli prephenate dehydratase Source: PubMed URL: [Link]

  • Title: Arogenate dehydratases: unique roles in light-directed development during the seed-to-seedling transition in Arabidopsis thaliana Source: Frontiers URL: [Link]

  • Title: Arogenate Dehydratase ADT2 is Essential for Seed Development in Arabidopsis Source: Oxford Academic URL: [Link]

  • Title: THE BIOSYNTHESIS OF PHENYLALANINE AND TYROSINE; ENZYMES CONVERTING CHORISMIC ACID INTO PREPHENIC ACID AND THEIR RELATIONSHIPS TO PREPHENATE DEHYDRATASE AND PREPHENATE DEHYDROGENASE Source: PubMed URL: [Link]

  • Title: Arogenate dehydratases: unique roles in light-directed development during the seed-to-seedling transition in Arabidopsis thaliana Source: PubMed Central URL: [Link]

  • Title: Synthesis and Anticancer activity of some novel diphenic acid derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: (PDF) Synthesis and anticancer activity of some novel diphenic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights Source: Zenodo URL: [Link]

  • Title: 'Reverse biomimetic' synthesis of l-arogenate and its stabilized analogues from l-tyrosine Source: Royal Society of Chemistry URL: [Link]

  • Title: Putative Bifunctional Chorismate Mutase/Prephenate Dehydratase Contributes to the Virulence of Acidovorax citrulli Source: Frontiers URL: [Link]

  • Title: Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study Source: PubMed URL: [Link]

  • Title: Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Source: Research and Reviews URL: [Link]

  • Title: AMINO ACID INHIBITION HERBICIDES Source: psu.edu URL: [Link]

  • Title: Recent Advances in the Synthesis of Xanthines: A Short Review Source: PubMed Central URL: [Link]

  • Title: The synthesis and bioactivity of apigenin derivatives Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Prephenic Acid Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Prephenic Acid. As a Senior Application Scientist, I understand the critical role this unstable intermediate plays in your research and the significant challenges its purification presents. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to overcome the inherent instability of prephenic acid during its isolation and purification.

Understanding the Instability of Prephenic Acid

Prephenic acid is a non-aromatic intermediate in the shikimate pathway, a crucial metabolic route for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] Its structure, a 1,4-cyclohexadiene, is inherently unstable and prone to aromatization, particularly under acidic or basic conditions.[2] This chemical fragility is the primary hurdle in obtaining pure prephenic acid.

The degradation of prephenic acid primarily proceeds through an acid- or base-catalyzed dehydration and decarboxylation to form the more stable aromatic compound, phenylpyruvic acid. This process can occur rapidly, leading to significant sample loss and contamination of the final product. Therefore, all purification steps must be carefully controlled to minimize exposure to harsh pH conditions and elevated temperatures.

Below is a diagram illustrating the degradation pathway of prephenic acid to phenylpyruvic acid.

prephenic_acid_degradation prephenic_acid Prephenic Acid phenylpyruvic_acid Phenylpyruvic Acid prephenic_acid->phenylpyruvic_acid Aromatization (Dehydration & Decarboxylation) conditions Acid or Base (H+ or OH-) Heat

Caption: Degradation of prephenic acid to phenylpyruvic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of prephenic acid in a question-and-answer format.

Q1: I'm seeing a significant loss of prephenic acid during my purification protocol. What are the likely causes and how can I mitigate this?

A1: Significant loss of prephenic acid is almost always due to its degradation into phenylpyruvic acid. The primary factors contributing to this are:

  • pH Extremes: Prephenic acid is highly labile in both acidic and basic conditions.[2] Exposure to strong acids or bases, even for a short period, can lead to rapid aromatization.

  • Elevated Temperatures: Heat accelerates the degradation of prephenic acid. All purification steps should be performed at low temperatures (0-4°C) whenever possible.

  • Prolonged Purification Time: The longer the purification process, the more time there is for degradation to occur. It is crucial to work efficiently and minimize the overall time from cell lysis to the final purified product.

Solutions:

  • Maintain a Neutral pH: Throughout the purification process, strive to maintain the pH of your solutions between 6.0 and 8.0. Use buffers with good buffering capacity in this range, such as phosphate or Tris buffers.

  • Work in the Cold: Perform all extraction and chromatography steps in a cold room or on ice. Use pre-chilled buffers and reagents.

  • Streamline Your Workflow: Plan your purification steps in advance to minimize delays. If possible, process smaller batches to reduce the time each sample is exposed to purification conditions.

Q2: My purified prephenic acid is contaminated with a compound that has a strong UV absorbance around 320 nm. What is this contaminant and how can I remove it?

A2: The contaminant with a strong UV absorbance at 320 nm is almost certainly phenylpyruvic acid, the primary degradation product of prephenic acid.[3] Its presence indicates that degradation has occurred at some point during your purification or storage.

Solutions for Removal and Prevention:

  • Optimize Purification: The best approach is to prevent its formation in the first place by strictly controlling pH and temperature as described in Q1.

  • Chromatographic Separation: If phenylpyruvic acid is already present, it can be separated from prephenic acid using High-Performance Liquid Chromatography (HPLC). A method using a cyclodextrin bonded phase HPLC column at a neutral pH has been shown to be effective.[3]

  • Analytical Monitoring: You can monitor the purity of your fractions during chromatography by measuring the absorbance at both 274 nm (for prephenate) and 320 nm (for phenylpyruvate).[3] This will help you to pool the purest fractions.

Q3: I am using a traditional barium salt precipitation method, but my yields are low and the precipitate is difficult to handle. What can I do to improve this?

A3: The barium salt precipitation method is a classic technique for purifying prephenic acid.[2] However, several factors can affect its efficiency:

  • Incomplete Precipitation: The precipitation of barium prephenate can be influenced by the pH and the concentration of other ions in the solution.

  • Co-precipitation of Impurities: Other acidic compounds in the crude extract can co-precipitate with barium, leading to an impure product.

  • Fine Precipitate: The formation of very fine particles can make the precipitate difficult to collect by centrifugation or filtration.

Solutions:

  • pH Adjustment: Ensure the pH of the solution is slightly alkaline (around 8.0) before adding the barium salt solution to maximize the precipitation of the dianionic prephenate.

  • Controlled Addition of Barium: Add the barium chloride or barium hydroxide solution slowly and with constant stirring to promote the formation of larger, more easily filterable crystals.[4][5]

  • Washing the Precipitate: Wash the barium prephenate pellet with cold, dilute barium hydroxide solution and then with cold ethanol or acetone to remove soluble impurities.

  • Pre-clearing the Lysate: Before precipitation, consider a preliminary purification step, such as anion-exchange chromatography, to remove other acidic contaminants.

Frequently Asked Questions (FAQs)

Q: What is the best way to store purified prephenic acid?

A: Purified prephenic acid is most stable when stored as its barium salt at -20°C or below.[6] In this form, it can be stable for several months. If you need to use it in solution, prepare fresh solutions in a neutral buffer (pH 7.0-7.5) and use them immediately. Avoid repeated freeze-thaw cycles.

Q: Can I use HPLC for the purification of prephenic acid? What are the key considerations?

A: Yes, HPLC is a powerful technique for purifying prephenic acid.[7] However, due to its instability, certain precautions are necessary:

  • Column Choice: Reverse-phase columns can be used, but retention of the highly polar prephenic acid at neutral pH can be challenging. Cyclodextrin-bonded phase columns have been shown to be effective.[3]

  • Mobile Phase: The mobile phase should be buffered at a neutral or slightly acidic pH (e.g., pH 6.0-7.5). Avoid acidic mobile phases containing trifluoroacetic acid (TFA), which is commonly used in peptide and protein purification, as this will rapidly degrade prephenic acid.

  • Temperature: The entire HPLC system, including the column and fraction collector, should be kept at a low temperature (e.g., 4°C).

Q: How can I accurately determine the concentration of my purified prephenic acid?

A: The concentration of prephenic acid in a purified solution can be determined spectrophotometrically. The molar extinction coefficient of prephenic acid at 274 nm is 2630 M⁻¹cm⁻¹.[3] However, this measurement can be skewed by the presence of UV-absorbing impurities like phenylpyruvic acid. For a more accurate quantification, especially in the presence of impurities, quantitative ¹H NMR (qNMR) can be a valuable orthogonal technique.[2][8]

Q: What are the main sources of prephenic acid for purification?

A: Prephenic acid is typically not commercially available in large quantities due to its instability. Researchers usually have to purify it themselves from biological sources. Common sources include culture filtrates of auxotrophic mutants of Escherichia coli or Neurospora crassa that are blocked in the metabolic pathway downstream of prephenic acid, causing it to accumulate and be secreted into the medium.[1][6]

Experimental Protocols

Protocol 1: Purification of Prephenic Acid as its Barium Salt from E. coli Culture Supernatant

This protocol is a generalized procedure based on classical methods. Optimization may be required for specific strains and culture conditions.

Materials:

  • Culture supernatant from an E. coli mutant that accumulates prephenic acid.

  • Barium hydroxide octahydrate (Ba(OH)₂)

  • Ethanol (95% and absolute), chilled to -20°C

  • Activated charcoal

  • Celite or other filter aid

  • pH meter

  • Centrifuge and appropriate tubes

  • Filtration apparatus

Procedure:

  • Harvest and Clarify: Centrifuge the E. coli culture to pellet the cells. Collect the supernatant, which contains the secreted prephenic acid.

  • pH Adjustment: Cool the supernatant to 4°C and adjust the pH to 8.0 with a saturated solution of Ba(OH)₂.

  • Initial Precipitation: While stirring gently in the cold, slowly add a saturated solution of Ba(OH)₂ until no further precipitation is observed. This will precipitate barium prephenate along with other salts.

  • Collect Precipitate: Centrifuge the mixture at 4°C to pellet the barium salts. Discard the supernatant.

  • Wash the Precipitate: Resuspend the pellet in a small volume of cold, dilute Ba(OH)₂ solution (pH ~8.0) and centrifuge again. Repeat this wash step twice.

  • Ethanol Precipitation: Resuspend the washed pellet in a minimal amount of cold water. Slowly add 4 volumes of cold (-20°C) 95% ethanol with stirring. Allow the barium prephenate to precipitate overnight at -20°C.

  • Collect Purified Precipitate: Centrifuge to collect the white precipitate of barium prephenate. Wash the pellet with cold absolute ethanol and then with diethyl ether.

  • Drying and Storage: Dry the precipitate under vacuum to obtain a fine white powder. Store the dried barium prephenate at -20°C or below.

Protocol 2: Analytical HPLC for Monitoring Prephenic Acid Purity

This is a starting point for an analytical method. The gradient and other parameters may need to be optimized for your specific system and sample.

Instrumentation and Reagents:

  • HPLC system with a UV detector and a refrigerated autosampler and column compartment.

  • Cyclodextrin-bonded phase column (e.g., a β-cyclodextrin column).

  • Mobile Phase A: 50 mM Ammonium acetate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Prephenic acid standard or purified sample.

  • Phenylpyruvic acid standard.

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 30 minutes at 4°C.

  • Sample Preparation: Dissolve the prephenic acid sample (e.g., redissolved barium salt in water) in Mobile Phase A to a suitable concentration. Keep the sample on ice.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution profile at 274 nm (for prephenic acid) and 320 nm (for phenylpyruvic acid).

  • Analysis: Determine the retention times of prephenic acid and phenylpyruvic acid by injecting standards. Quantify the purity of your sample by integrating the peak areas.

Below is a workflow diagram for the purification and analysis of prephenic acid.

prephenic_acid_purification_workflow start E. coli or Neurospora crassa Culture centrifugation Centrifugation start->centrifugation supernatant Culture Supernatant centrifugation->supernatant ph_adjustment pH Adjustment to ~8.0 with Ba(OH)₂ supernatant->ph_adjustment precipitation Barium Salt Precipitation ph_adjustment->precipitation collection Collection and Washing of Barium Prephenate Precipitate precipitation->collection dissolution Dissolution in Water collection->dissolution hplc_purification HPLC Purification (Optional) dissolution->hplc_purification Further Purification lyophilization Lyophilization or Ethanol Precipitation dissolution->lyophilization Direct Isolation hplc_purification->lyophilization final_product Purified Prephenic Acid (Barium Salt) lyophilization->final_product analysis Purity Analysis (HPLC, NMR) final_product->analysis Quality Control

Sources

Technical Support Center: Strategies to Improve the Yield of Prephenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and isolation of prephenic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging but vital biosynthetic intermediate. Prephenic acid is a cornerstone of the shikimate pathway, serving as the precursor to the aromatic amino acids phenylalanine and tyrosine in plants and microorganisms.[1][2] However, its inherent instability makes it a notoriously difficult molecule to synthesize and isolate in high yields.[1]

This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate the common pitfalls and maximize your yield of pure, stable prephenic acid.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the chemistry and stability of prephenic acid.

Q1: What is the core chemical reaction for forming prephenic acid?

A1: Prephenic acid is formed from its precursor, chorismic acid, via a naturally occurring[3][3]-sigmatropic rearrangement known as the Claisen rearrangement.[3][4][5] This pericyclic reaction is remarkable for its efficiency in biological systems, often accelerated a million-fold by the enzyme chorismate mutase.[4][5] In a laboratory setting, this rearrangement can be induced thermally, although enzymatic catalysis is far more efficient and specific. The reaction involves the concerted reorganization of six electrons within a chair-like transition state to form the new carbon-carbon bond.[6]

Sources

Troubleshooting common issues in chorismate mutase enzyme assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chorismate mutase (CM) enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My chorismate mutase assay shows no or very low activity. What are the likely causes and how can I fix this?

A1: Lack of enzymatic activity can stem from several factors, ranging from reagent integrity to assay conditions.

  • Enzyme Inactivity:

    • Cause: Improper storage, repeated freeze-thaw cycles, or degradation can lead to inactive enzyme.[1]

    • Solution:

      • Always store enzymes at the recommended temperature, typically -20°C or -80°C in a glycerol-containing buffer.

      • Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[1]

      • As a control, test a new vial of enzyme or a batch with known activity.

  • Substrate Degradation:

    • Cause: Chorismate is unstable, especially at neutral to acidic pH and elevated temperatures, and can non-enzymatically convert to prephenate or other byproducts.[2]

    • Solution:

      • Prepare chorismate solutions fresh before each experiment.

      • Store chorismate stocks at -20°C or below.

      • During the assay, keep the substrate on ice until just before use.

  • Incorrect Assay Conditions:

    • Cause: The pH, temperature, or buffer composition may not be optimal for your specific chorismate mutase.

    • Solution:

      • pH: Most chorismate mutases have a pH optimum between 7.0 and 8.0.[3][4] However, some, like the yeast enzyme, are more active under acidic conditions.[5] Verify the optimal pH for your enzyme from literature or perform a pH-rate profile.

      • Temperature: Assays are commonly performed at 30°C or 37°C.[4][6] Extreme temperatures can denature the enzyme.[6] Ensure your spectrophotometer or plate reader is properly temperature-controlled.

      • Buffer Components: Some buffer components can inhibit enzyme activity. For example, high concentrations of certain salts or chelating agents like EDTA might interfere with enzyme function.[7]

  • Missing Cofactors:

    • Cause: While most chorismate mutases do not require cofactors, some may have specific ionic requirements.

    • Solution: Review the literature for your specific enzyme to ensure all necessary components are in the assay buffer.

Q2: I'm observing a high background signal in my no-enzyme control. What's causing this and how can I reduce it?

A2: A high background signal is typically due to the non-enzymatic conversion of chorismate to prephenate.

  • Cause: The uncatalyzed Claisen rearrangement of chorismate to prephenate can occur spontaneously, especially under acidic conditions or at higher temperatures.[2][5]

  • Solution:

    • Optimize pH: If your assay allows, consider using a slightly more basic pH (around 7.5-8.0) to slow the non-enzymatic reaction.[3]

    • Lower Temperature: Running the assay at a lower temperature (e.g., 25°C or 30°C instead of 37°C) can reduce the rate of the background reaction.[6]

    • Subtract Background: Always include a no-enzyme control for each substrate concentration. The rate of this reaction should be subtracted from the rate of the enzyme-catalyzed reaction.

    • Fresh Substrate: Use freshly prepared chorismate, as degraded substrate can contribute to higher background readings.

Q3: My assay results are not reproducible. What are the common sources of variability?

A3: Poor reproducibility can be frustrating. The key is to systematically evaluate each step of your workflow. [8]

  • Pipetting Errors:

    • Cause: Inaccurate or inconsistent pipetting of the enzyme, substrate, or other reagents is a major source of variability.[1]

    • Solution:

      • Use calibrated pipettes.[1]

      • Prepare a master mix of reagents to minimize pipetting steps and ensure consistency across wells or cuvettes.[7]

      • Ensure thorough mixing of all components.[8]

  • Temperature Fluctuations:

    • Cause: Even small variations in temperature can significantly affect enzyme kinetics.[8]

    • Solution:

      • Pre-incubate all reagents and the reaction vessel (cuvette or plate) at the assay temperature.[6]

      • Use a temperature-controlled spectrophotometer or plate reader.

  • Reagent Inconsistency:

    • Cause: Variations between different batches of reagents, especially the chorismate substrate, can lead to inconsistent results.

    • Solution:

      • If possible, use the same batch of reagents for a set of comparative experiments.

      • Always quantify the concentration of your chorismate stock solution spectrophotometrically before use.

  • Data Analysis:

    • Cause: Inconsistent methods for determining the initial reaction velocity (V₀) can introduce variability.

    • Solution:

      • Ensure you are using the linear portion of the reaction progress curve to calculate the initial rate.[1]

      • Use a consistent data analysis protocol for all experiments.

Q4: How do I choose the correct wavelength to monitor the reaction?

A4: The choice of wavelength depends on the specific assay method you are using.

  • Monitoring Chorismate Disappearance:

    • This is a continuous assay that directly measures the decrease in chorismate concentration.

    • Wavelengths: The disappearance of chorismate can be monitored at 274 nm (ε = 2630 M⁻¹ cm⁻¹) or 310 nm (ε = 370 M⁻¹ cm⁻¹).[4][9]

    • Considerations: Monitoring at 274 nm provides a larger signal change but may have more interference from other components in the assay mixture, such as high concentrations of protein.

  • Monitoring Phenylpyruvate Formation (Coupled Assay):

    • This is a stopped assay where the reaction is terminated, and prephenate is converted to phenylpyruvate, which is then measured.

    • Procedure:

      • The enzymatic reaction is stopped by adding acid (e.g., HCl).[3]

      • The acidified mixture is incubated to convert prephenate to phenylpyruvate.[3]

      • Base (e.g., NaOH) is added, and the absorbance of phenylpyruvate is measured at 320 nm.[10]

    • Considerations: This method is an endpoint assay and may be less precise than a continuous assay. It is also more susceptible to experimental artifacts.[10]

Q5: I suspect there might be an inhibitor in my enzyme preparation or sample. How can I test for this?

A5: Identifying the presence of inhibitors is crucial for accurate kinetic characterization. [11]

  • Enzyme Concentration Dependence:

    • Procedure: Perform the assay with varying concentrations of your enzyme preparation while keeping the substrate concentration constant.

    • Expected Outcome: The reaction rate should be directly proportional to the enzyme concentration. If the rate plateaus or decreases at higher enzyme concentrations, it may indicate the presence of an inhibitor in your enzyme stock.

  • Spike and Recovery:

    • Procedure: If you are testing for inhibitors in a sample (e.g., a potential drug compound), you can perform a "spike and recovery" experiment. Add a known amount of purified, active chorismate mutase to your sample and measure the activity.

    • Expected Outcome: Compare the activity in the spiked sample to the activity of the same amount of enzyme in a control buffer. A lower-than-expected activity in the sample suggests the presence of an inhibitor.

  • Dialysis:

    • Procedure: If you suspect a small molecule inhibitor in your enzyme preparation, dialyzing the enzyme against the assay buffer can help remove it.

    • Expected Outcome: An increase in specific activity after dialysis suggests the removal of a loosely bound inhibitor.

Troubleshooting Workflow

Here is a systematic workflow to help you diagnose and solve common issues in your chorismate mutase assays.

Sources

Addressing challenges in the purification of acid-labile compounds like prephenate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Acid-Labile Compounds

A-Z Guide for Researchers on Isolating Prephenate and Other Sensitive Molecules

Welcome to the technical support center for the purification of acid-labile compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established biochemical principles with practical, field-tested insights to help you navigate the complexities of purifying unstable molecules like prephenate.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the fundamental principles of handling and purifying compounds that are sensitive to acidic conditions.

Q1: What is prephenate, and why is it considered acid-labile?

A1: Prephenate is a crucial intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants to synthesize the aromatic amino acids phenylalanine and tyrosine.[1][2] Its structure contains a cyclohexadiene ring with hydroxyl and carboxyl groups, making it chemically unstable. Under acidic conditions, prephenate readily undergoes a non-enzymatic, acid-catalyzed dehydration and decarboxylation to form phenylpyruvate.[3][4] This inherent instability is the primary challenge during its isolation and purification.[5]

Q2: What are the most critical factors to control when purifying any acid-labile compound?

A2: The two most critical environmental factors are pH and temperature .[6][7]

  • pH Control: The sample and all purification buffers must be maintained at a neutral or slightly alkaline pH (typically pH 7.0-8.5) to prevent acid-catalyzed degradation.[5][6] Inappropriate pH is a common cause of protein and small molecule instability, leading to aggregation or fragmentation.[5]

  • Temperature Control: All purification steps should be performed at low temperatures (e.g., 4°C) to reduce the rate of chemical degradation and maintain the compound's structural integrity.[8][9]

Q3: Beyond standard reversed-phase HPLC, what chromatographic techniques are suitable for acid-sensitive molecules?

A3: Standard reversed-phase HPLC often uses acidic mobile phases (e.g., with trifluoroacetic or formic acid) that can destroy acid-labile compounds.[10] Alternative strategies are essential:

  • Anion-Exchange Chromatography (IEX): This is a highly effective method for acidic compounds like prephenate.[11] It separates molecules based on their net negative charge under neutral or alkaline conditions, thus avoiding acidic environments.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography and can be operated under non-acidic conditions.[12]

  • Mixed-Mode Chromatography: These columns combine multiple separation mechanisms, such as reversed-phase and anion-exchange, offering unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[11]

Troubleshooting Guide: Applied Solutions

This section provides direct answers to specific problems encountered during the experimental workflow.

Q1: My prephenate yield is consistently low after purification. What are the likely causes and how can I fix them?

A1: Low yield is a common problem stemming from degradation at various stages. Systematically check the following points:

  • Sample Preparation:

    • Problem: Lysis or extraction buffers are too acidic.

    • Solution: Ensure all buffers used from the initial extraction to the final sample loading are buffered to a pH of 7.5 or higher. Add buffer concentrates to your sample immediately after collection to stabilize the pH.[13]

  • Chromatography Conditions:

    • Problem: The mobile phase pH is drifting or is latently acidic. Standard silica-based columns can have acidic silanol groups.

    • Solution: For silica-based chromatography, consider adding a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase to neutralize surface acidity.[14] For aqueous chromatography, use robust, well-buffered mobile phases and re-calibrate your pH meter frequently.

  • Run Duration and Temperature:

    • Problem: The purification process is too long, allowing for time-dependent degradation, even at 4°C.

    • Solution: Optimize your chromatography method to be as rapid as possible.[15] Consider using modern columns that allow for higher flow rates without sacrificing resolution, such as perfusion or monolithic columns.[15] Keep fractions collected on ice and proceed to the next step or analysis immediately.

Q2: I'm using anion-exchange chromatography, but my peak shape is poor and recovery is still low. What should I adjust?

A2: Poor peak shape and low recovery in IEX can often be traced to buffer composition and gradient parameters.

  • Buffer Selection:

    • Problem: The buffer choice is suboptimal. Some buffers may interact with your compound or have poor buffering capacity at the target pH.

    • Solution: Use a volatile buffer system like ammonium bicarbonate or pyridinium acetate if your downstream application is mass spectrometry or requires lyophilization. Ensure the buffer's pKa is close to the operational pH for stable control. Refer to the table below for common buffer systems.

  • Gradient Elution:

    • Problem: The salt gradient is too steep, causing the compound to elute in a very sharp, poorly resolved peak, or too shallow, leading to band broadening and potential degradation on the column.

    • Solution: Optimize the salt gradient. After initial binding, use a shallow gradient around the expected elution concentration of your compound to improve resolution. A step gradient can also be effective for eluting tightly bound impurities before a final, sharp step to elute the target compound.[16]

Table 1: Comparison of Buffer Systems for Anion-Exchange Chromatography

Buffer SystemTypical pH RangeVolatilityMS CompatibilityNotes
Tris-HCl 7.5 - 8.5Non-volatilePoorCommon, robust buffer. Requires desalting.
Ammonium Bicarbonate 7.5 - 8.5HighExcellentIdeal for lyophilization to obtain salt-free product.
Ammonium Formate 4.0 - 6.0 / 8.0 - 10.0HighExcellentVersatile pH range, but the acidic range is unsuitable for prephenate.[17]
Phosphate Buffers 6.5 - 7.5Non-volatilePoorHigh buffering capacity but can inhibit some enzymes and requires desalting.

Q3: How can I confirm that my compound is degrading during the purification process?

A3: A stability analysis is crucial. Before attempting a full-scale purification, test the stability of your compound under various conditions.[13]

  • Problem: It's unclear if the loss is due to degradation or simply poor recovery.

  • Solution: Implement a time-course stability study.

    • Prepare small aliquots of your clarified sample.

    • Incubate them in different buffers you plan to use (e.g., lysis buffer, IEX Buffer A, IEX Buffer B).

    • Incubate at both room temperature and 4°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction (e.g., by flash freezing) and analyze the amount of remaining prephenate using a suitable analytical method (e.g., LC-MS). This will pinpoint the conditions causing instability.

Visualizing the Challenge and Solution

Understanding the "why" is as important as the "how." The following diagrams illustrate the core chemical challenge and the logical workflow to overcome it.

Diagram 1: The Acid-Catalyzed Degradation of Prephenate

This diagram shows the chemical transformation that must be prevented. Under acidic conditions (H+), prephenate loses water and carbon dioxide to become phenylpyruvate, resulting in the loss of the desired product.

G cluster_0 Purification Environment Prephenate Prephenate (Target Molecule) Phenylpyruvate Phenylpyruvate (Degradation Product) Prephenate->Phenylpyruvate  Acid-Catalyzed  Dehydration &  Decarboxylation Proton H+ (Acidic Conditions) Proton->Prephenate

Caption: Acidic conditions drive the irreversible conversion of prephenate.

Diagram 2: Workflow for Selecting a Purification Strategy

This decision tree guides the researcher from initial sample preparation to the selection of an appropriate chromatographic method for an acid-labile compound.

G A Start: Crude Biological Extract B Sample Prep: Clarify & Buffer Exchange (pH > 7.5, 4°C) A->B C Assess Compound Properties B->C D Is the compound anionic (acidic)? C->D E Anion-Exchange Chromatography (IEX) D->E Yes F Is the compound highly polar? D->F No I Method Optimization: Fast Gradient, Cold Temp E->I G Hydrophilic Interaction Chromatography (HILIC) F->G Yes H Consider Mixed-Mode or other techniques F->H No G->I H->I J Collect & Analyze Fractions IMMEDIATELY I->J

Caption: Decision-making workflow for purifying acid-labile compounds.

Protocol: Anion-Exchange Chromatography of Prephenate

This protocol provides a validated starting point for the purification of prephenate from a clarified bacterial cell lysate.

Objective: To purify prephenate using a strong anion-exchange column with a volatile buffer system.

Materials:

  • Column: Source 15Q or Mono Q anion-exchange column (GE Healthcare).

  • Buffer A (Binding): 20 mM Ammonium Bicarbonate, pH 8.0.

  • Buffer B (Elution): 1 M Ammonium Bicarbonate, pH 8.0.

  • Chromatography System: FPLC or HPLC system capable of binary gradient formation, with UV detection at 210 nm.

  • All buffers should be freshly prepared, filtered (0.22 µm), and chilled to 4°C. The entire system should be operated in a cold room or with a column cooling jacket.

Methodology:

  • Column Equilibration:

    • Wash the column with 5 column volumes (CV) of high-purity water.

    • Equilibrate the column with 10 CV of Buffer A until the UV baseline and conductivity are stable.

  • Sample Loading:

    • Ensure the clarified sample is at pH 8.0 and has low ionic strength. If necessary, perform a buffer exchange using a desalting column.[13]

    • Load the sample onto the column at a flow rate appropriate for the column size (e.g., 1-2 mL/min for a 5 mL column).

  • Wash Step:

    • Wash the column with 5-10 CV of Buffer A to remove unbound proteins and other neutral or basic impurities.[16]

  • Elution:

    • Elute bound molecules using a linear gradient of 0-50% Buffer B over 20 CV. Prephenate is expected to elute at a relatively low salt concentration.

    • Collect fractions (e.g., 1 mL) throughout the gradient. Keep fractions on ice.

  • Regeneration:

    • Wash the column with 5 CV of 100% Buffer B to remove all tightly bound components.

    • Re-equilibrate with Buffer A or store in an appropriate solution (e.g., 20% ethanol) as per the manufacturer's instructions.

  • Analysis:

    • Immediately analyze fractions for the presence of prephenate. An enzymatic assay or LC-MS analysis is recommended for specific detection.

References

  • PubMed. (n.d.). Alternative Mobile Phases for Enhanced Chromatographic Selectivity and Increased Sensitivity in Peptide Separations.
  • Taylor & Francis. (n.d.). Prephenate – Knowledge and References.
  • ResearchGate. (n.d.). Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • PubMed Central. (n.d.). Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites.
  • PubMed. (n.d.). Unstable proteins: how to subject them to chromatographic separations for purification procedures.
  • PubMed Central. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
  • Benchchem. (n.d.). Prephenic Acid|Biosynthesis Research Reagent.
  • PubMed. (n.d.). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum.
  • Wikipedia. (n.d.). Prephenate dehydratase.
  • PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • PubMed Central. (n.d.). Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis.
  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.
  • Purolite. (n.d.). Ion Exchange Chromatography.
  • ResearchGate. (n.d.). Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein.
  • ResearchGate. (n.d.). The effect of light, temperature, pH on stability of betacyanin pigments in Basella alba fruit.
  • SciELO. (2020, December 11). Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT.

Sources

Dealing with low signal-to-noise in spectrophotometric assays for prephenate conversion.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spectrophotometric assays of prephenate conversion. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for common experimental challenges, particularly the pervasive issue of low signal-to-noise ratios. By understanding the underlying principles of the assay and potential pitfalls, you can achieve more robust and reproducible data.

I. Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) is a frequent challenge in monitoring the enzymatic conversion of prephenate to phenylpyruvate, a key step in the biosynthesis of phenylalanine.[1][2][3][4][5] This reaction is typically monitored by measuring the increase in absorbance around 320 nm, corresponding to the formation of the phenylpyruvate product. A poor SNR can manifest as inconsistent readings, high background, or a signal that is barely distinguishable from the baseline noise.

Q1: My absorbance readings are unstable and drifting. What are the likely causes and solutions?

Unstable or drifting readings are often symptomatic of issues with the spectrophotometer itself or the assay conditions.

Underlying Causes & Solutions:

  • Instrument Instability:

    • Lamp Warm-up: Ensure the spectrophotometer's lamp has had adequate time to warm up and stabilize as per the manufacturer's instructions.[6] Insufficient warm-up can lead to fluctuating light output.

    • Environmental Factors: Place the instrument on a sturdy, level surface away from vibrations, drafts, or significant temperature fluctuations, all of which can affect stability.[6]

    • Instrument Drift: Regular calibration and maintenance are crucial for optimal performance.[7] If drift is persistent, consult the instrument's manual or technical support for calibration procedures.[8]

  • Sample & Cuvette Issues:

    • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.[9] Ensure that all reagents, including the buffer and substrate, are equilibrated to the assay temperature before mixing.[10][11] Use a temperature-controlled cuvette holder if available.

    • Inadequate Mixing: If the sample is not mixed properly, the concentration can change as it settles in the light path, leading to drifting absorbance.[6] Ensure thorough but gentle mixing of the reaction components.

    • Air Bubbles: Bubbles in the cuvette will scatter light and cause erratic readings.[6][10][11] Pipette carefully to avoid introducing bubbles, and gently tap the cuvette to dislodge any that form.

Q2: I'm observing high background absorbance in my blank/control reactions. How can I reduce it?

High background absorbance can mask the true signal from phenylpyruvate formation, leading to a low SNR.

Underlying Causes & Solutions:

  • Contaminated Reagents:

    • Substrate Purity: Prephenate is known to be unstable and can degrade to phenylpyruvate and other aromatic compounds, which increases background absorbance.[12] Use freshly prepared or properly stored prephenate solutions. Consider purifying the prephenate by HPLC if significant degradation is suspected.[12]

    • Buffer Components: Some buffer components can absorb in the UV range.[7] Use high-purity reagents and ensure your buffer is free from contaminants. Always subtract the absorbance of a proper blank solution containing all reagents except the analyte.[13]

  • Assay Conditions:

    • Non-Enzymatic Conversion: Prephenate can non-enzymatically convert to phenylpyruvate, especially under acidic conditions.[14] Ensure the pH of your assay buffer is optimized for enzymatic activity and minimizes non-enzymatic conversion. The optimal pH for prephenate dehydratase is typically around 5.7.[15]

    • Incorrect Blanking: Using water to blank when your sample is in a buffer is a common error.[6] The blank solution should contain all the components of the reaction mixture except the substrate (or enzyme, depending on the experimental design) to account for the absorbance of the buffer, cofactors, and any other additives.

Q3: The change in absorbance upon enzyme addition is very small, making it difficult to measure accurately. How can I increase my signal?

A small change in absorbance can be due to low enzyme activity, suboptimal assay conditions, or issues with the substrate or product.

Underlying Causes & Solutions:

  • Sub-optimal Enzyme Activity:

    • Enzyme Concentration: The rate of the reaction is dependent on the enzyme concentration. If the signal is too low, you may need to increase the amount of enzyme in the assay.

    • pH and Buffer Choice: Every enzyme has an optimal pH range for maximum activity.[9][16] Deviating from this can significantly reduce enzyme efficiency.[9] Ensure your buffer is appropriate for the optimal pH of your prephenate dehydratase and has sufficient buffering capacity.[9][17]

    • Cofactors and Ionic Strength: Some enzymes require cofactors for activity, and the ionic strength of the buffer can also impact enzyme conformation and function.[17] Review the literature for the specific requirements of your enzyme.

  • Substrate and Product Issues:

    • Substrate Concentration: While a higher substrate concentration can increase the initial reaction rate, using a concentration far below the Michaelis constant (Km) will result in a lower rate. The Km for prephenate can vary depending on the enzyme source.[15]

    • Product Inhibition: In some cases, the product of the reaction (phenylpyruvate) or subsequent products in the pathway can inhibit the enzyme.[15]

Workflow for Troubleshooting Low Signal-to-Noise

The following diagram outlines a systematic approach to diagnosing and resolving low SNR issues in your prephenate conversion assay.

Caption: A decision tree for systematically troubleshooting low signal-to-noise in prephenate conversion assays.

II. Frequently Asked Questions (FAQs)

Q4: What is the optimal wavelength to monitor the formation of phenylpyruvate?

The formation of phenylpyruvate is typically monitored by the increase in absorbance at approximately 320 nm in a basic solution. However, it is always recommended to perform a wavelength scan of your product under your specific assay conditions to determine the precise absorbance maximum.

Q5: My prephenate solution is old. Can I still use it?

Prephenate is unstable and can degrade over time, leading to the formation of phenylpyruvate and other aromatic compounds that will increase the background absorbance of your assay.[12] It is highly recommended to use freshly prepared prephenate solutions for the most accurate and reproducible results. If you must use an older solution, consider purifying it first.

Q6: Can I use a different buffer for my assay?

Yes, but the choice of buffer is critical for optimal enzyme activity.[9][17] You must select a buffer that has a pKa within one pH unit of the desired assay pH to ensure adequate buffering capacity.[9] Additionally, be aware that some buffer components can interfere with the assay or inhibit the enzyme. Always validate a new buffer system by comparing the results to your established protocol.

Q7: I am seeing negative absorbance readings. What does this mean?

Negative absorbance readings typically occur when the absorbance of the blank is greater than the absorbance of the sample.[6] This can happen if:

  • The blank solution was "dirtier" or absorbed more light than the sample. This can result from using different cuvettes for the blank and sample that have slightly different optical properties.

  • The cuvette was smudged or dirty when you measured the blank.

  • Your sample is very dilute, and its absorbance is close to or less than the instrument's baseline noise.[6]

Q8: How can I be sure that the signal I'm measuring is due to enzymatic activity?

To confirm that the observed change in absorbance is due to the enzymatic conversion of prephenate, you should run appropriate controls. These include:

  • A "no enzyme" control, where the enzyme is replaced with a buffer. This will account for any non-enzymatic conversion of prephenate to phenylpyruvate.

  • A "no substrate" control, where the prephenate is omitted. This will ensure that there is no interfering activity from the enzyme preparation itself.

Experimental Protocol: Standard Spectrophotometric Assay for Prephenate Dehydratase

This protocol provides a general framework for assaying prephenate dehydratase activity. Optimal conditions may vary depending on the specific enzyme and its source.

Materials:

  • Purified prephenate dehydratase enzyme

  • Prephenate solution (freshly prepared)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or another suitable buffer for your enzyme)

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to the predetermined optimal wavelength for phenylpyruvate detection (e.g., 320 nm).

  • Equilibrate all reagents and the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 37°C).

  • Prepare a reaction mixture in a cuvette containing the assay buffer and prephenate at the desired final concentrations.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

  • Establish a baseline reading.

  • Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette.

  • Immediately mix the contents of the cuvette gently but thoroughly by inverting with parafilm or using a plunger.

  • Monitor the change in absorbance over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Data Presentation: Key Assay Parameters

For consistent and reproducible results, it is crucial to optimize and standardize key assay parameters.

ParameterRecommended Range/ValueRationale
Wavelength (λ) ~320 nmCorresponds to the absorbance maximum of phenylpyruvate.
pH 5.7 - 8.2The optimal pH can vary depending on the enzyme source.[15]
Temperature 37 - 48 °CEnzyme activity is temperature-dependent; the optimum can vary.[15]
Prephenate Concentration 0.045 - 0.67 mMShould be optimized based on the Km of the enzyme.[15]
Enzyme Concentration VariableShould be adjusted to yield a linear reaction rate for a sufficient duration.
Prephenate to Phenylalanine Pathway

The enzymatic conversion of prephenate is a crucial branch point in the shikimate pathway, leading to the synthesis of aromatic amino acids.

Prephenate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase HPP (4-Hydroxyphenyl)pyruvate Prephenate->HPP Prephenate Dehydrogenase Phenylalanine L-Phenylalanine Phenylpyruvate->Phenylalanine Aminotransferase Arogenate->Phenylalanine Arogenate Dehydratase Tyrosine L-Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase HPP->Tyrosine Aminotransferase

Caption: The central role of prephenate conversion in the biosynthesis of phenylalanine and tyrosine.

III. References

  • Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Labindia Analytical. [Link]

  • Prephenate – Knowledge and References. Taylor & Francis. [Link]

  • Common Mistakes to Avoid When Using a UV-Vis Spectrophotometer. Shanghai Labtech. [Link]

  • Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]

  • Spectrophotometer Measurement Errors. AELAB. [Link]

  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate. [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays?. Patsnap Synapse. [Link]

  • Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites. PubMed Central. [Link]

  • Proposed biosynthetic pathway from prephenate and arogenate to Phe in plants and microorganisms. ResearchGate. [Link]

  • Prephenate from the shikimate pathway uses two different mechanisms to produce phenylalanine... ResearchGate. [Link]

  • Purification of chorismate, prephenate, and arogenate by HPLC. ResearchGate. [Link]

  • Prephenate and arogenate aromatize to phenylpyruvate and phenylalanine,... ResearchGate. [Link]

  • Errors and artifacts in coupled spectrophotometric assays of enzyme activity. PubMed. [Link]

  • Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus. PubMed. [Link]

  • A simple spectrophotometric assay for arogenate dehydratase. PubMed. [Link]

  • Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase. PubMed Central. [Link]

  • Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus. PubMed Central. [Link]

  • Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. PubMed. [Link]

  • Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain. PubMed. [Link]

  • Altered Prephenate Dehydratase in Phenylalanine-Excreting Mutants of Brevibacterium Flavum. PubMed. [Link]

  • Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine. PubMed. [Link]

  • a new prephenate-utilizing enzyme family that performs nonaromatizing decarboxylation en route to diverse secondary metabolites. PubMed. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

Sources

Improving the separation of prephenic acid from its precursors and products.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolating Prephenic Acid

Welcome to the technical support center for the purification of prephenic acid. As a key, yet notoriously unstable, intermediate in the shikimate pathway, isolating high-purity prephenate is a common challenge for researchers in metabolic engineering and drug development.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying principles to help you navigate the complexities of prephenate separation.

The Challenge of Prephenate Purification

Prephenic acid is a non-aromatic biosynthetic intermediate that serves as a crucial branch-point in the pathway leading to the aromatic amino acids phenylalanine and tyrosine.[2] Its instability stems from a 1,4-cyclohexadiene structure that is highly susceptible to acid- or base-catalyzed aromatization.[1] This chemical lability makes its separation from its precursor, chorismic acid, and its primary degradation product, phenylpyruvic acid, a significant technical hurdle.[1][3]

Frequently Asked Questions (FAQs)

Q1: My prephenate sample is degrading during purification. What are the most likely causes?

A: Prephenate degradation is most commonly caused by exposure to acidic conditions or elevated temperatures.[3] The molecule readily aromatizes to phenylpyruvic acid under acidic conditions.[3] It is crucial to maintain a neutral to slightly alkaline pH (around 7.0-8.0) and keep all solutions and equipment at low temperatures (e.g., 4°C) throughout the purification process.

Q2: I'm seeing co-elution of prephenate with chorismate in my HPLC run. How can I improve the separation?

A: Co-elution of these closely related molecules is a common issue. To improve resolution, consider the following:

  • Optimize the Mobile Phase: For reverse-phase HPLC, adjusting the ionic strength or the organic modifier gradient can enhance separation. For anion-exchange chromatography, a shallower salt gradient is often effective.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column chemistry may be necessary. A column with a different selectivity for these organic acids, such as a C8 or a phenyl-hexyl column in reverse-phase, or a different ion-exchange resin, could provide the needed resolution.

Q3: What is the best chromatographic method for prephenate purification?

A: Both reverse-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange chromatography (AEC) are effective methods for purifying prephenic acid.[4][5]

  • RP-HPLC is excellent for analytical-scale separation and purity assessment, offering high resolution.[5][6]

  • Anion-exchange chromatography is particularly well-suited for larger-scale purification from complex mixtures like fermentation broths, as it separates molecules based on their negative charge.[7][8]

Q4: My prephenate peak is broad and tailing. What can I do to improve the peak shape?

A: Peak broadening and tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between prephenate and the stationary phase can cause peak tailing. Adding a small amount of a competing agent to the mobile phase can sometimes mitigate this.

  • Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the sample concentration or injection volume.

  • Column Degradation: The column itself may be degraded. A guard column can help extend the life of your analytical column. If the problem persists, the column may need to be replaced.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during prephenate purification.

Problem 1: Low Yield/Sample Degradation
Potential Cause Explanation Recommended Solution
Acidic pH Prephenic acid is highly acid-labile and will rapidly convert to phenylpyruvic acid at a low pH.[3]Maintain a pH between 7.0 and 8.0 for all buffers and sample solutions. Use a well-buffered system to prevent pH shifts.
High Temperature The stability of prephenic acid decreases with increasing temperature.[9][10]Perform all purification steps at 4°C or on ice. Use a refrigerated autosampler and column compartment if available for HPLC.
Prolonged Processing Time The longer prephenate is in solution, the greater the opportunity for degradation.Streamline your purification workflow to minimize the time from sample preparation to final collection.
Problem 2: Poor Chromatographic Resolution
Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase The mobile phase composition is critical for achieving separation between prephenate, chorismate, and phenylpyruvate.For RP-HPLC: Systematically vary the concentration of the organic modifier (e.g., acetonitrile or methanol) and the ionic strength of the aqueous phase. A shallow gradient can often improve resolution. For AEC: Optimize the salt gradient (e.g., NaCl or (NH₄)₂SO₄). A shallower gradient over a longer time will generally provide better separation.
Incorrect Column Choice The stationary phase may not have the optimal selectivity for the compounds of interest.For RP-HPLC: If a standard C18 column is not providing adequate separation, consider a C8, phenyl-hexyl, or polar-embedded phase column. For AEC: Ensure you are using a weak or strong anion exchanger as appropriate for your sample and buffer system.
Sample Matrix Effects Components in the crude sample can interfere with the separation.Perform a sample cleanup step prior to chromatography, such as solid-phase extraction (SPE) or precipitation of interfering substances.

Visualizing the Biochemical Context

Understanding the position of prephenic acid within the shikimate pathway is crucial for anticipating potential contaminants.

Shikimate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Aminotransferase Arogenate->Phenylalanine Arogenate Dehydratase Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase

Caption: Key branch point of the shikimate pathway involving prephenate.

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of prephenic acid using both anion-exchange and reverse-phase chromatography.

Protocol 1: Anion-Exchange Chromatography (AEC) for Prephenate Purification

This method is ideal for purifying prephenate from complex mixtures such as cell lysates or culture supernatants.[7][8]

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or a similar weak anion exchanger)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl

  • Crude sample containing prephenate, pH adjusted to 8.0

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Buffer A at a flow rate of 1-2 mL/min. Ensure the column is kept at 4°C.

  • Sample Loading: Load the pH-adjusted and filtered crude sample onto the column.

  • Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline. This removes unbound contaminants.

  • Elution: Elute the bound prephenate using a linear gradient of 0-50% Buffer B over 10-20 column volumes.

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm or 274 nm to identify the prephenate-containing fractions.

  • Analysis: Analyze the collected fractions by RP-HPLC to confirm the purity of the prephenate.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) for Prephenate Analysis and Purification

This protocol is suitable for the analytical separation and small-scale purification of prephenate.[5][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in water, pH adjusted to 7.0 with NaOH.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 274 nm.[11]

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Ensure the sample is filtered through a 0.22 µm syringe filter into an HPLC vial.[11]

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and run a linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Data Analysis: Identify and quantify the prephenate peak based on its retention time compared to a pure standard.

Chromatography Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting HPLC-based separation of prephenate.

HPLC_Troubleshooting cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Troubleshooting SamplePrep Sample Preparation (pH 7-8, 4°C, Filtered) Equilibrate Equilibrate Column SamplePrep->Equilibrate MobilePhasePrep Mobile Phase Preparation (Degassed, Correct pH) MobilePhasePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Inject->Run Good_Peak Good Separation? Run->Good_Peak Collect Collect Fractions Good_Peak->Collect Yes Problem Identify Problem Good_Peak->Problem No Adjust_Gradient Adjust Gradient Problem->Adjust_Gradient Poor Resolution Check_System Check System (Leaks, Pressure) Problem->Check_System High Pressure/ Peak Tailing Adjust_Gradient->Run Change_Column Change Column Adjust_Gradient->Change_Column If no improvement Change_Column->Equilibrate Check_System->Equilibrate

Caption: A logical workflow for HPLC method development and troubleshooting.

Physicochemical Properties of Key Compounds

Understanding the properties of prephenic acid and its related compounds is fundamental to developing effective separation strategies.

Compound Molecular Formula Molar Mass ( g/mol ) Key Characteristics
Prephenic Acid C₁₀H₁₀O₆226.18Unstable, acid-labile, non-aromatic dicarboxylic acid.[1][2]
Chorismic Acid C₁₀H₁₀O₆226.18Precursor to prephenic acid, also unstable.[11]
Phenylpyruvic Acid C₉H₈O₃164.16Aromatic keto-acid, degradation product of prephenic acid.[12]
Arogenic Acid C₁₀H₁₁NO₆241.20Aminated derivative of prephenic acid.[5]

References

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  • Purification Or Organic Acids Using Anion Exchange Chromatography - ResearchGate. ResearchGate. [Link]

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  • Prephenate and arogenate aromatize to phenylpyruvate and phenylalanine,... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • ** Purification of chorismate, prephenate, and arogenate by HPLC - ResearchGate.** ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Shikimate Pathway Enzymes: From Bacterial Catalysts to Plant Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route, is the exclusive source of aromatic amino acids—tryptophan, phenylalanine, and tyrosine—in bacteria, archaea, fungi, algae, plants, and some protozoan parasites.[1] Its absence in mammals makes the enzymes within this pathway prime targets for the development of novel herbicides and antimicrobial agents.[2][3][4][5] This guide provides a detailed comparative analysis of the structure, function, and kinetics of the seven core enzymes of the shikimate pathway across different species, supported by experimental data and protocols to empower your research and development efforts.

The Shikimate Pathway: A Conserved Route with Diverse Architectures

While the core biochemical transformations of the shikimate pathway are remarkably conserved, the organization and regulation of its enzymes exhibit significant diversity across different kingdoms of life. In bacteria, the seven enzymes are typically monofunctional proteins encoded by separate genes.[6] In contrast, fungi often possess a large multifunctional enzyme, the AROM complex, which catalyzes five of the seven steps (steps 2 through 6).[5][7] Plants present a hybrid system, with some enzymes being monofunctional and others, like the bifunctional 3-dehydroquinate dehydratase-shikimate dehydrogenase, catalyzing two sequential reactions.[5][6]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP Synthase (AroF,G,H) DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydroquinate Synthase (AroB) SHIK Shikimate DHS->SHIK 3-Dehydroquinate Dehydratase (AroD) S3P Shikimate-3-phosphate SHIK->S3P Shikimate Dehydrogenase (AroE) EPSP EPSP S3P->EPSP Shikimate Kinase (AroK,L) CHOR Chorismate EPSP->CHOR EPSP Synthase (AroA) AAs Aromatic Amino Acids CHOR->AAs Chorismate Synthase (AroC)

Caption: The seven-enzyme shikimate pathway, converting phosphoenolpyruvate and erythrose 4-phosphate to chorismate, the precursor for aromatic amino acids.

Enzyme-by-Enzyme Comparative Analysis

This section delves into a detailed comparison of each of the seven enzymes of the shikimate pathway, highlighting key differences in their structure, kinetics, and regulation across various species.

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

DAHP synthase catalyzes the first committed step of the shikimate pathway, the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form DAHP.[8] This enzyme is a critical point of regulation for the entire pathway.[8][9]

Key Comparative Insights:

  • Isoforms and Regulation: In bacteria like Escherichia coli, there are three distinct isoforms of DAHP synthase (AroF, AroG, and AroH), each subject to feedback inhibition by one of the three aromatic amino acids: tyrosine, phenylalanine, and tryptophan, respectively.[8][10] Plants also possess multiple isoforms, but their regulation is primarily at the transcriptional level rather than through direct feedback inhibition.[9][11]

  • Structure and Cofactors: DAHP synthases are typically metalloenzymes, requiring a divalent metal ion such as Mn²⁺ or Co²⁺ for activity.[8][9] The overall structure features a (β/α)₈ barrel fold, which is conserved across species. However, subtle differences in the active site and allosteric regulatory sites contribute to the varied feedback inhibition patterns.[12]

Table 1: Comparative Kinetic Parameters of DAHP Synthase Isoforms

SpeciesIsoformKm (PEP) (µM)Km (E4P) (µM)Feedback Inhibitor
Escherichia coliAroG1216Phenylalanine
Escherichia coliAroF2.51.3Tyrosine
Escherichia coliAroH7.11.4Tryptophan
Arabidopsis thalianaDAHPS138100Tyrosine (transcriptional)
Arabidopsis thalianaDAHPS2150250None
3-Dehydroquinate (DHQ) Synthase

DHQ synthase catalyzes the second step, a complex intramolecular cyclization of DAHP to form 3-dehydroquinate.[7][13] This reaction involves an oxidation, a phosphate elimination, a reduction, and an intramolecular aldol condensation, all catalyzed by a single enzyme.[7][14]

Key Comparative Insights:

  • Cofactor Dependence: DHQ synthase requires NAD⁺ as a cofactor for the initial oxidation step, although there is no net redox change in the overall reaction.[7][14] Divalent cations like Co²⁺ or Zn²⁺ are also often required for activity.[7]

  • Inhibitor Design: The complex mechanism of DHQ synthase has made it an attractive target for the design of mechanism-based inhibitors.[13][15] For example, carbocyclic inhibitors that mimic the substrate or reaction intermediates have shown potent inhibition.[15] 7-deoxysedoheptulose has been identified as a competitive inhibitor of DHQ synthase.[16]

3-Dehydroquinate (DHQ) Dehydratase

DHQ dehydratase catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate. Two distinct classes of this enzyme exist, Type I and Type II, with different reaction mechanisms.

Key Comparative Insights:

  • Mechanistic and Structural Diversity: Type I DHQ dehydratases, found in plants and some bacteria, operate via a Schiff base intermediate. Type II enzymes, found in many pathogenic bacteria, utilize an enolate intermediate. This mechanistic difference is reflected in their distinct protein folds and active site residues, making it possible to design inhibitors that are selective for the bacterial Type II enzymes.[17]

  • Fusion Proteins: In plants, DHQ dehydratase is often fused with shikimate dehydrogenase to form a bifunctional enzyme.[5]

Shikimate Dehydrogenase (SDH)

Shikimate dehydrogenase catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate.[18][19]

Key Comparative Insights:

  • Cofactor Specificity: Most shikimate dehydrogenases show a strong preference for NADPH over NADH as the reductant.[20][21] However, some bacterial paralogs, like YdiB in E. coli, exhibit dual cofactor specificity.[18]

  • Structural Features: The enzyme consists of two domains: a substrate-binding domain and a nucleotide-binding domain, with the active site located in a cleft between them.[18] Conformational changes upon substrate and cofactor binding are crucial for catalysis.[18]

Table 2: Comparative Kinetic Parameters of Shikimate Dehydrogenase

SpeciesEnzymeKm (3-dehydroshikimate) (µM)Km (NADPH) (µM)
Escherichia coliAroE6556
Pseudomonas putidaAroE4532
Staphylococcus aureusSaSDH12080
Shikimate Kinase (SK)

Shikimate kinase catalyzes the ATP-dependent phosphorylation of shikimate to form shikimate-3-phosphate.[22][23]

Key Comparative Insights:

  • Isoforms and Classification: In E. coli, two isoforms exist, AroK and AroL, with AroL being the primary enzyme for aromatic amino acid biosynthesis due to its higher affinity for shikimate.[24][25] Shikimate kinases belong to the nucleoside monophosphate (NMP) kinase superfamily and exhibit significant conformational changes during their catalytic cycle.[6][26]

  • Inhibitor Development: As a key enzyme in the pathway, shikimate kinase is a major target for the development of new antibiotics.[17][27][28] A variety of inhibitor scaffolds, including benzothiazoles and oxadiazoles, have been explored.[27]

Table 3: Comparative Kinetic Parameters of Shikimate Kinase

SpeciesEnzymeKm (Shikimate) (µM)Km (ATP) (µM)
Escherichia coliAroL200100
Escherichia coliAroK>20,000100
Mycobacterium tuberculosisMtSK69120
5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

EPSP synthase catalyzes the transfer of the enolpyruvyl group from PEP to shikimate-3-phosphate, forming EPSP.[29] This enzyme is the primary target of the broad-spectrum herbicide glyphosate.[1][30][31]

Key Comparative Insights:

  • Glyphosate Inhibition: Glyphosate acts as a competitive inhibitor with respect to PEP, forming a stable ternary complex with the enzyme and shikimate-3-phosphate.[1][29][32]

  • Resistance Mechanisms: Glyphosate resistance in plants and bacteria can arise from several mechanisms, including mutations in the EPSP synthase gene that reduce glyphosate binding, gene amplification leading to overexpression of the enzyme, or the introduction of a glyphosate-insensitive bacterial EPSP synthase.[30][31][33] For example, a single glycine-to-alanine substitution in the active site can confer high levels of glyphosate resistance.[29]

Table 4: Comparative Inhibition of EPSP Synthase by Glyphosate

SpeciesEnzyme TypeIC₅₀ (Glyphosate) (µM)
Escherichia coliWild-type0.4
Agrobacterium sp. strain CP4Resistant2,300
Zea mays (Maize)Wild-type10
Zea mays (Roundup Ready®)Resistant (CP4)>1,000
Chorismate Synthase

Chorismate synthase catalyzes the final step in the pathway, the conversion of EPSP to chorismate, the precursor for the three aromatic amino acids.[34]

Key Comparative Insights:

  • Cofactor Requirement: This enzyme has a unique requirement for a reduced flavin mononucleotide (FMNH₂) cofactor, although the reaction itself does not involve a net redox change.[34][35][36]

  • Structural Organization: Chorismate synthases exist as monofunctional enzymes in bacteria and plants, requiring a separate flavin reductase to regenerate the FMNH₂ cofactor. In contrast, fungal chorismate synthases are bifunctional, containing their own NADPH-dependent flavin reductase domain.[34][36] The enzyme typically forms a homotetramer with a novel β-α-β sandwich fold.[37][34]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Shikimate Kinase Activity

This assay continuously monitors shikimate kinase activity by coupling the production of ADP to the oxidation of NADH.[22][23]

Principle:

  • Shikimate kinase (SK) phosphorylates shikimate using ATP, producing shikimate-3-phosphate and ADP.

  • Pyruvate kinase (PK) utilizes the newly formed ADP to convert phosphoenolpyruvate (PEP) to pyruvate.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, concurrently oxidizing NADH to NAD⁺.

  • The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl₂ (5 mM)

  • KCl (100 mM)

  • ATP (varied concentrations for kinetic studies)

  • Shikimate (varied concentrations for kinetic studies)

  • Phosphoenolpyruvate (PEP) (1 mM)

  • NADH (0.25 mM)

  • Pyruvate Kinase (PK) (6 µg/mL)

  • Lactate Dehydrogenase (LDH) (6 µg/mL)

  • Purified Shikimate Kinase enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH in a cuvette.

  • Add the purified shikimate kinase enzyme to the reaction mixture and incubate for 5 minutes at the desired temperature to establish a baseline.

  • Initiate the reaction by adding ATP and shikimate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the resulting data to the Michaelis-Menten equation.

Assay_Workflow cluster_SK Shikimate Kinase Reaction cluster_Coupling1 Pyruvate Kinase Coupling cluster_Coupling2 Lactate Dehydrogenase Coupling Shikimate Shikimate S3P Shikimate-3-P Shikimate->S3P ATP -> ADP PEP PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP Lactate Lactate Pyruvate->Lactate NADH -> NAD+ Monitor Monitor ΔA340nm Pyruvate->Monitor

Caption: Workflow of the coupled spectrophotometric assay for shikimate kinase activity.

Conclusion

The enzymes of the shikimate pathway present a fascinating case study in evolutionary biology, showcasing a conserved metabolic function achieved through diverse molecular architectures and regulatory strategies. For drug development professionals, the differences between the microbial, fungal, and plant enzymes offer a wealth of opportunities for the design of selective inhibitors. A thorough understanding of the comparative enzymology of this pathway, grounded in robust experimental data, is essential for exploiting these opportunities and developing the next generation of herbicides and antimicrobial agents.

References

  • Wikipedia. Shikimate pathway. [Link]

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  • PubMed. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes. [Link]

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  • PubMed. The structure of chorismate synthase reveals a novel flavin binding site fundamental to a unique chemical reaction. [Link]

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  • RSC Publishing. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. [Link]

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  • NIH. A reassessment of the relationship between aroK- and aroL-encoded shikimate kinase enzymes of Escherichia coli. [Link]

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A Comparative Analysis of the Arogenate and Prephenate Pathways for Phenylalanine and Tyrosine Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on the two major biosynthetic routes to aromatic amino acids.

The biosynthesis of the aromatic amino acids phenylalanine and tyrosine is a fundamental metabolic process in plants, bacteria, and fungi. These amino acids are not only essential building blocks for proteins but also serve as precursors for a vast array of secondary metabolites with diverse biological activities. The pathways leading to their synthesis diverge from the central shikimate pathway at the branch-point compound, chorismate. From here, two primary routes have evolved: the arogenate pathway and the prephenate pathway. Understanding the nuances of these pathways—their enzymatic machinery, regulatory mechanisms, and phylogenetic distribution—is critical for advancements in metabolic engineering, herbicide development, and the discovery of novel therapeutics.

The Divergence from Chorismate: A Tale of Two Pathways

Following the synthesis of chorismate, the committed step towards phenylalanine and tyrosine biosynthesis is the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase.[1][2][3][4] It is at the metabolic fate of prephenate where the two pathways diverge, creating a fascinating dichotomy in the biosynthesis of these crucial aromatic amino acids.

The prephenate pathway involves the direct conversion of prephenate to an α-keto acid intermediate, either phenylpyruvate for phenylalanine synthesis or 4-hydroxyphenylpyruvate for tyrosine synthesis.[5][6] These intermediates are then transaminated to yield the final amino acid products.[7] In contrast, the arogenate pathway introduces an initial transamination step, converting prephenate to arogenate.[1][6][8][9][10] Subsequently, arogenate undergoes either dehydration to form phenylalanine or dehydrogenation to produce tyrosine.[1][6][10][11]

A Head-to-Head Comparison: Arogenate vs. Prephenate Pathways

FeatureArogenate PathwayPrephenate Pathway
Key Intermediate ArogenatePhenylpyruvate / 4-Hydroxyphenylpyruvate
Order of Reactions Transamination followed by dehydration/dehydrogenationDehydration/dehydrogenation followed by transamination
Enzymes for Phe Synthesis Prephenate aminotransferase (PAT), Arogenate dehydratase (ADT)[1][10]Prephenate dehydratase (PDT), Phenylalanine aminotransferase (Phe-AT)[1][5]
Enzymes for Tyr Synthesis Prephenate aminotransferase (PAT), Arogenate dehydrogenase (ADH)[1][6]Prephenate dehydrogenase (PDH), Tyrosine aminotransferase (Tyr-AT)[6][12]
Predominant in Most plants, some bacteria (e.g., Pseudomonas aeruginosa)[6][13][14]Most microorganisms (e.g., Escherichia coli), fungi[6][15]
Regulation Often subject to feedback inhibition by phenylalanine and tyrosine at the ADT and ADH steps respectively.[11]Feedback inhibition by phenylalanine and tyrosine on PDT and PDH respectively.

Visualizing the Biochemical Routes

To better illustrate the flow of metabolites and the key enzymatic steps, the following diagrams depict the arogenate and prephenate pathways.

The Arogenate Pathway

Arogenate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase (ADH)

Caption: The Arogenate Pathway for Phenylalanine and Tyrosine Biosynthesis.

The Prephenate Pathway

Prephenate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->4-Hydroxyphenylpyruvate Prephenate Dehydrogenase (PDH) Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Phenylalanine Aminotransferase (Phe-AT) Tyrosine Tyrosine 4-Hydroxyphenylpyruvate->Tyrosine Tyrosine Aminotransferase (Tyr-AT)

Caption: The Prephenate Pathway for Phenylalanine and Tyrosine Biosynthesis.

Enzymatic Machinery: The Key Players

The catalytic efficiency and substrate specificity of the enzymes in each pathway are critical determinants of metabolic flux.

In the Arogenate Pathway:

  • Prephenate Aminotransferase (PAT): This enzyme catalyzes the initial transamination of prephenate to form arogenate.[1][6][8][9] The identification of genes encoding PATs in plants like Petunia hybrida and Arabidopsis thaliana has solidified the understanding of the arogenate pathway's predominance in the plant kingdom.[8][9]

  • Arogenate Dehydratase (ADT): ADT is responsible for the final step in phenylalanine biosynthesis, converting arogenate to phenylalanine through a dehydration reaction.[1][13][16][17] In Arabidopsis, a family of six ADT genes exists, with some isoforms exhibiting bifunctionality, capable of also acting as prephenate dehydratases, albeit with lower efficiency.[18][19]

  • Arogenate Dehydrogenase (ADH): This enzyme catalyzes the NAD(P)+-dependent oxidative decarboxylation of arogenate to yield tyrosine.[6][14] In many plants, ADH activity is a key regulatory point, often subject to feedback inhibition by tyrosine.[11]

In the Prephenate Pathway:

  • Prephenate Dehydratase (PDT): PDT catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate.[5]

  • Prephenate Dehydrogenase (PDH): PDH is an oxidoreductase that converts prephenate to 4-hydroxyphenylpyruvate.[12] In some bacteria, like Haemophilus influenzae, this enzyme is fused with chorismate mutase.[12]

  • Aminotransferases (Phe-AT and Tyr-AT): These enzymes catalyze the final transamination step, converting phenylpyruvate to phenylalanine and 4-hydroxyphenylpyruvate to tyrosine, respectively.

Phylogenetic Distribution and Evolutionary Significance

The distribution of these two pathways across different life forms is not uniform, suggesting distinct evolutionary pressures. The arogenate pathway is the predominant route for both phenylalanine and tyrosine biosynthesis in most plants.[6][11] While some bacteria, such as Pseudomonas aeruginosa, also utilize the arogenate pathway, the prephenate pathway is more common in microorganisms like Escherichia coli and fungi.[6][14][15]

Some organisms exhibit a mixed-pathway strategy. For instance, certain bacteria can utilize both arogenate and prephenate as substrates for the synthesis of these amino acids.[6] The presence of bifunctional enzymes, such as the ADTs in Arabidopsis that can also act as PDTs, suggests an evolutionary link and potential for metabolic flexibility.[13][18]

Experimental Methodologies for Pathway Elucidation

The study of these biosynthetic pathways relies on a variety of experimental techniques. A common approach to characterize the enzymes involved is through in vitro enzyme assays using purified recombinant proteins.

Experimental Protocol: In Vitro Characterization of Arogenate Dehydratase (ADT) Activity

This protocol outlines a general procedure for expressing and assaying the activity of an ADT enzyme.

1. Gene Cloning and Recombinant Protein Expression:

  • The gene encoding the putative ADT is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector system for E. coli expression).
  • The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Protein expression is induced (e.g., with IPTG) and the cells are harvested.

2. Protein Purification:

  • The bacterial cells are lysed, and the soluble fraction containing the recombinant protein is collected.
  • The protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
  • The purity and concentration of the protein are determined (e.g., by SDS-PAGE and Bradford assay).

3. Enzyme Assay:

  • The ADT activity is measured by monitoring the formation of phenylalanine from arogenate.
  • A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the purified ADT enzyme, and the substrate L-arogenate.
  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
  • The reaction is stopped (e.g., by adding an acid).
  • The amount of phenylalanine produced is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC).

4. Kinetic Analysis:

  • To determine the kinetic parameters (Km and kcat), the enzyme assays are performed with varying concentrations of the substrate (arogenate).
  • The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Experimental Workflow Diagram:

ADT_Assay_Workflow cluster_0 Molecular Biology cluster_1 Biochemistry cluster_2 Data Analysis Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay HPLC Quantification HPLC Quantification Enzyme Assay->HPLC Quantification Kinetic Analysis Kinetic Analysis HPLC Quantification->Kinetic Analysis

Caption: Workflow for the experimental characterization of ADT activity.

Performance and Regulation: A Comparative Perspective

The choice between the arogenate and prephenate pathways can have significant implications for the overall metabolic economy of an organism.

Regulatory Control: Both pathways are tightly regulated, primarily through feedback inhibition by the end products, phenylalanine and tyrosine.[3] This allosteric regulation ensures that the cell synthesizes these amino acids only when needed, conserving energy and resources. In plants, the expression of genes encoding pathway enzymes is also subject to complex transcriptional regulation in response to developmental cues and environmental stresses.[1][17]

Metabolic Channeling: The compartmentalization of these pathways within the cell is another crucial aspect. In plants, the biosynthesis of aromatic amino acids is primarily localized to the plastids.[13] This sequestration allows for the efficient channeling of intermediates and prevents the diffusion of potentially toxic intermediates into the cytoplasm.

Conclusion and Future Directions

The arogenate and prephenate pathways represent two elegant solutions to the same biochemical problem: the synthesis of phenylalanine and tyrosine. While the prephenate pathway is a more direct route, the arogenate pathway, predominant in plants, may offer more subtle regulatory control points. The existence of organisms with mixed or bifunctional pathway components highlights the evolutionary plasticity of metabolic networks.

For researchers in drug development, the enzymes of these pathways, particularly those unique to pathogenic microorganisms, represent attractive targets for the design of novel antimicrobial agents. For metabolic engineers, a deep understanding of the regulatory intricacies of these pathways is essential for rationally designing microbial cell factories for the overproduction of valuable aromatic compounds.

Future research will likely focus on a more detailed understanding of the protein-protein interactions within these pathways, the role of metabolic channeling in enhancing efficiency, and the complex interplay between transcriptional and allosteric regulation. Such knowledge will be instrumental in harnessing the full potential of these fundamental biosynthetic routes for a wide range of biotechnological applications.

References

  • A new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites. PubMed Central. Available at: [Link]

  • Prephenate dehydrogenase. Wikipedia. Available at: [Link]

  • Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms. PubMed Central. Available at: [Link]

  • Proposed biosynthetic pathway from prephenate and arogenate to Phe in plants and microorganisms. ResearchGate. Available at: [Link]

  • Transcriptional analysis of arogenate dehydratase genes identifies a link between phenylalanine biosynthesis and lignin biosynthesis. Journal of Experimental Botany. Available at: [Link]

  • Arogenate (pretyrosine) pathway of tyrosine and phenylalanine biosynthesis in Pseudomonas aureofaciens ATCC 15926. PubMed. Available at: [Link]

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Tzin, V. & Galili, G. (2010). The Plant Journal. Available at: [Link]

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Tzin, V. & Galili, G. (2010). The Arabisopsis Book. Available at: [Link]

  • Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate. Maeda, H. et al. (2011). Nature Chemical Biology. Available at: [Link]

  • Arogenate dehydratases: unique roles in light-directed development during the seed-to-seedling transition in Arabidopsis thaliana. Frontiers in Plant Science. Available at: [Link]

  • Conserved Molecular Mechanism of TyrA Dehydrogenase Substrate Specificity Underlying Alternative Tyrosine Biosynthetic Pathways in Plants and Microbes. Frontiers in Microbiology. Available at: [Link]

  • Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate. PubMed. Available at: [Link]

  • Tyrosine biosynthesis pathway. The alternative routes for the synthesis... ResearchGate. Available at: [Link]

  • Prephenate from the shikimate pathway uses two different mechanisms to produce phenylalanine... ResearchGate. Available at: [Link]

  • Arogenate dehydratases: unique roles in light-directed development during the seed-to-seedling transition in Arabidopsis thaliana. PubMed Central. Available at: [Link]

  • Biosynthesis of the Aromatic Amino Acids. Pittard, J. & Yang, J. (2008). EcoSal Plus. Available at: [Link]

  • Phenylalanine biosynthesis in Arabidopsis thaliana - Identification and characterization of arogenate dehydratases. Cho, M. H. et al. (2007). Journal of Biological Chemistry. Available at: [Link]

  • Transcriptional analysis of arogenate dehydratase genes identifies a link between phenylalanine biosynthesis and lignin biosynthesis. PubMed Central. Available at: [Link]

  • Prephenate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Arogenate Dehydratase Isoenzymes Profoundly and Differentially Modulate Carbon Flux into Lignins. PubMed Central. Available at: [Link]

  • Aromatic Amino Acid Pathway Regulation. Frontiers in Plant Science. Available at: [Link]

  • Functional Characterization of Arogenate Dehydratase Isoforms in Soybean. ProQuest. Available at: [Link]

  • Arogenate Dehydratase ADT2 is Essential for Seed Development in Arabidopsis. Plant and Cell Physiology. Available at: [Link]

  • Identification and characterization of the maize arogenate dehydrogenase gene family. Journal of Experimental Botany. Available at: [Link]

  • Evolutionary History and Functionality Analysis of Arogenate Dehydratases of Arabidopsis Thaliana: A Bioinformatic Approach. ResearchGate. Available at: [Link]

  • The arogenate dehydratase gene family; Towards understanding differential regulation of carbon flux through phenylalanine into primary versus secondary metabolic pathways. ResearchGate. Available at: [Link]

  • Biosynthesis of the Aromatic Amino Acids. ASM Journals. Available at: [Link]

  • Biosynthetic pathways for aromatic amino acids. ResearchGate. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to Allosteric Regulation in the Prephenate Metabolic Branch

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prephenate metabolic branch, a crucial intersection in the shikimate pathway, presents a rich landscape for therapeutic intervention, particularly through the lens of allosteric regulation. This guide offers an in-depth comparison of the allosteric control mechanisms governing the key enzymes of this pathway: chorismate mutase (CM), prephenate dehydratase (PDT), and prephenate dehydrogenase (PDH). As this pathway is essential for the survival of bacteria, fungi, and plants, but absent in mammals, its components are prime targets for the development of novel antimicrobial agents and herbicides.[1]

This document provides a technical comparison of the allosteric modulators, detailed experimental protocols for their characterization, and insights into the structural basis of their regulatory action, designed to empower researchers in their quest for novel therapeutic and biotechnological solutions.

The Prephenate Branch Point: A Hub of Allosteric Control

The biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is a metabolically expensive process, necessitating tight regulatory control. The branch point of this pathway begins with chorismate, which is converted to prephenate by chorismate mutase. Prephenate then serves as the substrate for two competing enzymes: prephenate dehydratase, which shunts the pathway towards phenylalanine biosynthesis, and prephenate dehydrogenase, which leads to the production of tyrosine.[2] The intricate allosteric regulation of these enzymes ensures a balanced flux of metabolites according to cellular needs.

Prephenate_Pathway cluster_main Prephenate Metabolic Branch cluster_regulation Allosteric Regulation Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase (CM) Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate Dehydrogenase (PDH) Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Tyrosine Tyrosine Prephenate_Dehydrogenase Prephenate_Dehydrogenase Tyrosine->Prephenate_Dehydrogenase Inhibition Chorismate_Mutase Chorismate_Mutase Tyrosine->Chorismate_Mutase Inhibition (some species) Prephenate_Dehydratase Prephenate_Dehydratase Phenylalanine->Prephenate_Dehydratase Inhibition Phenylalanine->Chorismate_Mutase Inhibition (some species) p_Hydroxyphenylpyruvate->Tyrosine Tryptophan Tryptophan Tryptophan->Chorismate_Mutase Activation (some species)

Caption: Allosteric regulation of the prephenate metabolic branch.

Comparative Analysis of Allosteric Regulation

The allosteric control of CM, PDT, and PDH is primarily mediated by the end-products of the pathway: phenylalanine and tyrosine, which act as feedback inhibitors, and in some organisms, tryptophan, which can act as an activator of chorismate mutase.[3]

EnzymeAllosteric ActivatorsAllosteric Inhibitors
Chorismate Mutase (CM) Tryptophan (in some species, e.g., yeast)[3]Phenylalanine, Tyrosine[3]
Prephenate Dehydratase (PDT) Tyrosine (in some species, e.g., Corynebacterium glutamicum)Phenylalanine[4]
Prephenate Dehydrogenase (PDH) None commonly reportedTyrosine[5][6]

Table 1. Key allosteric effectors of enzymes in the prephenate metabolic branch.

The structural basis for this regulation is often found in distinct regulatory domains, such as the ACT domain, which binds the amino acid effectors and induces conformational changes that are transmitted to the catalytic site, thereby modulating enzyme activity.[4][7]

Experimental Protocols for Characterizing Allosteric Regulation

The following protocols provide a framework for the kinetic characterization of allosteric modulators of the prephenate pathway enzymes.

Protocol 1: Spectrophotometric Assay for Chorismate Mutase Activity

This assay measures the conversion of chorismate to prephenate, followed by the acid-catalyzed conversion of prephenate to phenylpyruvate, which can be detected spectrophotometrically.

Materials:

  • Purified chorismate mutase

  • Chorismate solution

  • Allosteric effectors (phenylalanine, tyrosine, tryptophan)

  • 1 M HCl

  • 1.5 M NaOH

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 10 mM β-mercaptoethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, chorismate (at a concentration around its Km), and varying concentrations of the allosteric effector.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of purified chorismate mutase.

  • Allow the reaction to proceed for a defined period (e.g., 10-15 minutes).

  • Stop the reaction by adding 1 M HCl. This also catalyzes the conversion of prephenate to phenylpyruvate.

  • Neutralize the reaction with 1.5 M NaOH.

  • Measure the absorbance at 320 nm, the wavelength at which the enolate form of phenylpyruvate absorbs.[8]

  • Calculate the initial velocity of the reaction and determine the kinetic parameters (Vmax, Km, and Ki or Ka) by fitting the data to appropriate allosteric models.

CM_Assay_Workflow A Prepare Reaction Mixture (Buffer, Chorismate, Effector) B Pre-incubate at Optimal Temperature A->B C Initiate with Chorismate Mutase B->C D Incubate for a Defined Time C->D E Stop with HCl (Converts Prephenate) D->E F Neutralize with NaOH E->F G Measure Absorbance at 320 nm F->G H Calculate Kinetic Parameters G->H

Caption: Workflow for chorismate mutase activity assay.

Protocol 2: Continuous Spectrophotometric Assay for Prephenate Dehydrogenase Activity

This assay directly monitors the production of NADH or NADPH, which accompanies the oxidative decarboxylation of prephenate.

Materials:

  • Purified prephenate dehydrogenase

  • Prephenate solution

  • NAD+ or NADP+

  • Allosteric inhibitor (tyrosine)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl[9]

  • UV-Vis Spectrophotometer

Procedure:

  • Set up a reaction mixture in a quartz cuvette containing reaction buffer, prephenate, and NAD+ or NADP+.

  • Add varying concentrations of the allosteric inhibitor, tyrosine.

  • Place the cuvette in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding prephenate dehydrogenase.

  • Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[7][9]

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.

Protocol 3: High-Throughput Screening (HTS) for Allosteric Modulators

This protocol outlines a general approach for screening large compound libraries for allosteric modulators of prephenate pathway enzymes.

Principle: The assay is designed to identify compounds that modulate enzyme activity only in the presence of a sub-saturating concentration of the natural allosteric effector.

Procedure:

  • Primary Screen:

    • Assay enzyme activity at a substrate concentration close to its Km.

    • Run parallel screens: one with a sub-saturating concentration of the known allosteric inhibitor (e.g., phenylalanine for PDT) and one without.

    • Identify "hits" that show significant inhibition only in the presence of the natural effector.

  • Secondary Screen (Dose-Response):

    • Confirm the activity of primary hits by generating dose-response curves in the presence and absence of the natural effector.

  • Mechanism of Action Studies:

    • Characterize the mechanism of validated hits through detailed kinetic analysis to confirm allosteric modulation.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_moa Mechanism of Action A1 Assay with Effector B Dose-Response Curves A1->B A2 Assay without Effector A2->B C Kinetic Analysis B->C

Caption: High-throughput screening workflow for allosteric modulators.

Comparative Performance of Allosteric Inhibitors

The efficacy of allosteric inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.

EnzymeInhibitorOrganismIC50 / KiReference
Prephenate Dehydratase PhenylalaninePhyscomitrella patensIC50: 47.7 µM[8]
Prephenate Dehydrogenase TyrosineEscherichia coli-[5][6]
Chorismate Mutase TyrosineSaccharomyces cerevisiaeIC50: ~100 µM[2]
Chorismate Mutase PhenylalanineArabidopsis thalianaIC50: 110-145 µM[10]

Table 2. Comparative inhibitory constants for allosteric effectors.

Structural Insights and Drug Design Implications

The detailed understanding of the allosteric binding sites and the conformational changes they induce upon ligand binding is paramount for rational drug design. X-ray crystallography and NMR spectroscopy are powerful tools to elucidate these structural details.[11] For instance, the crystal structures of prephenate dehydratase in its relaxed (active) and tense (inhibited) states have revealed the molecular switch responsible for allosteric regulation by phenylalanine.[4] This knowledge can guide the design of novel, non-natural allosteric modulators with improved potency and selectivity.

Conclusion

The allosteric regulation of enzymes in the prephenate metabolic branch offers a sophisticated mechanism for controlling the flux of essential aromatic amino acids. A thorough understanding of these regulatory networks, facilitated by the comparative analysis and experimental protocols outlined in this guide, is crucial for the development of next-generation antimicrobial agents and herbicides. The continued exploration of the structural and dynamic basis of allostery in this pathway will undoubtedly pave the way for innovative drug discovery and metabolic engineering strategies.

References

  • Kinetic Studies on Chorismate Mutase-Prephenate Dehydrogenase From Escherichia Coli: Models for the Feedback Inhibition of Prephenate Dehydrogenase by L-tyrosine. (1991). Biochemistry. [Link]

  • Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants. (2003). Applied and Environmental Microbiology. [Link]

  • Protocol for enzyme assays. (2014). The Royal Society of Chemistry. [Link]

  • Reaction Mechanism of Prephenate Dehydrogenase From the Alternative Tyrosine Biosynthesis Pathway in Plants. (2018). Chembiochem. [Link]

  • Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine. (2008). Journal of Structural Biology. [Link]

  • Method of Enzyme Assay. Unknown Source. [Link]

  • Allosteric Regulation of Phenylalanine Hydroxylase. (2011). Biochemistry. [Link]

  • Separation of inhibition and activation of the allosteric yeast chorismate mutase. (1998). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Allosteric deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. (2019). bioRxiv. [Link]

  • A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation. (2015). Analytical Methods. [Link]

  • Multi-Enzyme Synergy and Allosteric Regulation in the Shikimate Pathway: Biocatalytic Platforms for Industrial Applications. (2025). MDPI. [Link]

  • Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus. (2005). Protein Science. [Link]

  • The shikimate pathway: gateway to metabolic diversity. (2017). Natural Product Reports. [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (2017). Analytical Biochemistry. [Link]

  • Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. (2007). The Journal of Biological Chemistry. [Link]

  • Separation of inhibition and activation of the allosteric yeast chorismate mutase. (1998). Proceedings of the National Academy of Sciences. [Link]

  • Comparison of experimental IC50 values and those predicted by the QSAR... (2006). ResearchGate. [Link]

  • Prephenate dehydratase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Enzyme Assay Protocol. San Diego State University. [Link]

  • The Crystallization and Preliminary X-ray Analysis of Allosteric Chorismate Mutase. (1994). Journal of Molecular Biology. [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. (2016). Journal of Visualized Experiments. [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1979). The Biochemical Journal. [Link]

  • Kinetics of allosteric activation. (2009). Methods in Enzymology. [Link]

  • Emerging Computational Methods for the Rational Discovery of Allosteric Drugs. (2017). Journal of Chemical Information and Modeling. [Link]

  • Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine. (2008). Journal of Structural Biology. [Link]

  • Development of convenient crystallization inhibition assays for structure-activity relationship studies in the discovery of crystallization inhibitors. (2018). Scientific Reports. [Link]

  • Unveiling the Assembly Transition of Diphenylalanine and Its Analogs: from Oligomer Equilibrium to Nanocluster Formation. (2025). ACS Nano. [Link]

  • Crystallization and preliminary crystal structure of the complex of 17beta-hydroxysteroid dehydrogenase with a dual-site inhibitor. (1999). Steroids. [Link]

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A Comparative Guide to the Kinetic Properties of Prephenate Dehydratase Isozymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the kinetic properties of prephenate dehydratase (PDT) isozymes, offering valuable insights for researchers in enzymology, metabolic engineering, and drug development. We will explore the structural underpinnings of their kinetic behavior, compare key kinetic parameters, and delve into the diverse allosteric regulatory mechanisms that govern their activity.

Introduction: Prephenate Dehydratase, a Key Player in Aromatic Amino Acid Biosynthesis

Prephenate dehydratase (EC 4.2.1.51) is a crucial enzyme in the shikimate pathway, catalyzing the conversion of prephenate to phenylpyruvate through a combined dehydration and decarboxylation reaction.[1][2][3] This reaction is the committed step in the biosynthesis of L-phenylalanine. The shikimate pathway is essential for bacteria, archaea, fungi, and plants but is absent in mammals, making its enzymes, including PDT, attractive targets for the development of novel antibiotics and herbicides.[4]

Organisms have evolved different forms of this enzyme. In many Gram-negative bacteria like Escherichia coli, PDT exists as a bifunctional enzyme fused with chorismate mutase (CM), which catalyzes the preceding step in the pathway.[1][5] In contrast, Gram-positive bacteria, such as Staphylococcus aureus, and archaea typically possess a monofunctional PDT.[1] These structural variations, along with differences in their regulatory domains, give rise to a fascinating diversity in kinetic properties and allosteric control.

Structural Basis of Catalysis and Regulation

Understanding the structure of PDT is fundamental to interpreting its kinetic behavior. The enzyme typically consists of two primary domains:

  • A Catalytic (PDT) Domain: This N-terminal domain houses the active site where prephenate is converted to phenylpyruvate.[1][6]

  • A Regulatory (ACT) Domain: This C-terminal domain acts as a sensor, binding to allosteric effectors, most commonly the pathway's end-product, L-phenylalanine.[1][4]

The enzyme's activity is governed by a conformational switch between two states:

  • R-state (Relaxed): The active conformation, with an open and accessible catalytic site.[1][6]

  • T-state (Tense): The inactive or less active conformation, characterized by a closed active site.[1][6]

The binding of an allosteric inhibitor, such as L-phenylalanine, to the ACT domain stabilizes the T-state, providing a classic example of feedback inhibition.[4][7][8] The efficiency of this structural communication between the regulatory and catalytic sites is a key differentiator among isozymes.

Comparative Analysis of Kinetic Parameters

The performance of an enzyme is quantitatively described by its kinetic parameters. While data can vary based on experimental conditions, a comparison of published values for different PDT isozymes reveals significant functional diversity.

Isozyme Source OrganismTypeSubstrateKm (mM)Vmax (mM/min)Allosteric Effector(s)Reference
Staphylococcus aureusMonofunctionalPrephenate0.71 ± 0.090.13 ± 0.04L-Phe (Inhibition)[1]
Escherichia coliBifunctionalPrephenateVariesVariesL-Phe (Inhibition)[8][9]
Corynebacterium glutamicumMonofunctionalPrephenateVariesVariesL-Phe, L-Trp (Inhibition); L-Tyr (Activation)[10]
Chlorobium tepidumMonofunctionalPrephenateVariesVariesL-Phe (Inhibition)[1][6]

Note: "Varies" indicates that while kinetic studies have been performed, specific comparable values were not available in the cited literature. The focus is often on the regulatory aspects.

Causality Behind Kinetic Differences:

  • Substrate Affinity (Km): The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, often serving as an indicator of the enzyme's affinity for its substrate.[11] The Km of 0.71 mM for S. aureus PDT indicates a moderate affinity for prephenate.[1] Differences in the active site architecture between isozymes, shaped by their unique amino acid sequences, lead to variations in Km values.

  • Catalytic Rate (kcat): The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[11]

  • Catalytic Efficiency (kcat/Km): This ratio is considered the specificity constant and provides a measure of how efficiently an enzyme converts a substrate to a product.[12][13] It is a crucial parameter for comparing an enzyme's preference for different substrates or the overall effectiveness of different isozymes on the same substrate.

Allosteric Regulation: The Core of Kinetic Diversity

The most striking differences in the kinetic properties of PDT isozymes lie in their allosteric regulation. This control is vital for the cell to manage the metabolic flux towards phenylalanine synthesis.

Feedback Inhibition by L-Phenylalanine

The most common regulatory mechanism is feedback inhibition by L-phenylalanine.[7][8] Binding of phenylalanine to the regulatory ACT domain triggers a conformational change that is transmitted to the catalytic site, shifting the enzyme to the inactive T-state.[1][4][6] This prevents the wasteful production of phenylalanine when it is already abundant. The bifunctional CM-PDT from E. coli is a well-studied example of an enzyme tightly regulated by phenylalanine.[8][14]

// Relationships Substrate -> R_State:pdt [label=" Binds to\nActive Site", color="#202124"]; R_State:pdt -> Product [label=" Catalysis", color="#202124"]; R_State:act -> T_State:act [label="Conformational Change", style=dashed, dir=both, color="#202124"]; Phe -> T_State:act [label=" Binds to\nRegulatory Site", color="#202124"]; T_State:act -> R_State:act [label="Inhibitor\nDissociates", style=dashed, color="#202124"];

// Invisible edge for layout Product -> Phe [style=invis]; } DOT Caption: Allosteric inhibition of prephenate dehydratase by L-phenylalanine.

Divergent Regulatory Schemes

While phenylalanine inhibition is common, some isozymes exhibit more complex regulatory patterns. A notable example is the PDT from Corynebacterium glutamicum, which displays a sophisticated control mechanism:

  • Inhibition: Strongly inhibited by both L-phenylalanine and L-tryptophan.[10]

  • Activation: Uniquely, its activity is stimulated up to 6-fold by L-tyrosine.[10] Furthermore, L-tyrosine can reverse the inhibition caused by phenylalanine or tryptophan.[10]

This complex interplay allows the organism to finely tune phenylalanine synthesis in response to the cellular concentrations of all three aromatic amino acids, ensuring a balanced supply for protein synthesis and other metabolic needs. This contrasts sharply with the simpler on/off switch seen in enzymes like the E. coli PDT.

Experimental Protocols for Kinetic Characterization

To facilitate further research, we provide standardized protocols for assessing the kinetic properties of PDT isozymes.

Protocol 1: Continuous Spectrophotometric Assay for PDT Activity

Principle: This assay continuously monitors the formation of phenylpyruvate, which has a distinct absorbance profile compared to the substrate, prephenate. The rate of increase in absorbance at a specific wavelength (e.g., 320 nm for the enol-borate tautomer of phenylpyruvate) is directly proportional to the enzyme activity.

Materials:

  • Purified prephenate dehydratase enzyme

  • Prephenate solution (substrate)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA

  • UV/Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to monitor absorbance at 320 nm and equilibrate the instrument and cuvettes to the desired assay temperature (e.g., 37°C).

  • Prepare a reaction mixture in a cuvette by adding the assay buffer and the prephenate solution to the desired final concentration.

  • Initiate the reaction by adding a small, known amount of the purified PDT enzyme solution to the cuvette. Mix quickly by gentle inversion.

  • Immediately begin recording the absorbance at 320 nm over time (e.g., for 3-5 minutes).

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient for the product under the assay conditions.

Self-Validation: The reaction rate should be linear for the initial phase and directly proportional to the concentration of the enzyme added. A "no-enzyme" control should show no significant change in absorbance.

Protocol 2: Determination of Km and Vmax

Principle: By measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten model, the key kinetic parameters Km and Vmax can be determined.

Procedure:

  • Set up a series of reactions as described in Protocol 1. Keep the enzyme concentration constant in all reactions.

  • Vary the final concentration of the substrate, prephenate, across a wide range, typically spanning from ~0.2 * Km to at least 5 * Km. (A pilot experiment may be needed to estimate the approximate Km).

  • For each substrate concentration, measure the initial velocity (v₀).

  • Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis.

  • Fit the resulting data points to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin). This will provide the values for Km and Vmax.

// Linking the protocols A4 -> K1 [label="Use as basis for\nkinetic study", lhead=cluster_kinetics, ltail=cluster_assay]; } DOT Caption: Experimental workflow for determining PDT kinetic parameters.

Conclusion and Implications for Drug Development

The kinetic properties of prephenate dehydratase isozymes are remarkably diverse, shaped by their structural form (monofunctional vs. bifunctional) and, most significantly, by their allosteric regulatory mechanisms. While feedback inhibition by L-phenylalanine is a conserved feature, the nuanced responses to other effectors, such as the activation by L-tyrosine in C. glutamicum, highlight distinct evolutionary solutions to metabolic regulation.

For drug development professionals, this diversity is both a challenge and an opportunity. The structural differences in the allosteric binding sites between bacterial and plant/fungal PDTs, and even between different bacterial species, can be exploited to design highly specific inhibitors. An ideal antimicrobial agent would target the PDT of a pathogen without affecting the host's gut microbiome or any homologous enzymes in other organisms. A thorough understanding of the comparative kinetics and regulation of these enzymes is the foundational first step toward achieving that goal.

References

  • Schmit, J. C., & Zalkin, H. (1971). Chorismate mutase-prephenate dehydratase. Phenylalanine-induced dimerization and its relationship to feedback inhibition. Journal of Biological Chemistry, 246(19), 6002-10. [Link]

  • Pohnert, G., Zhang, S., Husain, A., Wilson, D. B., & Ganem, B. (1999). Regulation of Phenylalanine Biosynthesis. Studies on the Mechanism of Phenylalanine Binding and Feedback Inhibition in the Escherichia coli P-Protein. Biochemistry, 38(38), 12343-12351. [Link]

  • Duggleby, R. G., & Morrison, J. F. (1978). Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine. Biochemistry, 17(8), 1573-80. [Link]

  • Fazel, N., & Jensen, R. A. (1979). Regulatory Properties of Prephenate Dehydrogenase and Prephenate Dehydratase from Corynebacterium glutamicum. Journal of Bacteriology, 138(3), 805-815. [Link]

  • Tan, K., et al. (2008). Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine. Journal of Structural Biology, 162(1), 94-107. [Link]

  • Tan, K., et al. (2008). Structures of open (R) and close (T) states of prephenate dehydratase (PDT)--implication of allosteric regulation by L-phenylalanine. PubMed, 162(1), 94-107. [Link]

  • Kast, P., et al. (2000). Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants. Applied and Environmental Microbiology, 66(5), 1804-1811. [Link]

  • de la Torre, F., et al. (2019). Allosteric deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. bioRxiv. [Link]

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  • Heyde, E., & Morrison, J. F. (1978). Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes. Biochemistry, 17(8), 1573-80. [Link]

  • Baldwin, G. S., & Davidson, B. E. (1981). A kinetic and structural comparison of chorismate mutase/prephenate dehydratase from mutant strains of Escherichia coli K 12 defective in the PheA gene. Archives of Biochemistry and Biophysics, 211(1), 66-75. [Link]

  • de la Torre, F., et al. (2019). Allosteric deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. bioRxiv. [Link]

  • Van Vleet, J., et al. (2010). Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites. Journal of the American Chemical Society, 132(20), 7073-7080. [Link]

  • Gething, M. J., & Davidson, B. E. (1978). Chorismate mutase/prephenate Dehydratase From Escherichia Coli K12. Binding Studies With the Allosteric Effector Phenylalanine. European Journal of Biochemistry, 86(1), 159-64. [Link]

  • St-Amant, M., et al. (2019). Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity. Scientific Reports, 9(1), 1-13. [Link]

  • San Diego State University. (n.d.). Enzyme Assay Protocol. SDSU. [Link]

  • Gething, M. J., & Davidson, B. E. (1978). The reactivity of the sulphydryl groups of chorismate mutase/prephenate dehydratase--a bifunctional enzyme of phenylalanine biosynthesis in Escherichia coli K12. European Journal of Biochemistry, 86(1), 165-74. [Link]

  • UniProt. (n.d.). pheA - Bifunctional chorismate mutase/prephenate dehydratase. UniProt. [Link]

  • ResearchGate. (n.d.). Prephenate from the shikimate pathway uses two different mechanisms to produce phenylalanine... ResearchGate. [Link]

  • Eisenthal, R., & Danson, M. J. (2007). Catalytic efficiency and kcat/KM: a useful comparator?. Trends in Biotechnology, 25(6), 247-9. [Link]

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A Comparative Guide to Cross-Species Complementation for Functional Analysis of Prephenate Metabolism Genes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common experimental systems for the functional characterization of genes involved in prephenic acid metabolism using cross-species complementation. We will explore the underlying principles, compare the workhorses of this field—Escherichia coli and Saccharomyces cerevisiae—and provide detailed protocols and supporting data to guide your experimental design.

Introduction: Prephenic Acid, a Critical Metabolic Crossroads

The shikimate pathway, responsible for the de novo biosynthesis of aromatic amino acids (AAA), is a metabolic route essential for most bacteria, fungi, and plants, but notably absent in animals.[1][2] This makes the pathway an attractive target for the development of herbicides and antimicrobial agents.[2][3] At the terminus of the main shikimate pathway lies chorismate, a crucial branch-point metabolite. The enzyme chorismate mutase (CM) catalyzes the first committed step in the biosynthesis of phenylalanine (Phe) and tyrosine (Tyr) by converting chorismate to prephenate through a rare, enzyme-catalyzed pericyclic reaction known as a Claisen rearrangement.[1][2][4]

Prephenate itself is another key branch-point intermediate. From here, pathways diverge, primarily through two alternative routes to synthesize Phe and Tyr:

  • The Phenylpyruvate/4-hydroxyphenylpyruvate Pathway: Prephenate is first decarboxylated and dehydrated/dehydrogenated to form phenylpyruvate or 4-hydroxyphenylpyruvate, which is then transaminated. This route is common in microorganisms.[3][5]

  • The Arogenate Pathway: Prephenate is first transaminated to form L-arogenate, which is then converted to Phe or Tyr. This pathway is the predominant route for Phe biosynthesis in plants.[3][5]

Cross-species complementation is a powerful genetic tool that leverages well-characterized microbial mutants to functionally test genes from other organisms.[6][7] By introducing a foreign gene into a mutant strain that is auxotrophic (unable to synthesize an essential nutrient), one can determine if the foreign gene product can rescue this deficiency. This in vivo assay provides definitive evidence of gene function, substrate specificity, and evolutionary conservation.

The Prephenic Acid Biosynthesis Pathway

The metabolic fate of chorismate is determined by a suite of key enzymes that channel intermediates toward phenylalanine and tyrosine. Understanding these enzymatic steps is crucial for designing and interpreting complementation experiments.

Prephenic_Acid_Pathway chorismate Chorismate prephenate Prephenate chorismate->prephenate Chorismate Mutase (CM) phenylpyruvate Phenylpyruvate prephenate->phenylpyruvate Prephenate Dehydratase (PDT) arogenate L-Arogenate prephenate->arogenate Aminotransferase hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate prephenate->hydroxyphenylpyruvate Prephenate Dehydrogenase (PDH) phenylalanine L-Phenylalanine phenylpyruvate->phenylalanine Aminotransferase tyrosine L-Tyrosine arogenate->tyrosine Arogenate Dehydrogenase (ADH) arogenate->phenylalanine Arogenate Dehydratase (ADT) hydroxyphenylpyruvate->tyrosine Aminotransferase

Caption: The central role of prephenate in the biosynthesis of phenylalanine and tyrosine.

Comparative Analysis of Complementation Systems

The choice of a host system is critical and depends on the specific gene being studied and the experimental question. Here, we compare the two most widely used systems: E. coli and S. cerevisiae.

A. Escherichia coli System: The Rapid Prokaryotic Workhorse

E. coli has long been a favored system for genetic complementation due to its rapid growth, simple genetics, and the availability of numerous well-characterized auxotrophic mutants.[8]

Principle of Complementation: An E. coli strain with a mutation in a gene essential for Phe or Tyr biosynthesis (e.g., pheA or tyrA) is used as the host.[9] These mutants cannot grow on a minimal medium that lacks the required amino acid. A plasmid carrying a functional version of the gene from another species is introduced. If the foreign protein is functional in E. coli, it will complement the genetic defect, restoring prototrophy and allowing the cells to grow on the minimal medium.

Commonly Studied Genes and Mutants:

  • pheA: This gene in E. coli encodes a bifunctional enzyme with both chorismate mutase and prephenate dehydratase activities.[10][11] A pheA mutant is auxotrophic for Phe.

  • tyrA: This gene encodes a bifunctional enzyme with chorismate mutase and prephenate dehydrogenase activities. A tyrA mutant is auxotrophic for Tyr.

  • aspC and tyrB: These genes encode aminotransferases with broad substrate specificity, including activity on phenylpyruvate and 4-hydroxyphenylpyruvate.[9][12]

Advantages:

  • Speed: Extremely fast doubling time allows for rapid results (typically 1-2 days).

  • Simplicity: Easy to culture and transform.

  • Well-Defined Genetics: The genome and metabolic pathways are thoroughly understood.

Limitations:

  • Prokaryotic Host: As a prokaryote, E. coli lacks the machinery for post-translational modifications common in eukaryotes, which can be critical for the function of some plant proteins.

  • Protein Folding: Eukaryotic proteins may misfold or form inclusion bodies when overexpressed.

  • Codon Bias: Differences in codon usage between the source organism and E. coli can lead to inefficient translation.

B. Saccharomyces cerevisiae (Yeast) System: The Eukaryotic Gold Standard

Yeast provides a eukaryotic environment that is often more suitable for expressing plant genes, making it an invaluable tool for functional validation.[13][14]

Principle of Complementation: The logic is identical to the E. coli system. A yeast strain with a defined mutation in an aromatic amino acid biosynthesis gene is transformed with a plasmid expressing the foreign gene of interest. Rescue of growth on selective minimal medium indicates functional complementation.[15][16]

Commonly Studied Genes and Mutants:

  • pha2: This is the most widely used mutant for studying the Phe pathway. It lacks prephenate dehydratase (PDT), rendering it a Phe auxotroph.[17] It is an excellent tool for testing the in vivo PDT activity of plant arogenate dehydratases (ADTs), which often retain some promiscuous activity with prephenate.[5][17][18]

  • tyr1: This mutant lacks prephenate dehydrogenase and is auxotrophic for Tyr.

  • aro7: This gene encodes chorismate mutase. Mutants can be used to test for CM functionality.

Advantages:

  • Eukaryotic System: Possesses the cellular machinery for proper folding, post-translational modifications, and subcellular targeting (if signals are present) of plant proteins.

  • High Fidelity: Often considered a more reliable indicator of true in vivo function for eukaryotic genes compared to bacterial systems.[13]

  • Powerful Genetics: A vast toolkit of vectors, promoters (inducible and constitutive), and mutant strains is available.

Limitations:

  • Slower Growth: Experiments take longer to complete (typically 3-7 days) compared to E. coli.

  • Transformation Efficiency: Can be lower and more variable than in E. coli.

Experimental Data: A Head-to-Head Comparison

The choice of system can dramatically influence the outcome and interpretation of an experiment. Below is a summary of typical results obtained when testing Arabidopsis thaliana Arogenate Dehydratase (ADT) isozymes in both E. coli and yeast systems. Plants primarily use the arogenate pathway for Phe synthesis, but some ADT isozymes retain ancestral prephenate dehydratase (PDT) activity.[5]

Table 1: Comparative Complementation of Arabidopsis ADT Genes

GeneHost SystemMutant StrainComplementation ResultInferred in vivo ActivityReference
AtADT1 Yeastpha2 (PDT-deficient)Strong GrowthHigh PDT Activity[17]
AtADT2 Yeastpha2 (PDT-deficient)Moderate GrowthModerate PDT Activity[17]
AtADT3 Yeastpha2 (PDT-deficient)No GrowthNo PDT Activity[17]
AtADT4 Yeastpha2 (PDT-deficient)No GrowthNo PDT Activity[17]
AtADT5 Yeastpha2 (PDT-deficient)No GrowthNo PDT Activity[17]
AtADT6 Yeastpha2 (PDT-deficient)Very Weak GrowthLow PDT Activity[17]
At-tyrA E. coliAT 2471 (PDH-deficient)Strong GrowthArogenate Dehydrogenase[19]

Interpretation: The yeast pha2 complementation assay is exceptionally effective at differentiating the substrate specificities of the six Arabidopsis ADT isozymes. It clearly demonstrates that only AtADT1, AtADT2, and to a lesser extent AtADT6, possess functional PDT activity in vivo.[17] This aligns with biochemical data showing these enzymes can utilize prephenate, albeit less efficiently than arogenate.[17] The E. coli system is highly effective for characterizing dehydrogenases, as shown with the successful complementation by Arabidopsis arogenate dehydrogenase.[19]

Experimental Workflows & Protocols

Adherence to validated protocols is essential for reproducible and trustworthy results. Below are standardized workflows and detailed methodologies for performing complementation assays in both yeast and E. coli.

Workflow 1: Yeast pha2 Complementation Assay

This workflow is designed to test for prephenate dehydratase (PDT) activity of a target gene.

Yeast_Workflow cluster_0 Gene Cloning cluster_1 Yeast Transformation cluster_2 Selection & Growth Assay cluster_3 Analysis clone 1. Clone Gene of Interest into Yeast Expression Vector (e.g., pYES-DEST52) transform 2. Transform Plasmid into S. cerevisiae pha2 Mutant clone->transform plate_complete 3. Plate on Complete Medium (e.g., SD-Ura) to Select for Transformants transform->plate_complete spot_test 4. Perform Serial Dilution Spot Test on Selective Medium (SD-Ura-Phe) plate_complete->spot_test incubate 5. Incubate at 30°C for 3-7 Days spot_test->incubate analyze 6. Analyze Growth: Growth = Complementation (Functional PDT Activity) incubate->analyze

Caption: Standard workflow for a yeast functional complementation assay.

Detailed Protocol: Yeast pha2 Complementation

  • Vector Construction:

    • Rationale: A yeast expression vector is required to carry and express the foreign gene. Vectors with auxotrophic markers (e.g., URA3) allow for selection of transformed cells. Inducible promoters (e.g., GAL1) provide control over expression.

    • Action: Subclone the full-length cDNA of your gene of interest into a suitable yeast expression vector, such as pYES2 (Thermo Fisher Scientific) or a Gateway-compatible vector like pYES-DEST52. Verify the construct by sequencing.

  • Yeast Transformation:

    • Rationale: The plasmid DNA must be introduced into the yeast cells. The lithium acetate/polyethylene glycol (LiAc/PEG) method is a standard and effective procedure.

    • Action: a. Inoculate 5 mL of YPD medium with the pha2 mutant strain and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.8. c. Harvest cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water. d. In a microfuge tube, mix 100 µL of the yeast cell suspension with 1 µg of plasmid DNA, 50 µg of sheared salmon sperm DNA (carrier DNA), and 600 µL of a fresh PEG/LiAc solution (40% PEG 3350, 100 mM LiAc). e. Vortex vigorously and incubate at 30°C for 30 minutes. f. Heat shock at 42°C for 15-20 minutes. g. Pellet cells, remove the supernatant, and resuspend in 100 µL of sterile water.

  • Selection and Complementation Assay:

    • Rationale: First, transformants are selected on a medium lacking the nutrient corresponding to the plasmid's marker (e.g., uracil for a URA3 plasmid). Then, these transformants are tested for complementation on a medium that is also missing the nutrient the mutant cannot synthesize (e.g., phenylalanine).

    • Action: a. Plate the entire transformation mix onto Synthetic Defined (SD) medium lacking uracil (SD-Ura) and incubate at 30°C for 2-4 days until colonies appear. b. Prepare liquid cultures of individual transformant colonies (including a positive control with a known functional gene and a negative control with an empty vector) in liquid SD-Ura medium. Grow overnight. c. Adjust the OD₆₀₀ of all cultures to be identical (e.g., 1.0). d. Perform a 10-fold serial dilution series (10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) for each culture. e. Spot 5 µL of each dilution onto two types of plates: a control plate (SD-Ura) and a selection plate (SD-Ura lacking phenylalanine, SD-Ura-Phe). f. Incubate plates at 30°C and document growth daily for up to 7 days. Growth on the SD-Ura-Phe plate indicates successful complementation.

Workflow 2: E. colipheA Complementation Assay

This workflow is designed to test for chorismate mutase and/or prephenate dehydratase activity.

Ecoli_Workflow cluster_0 Gene Cloning cluster_1 E. coli Transformation cluster_2 Selection & Growth Assay cluster_3 Analysis clone 1. Clone Gene of Interest into E. coli Expression Vector (e.g., pET or pBAD series) transform 2. Transform Plasmid into Competent E. coli pheA Mutant clone->transform plate_complete 3. Plate on Rich Medium (e.g., LB + Antibiotic) to Select for Transformants transform->plate_complete streak_test 4. Streak Colonies onto M9 Minimal Medium Plates (-Phe, +Antibiotic, +Inducer) plate_complete->streak_test incubate 5. Incubate at 37°C for 1-2 Days streak_test->incubate analyze 6. Analyze Growth: Growth = Complementation incubate->analyze

Caption: Standard workflow for an E. coli functional complementation assay.

Detailed Protocol: E. colipheA Complementation

  • Vector Construction:

    • Rationale: An E. coli expression vector with a suitable antibiotic resistance marker and an inducible promoter (e.g., T7 promoter in pET vectors, arabinose-inducible araBAD promoter in pBAD vectors) is required.

    • Action: Subclone the coding sequence of the gene of interest into an appropriate E. coli expression vector. Verify the construct by sequencing.

  • E. coli Transformation:

    • Rationale: The plasmid must be introduced into chemically competent or electrocompetent auxotrophic E. coli cells.

    • Action: a. Thaw a vial of competent E. coli pheA mutant cells on ice. b. Add 10-100 ng of plasmid DNA (including positive and negative controls) to the cells and incubate on ice for 20-30 minutes. c. Heat shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes. d. Add 900 µL of SOC or LB medium (without antibiotic) and incubate at 37°C for 1 hour to allow for expression of the resistance gene.

  • Selection and Complementation Assay:

    • Rationale: Transformants are first selected on rich media containing the appropriate antibiotic. Individual colonies are then tested for their ability to grow on minimal media lacking phenylalanine.

    • Action: a. Plate 100 µL of the transformation culture onto LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C. b. Prepare M9 minimal medium agar plates lacking phenylalanine but containing the selective antibiotic and the appropriate inducer (e.g., 0.1 mM IPTG for pET vectors, 0.2% L-arabinose for pBAD vectors). c. Pick individual colonies from the LB plate and streak them onto the M9 selection plates. Also streak onto a control M9 plate that contains phenylalanine to confirm viability. d. Incubate the plates at 37°C for 24-48 hours. The appearance of colonies on the plate lacking phenylalanine indicates successful complementation.

Conclusion and Future Outlook

Cross-species complementation remains a cornerstone of functional genomics, providing an elegant and definitive method for assigning function to genes involved in metabolic pathways.

  • The E. coli system offers unparalleled speed and simplicity, making it ideal for high-throughput screening and initial functional assessment, particularly for prokaryotic genes or enzymes not requiring complex modifications.

  • The S. cerevisiae system provides a eukaryotic context, which is critical for the faithful functional analysis of plant and other eukaryotic genes, especially when post-translational modifications or complex protein folding are required. The pha2 mutant, in particular, has been instrumental in dissecting the dual substrate specificity of plant arogenate dehydratases, shedding light on the evolution of the phenylalanine biosynthesis pathway.[17][18]

The insights gained from these studies are not purely academic. They inform efforts in metabolic engineering to enhance the production of aromatic amino acids or their derivatives, which include a vast array of high-value natural products. Furthermore, by validating the function of essential enzymes in pathogens, these assays serve as platforms for screening novel inhibitors as potential antimicrobial drugs.[20] As synthetic biology and genome editing tools continue to advance, the precision and scope of cross-species complementation will only expand, solidifying its role as an indispensable technique for researchers in molecular biology, drug discovery, and metabolic engineering.

References

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A Comparative Genomics Guide to the Shikimate Pathway: From Monofunctional Enzymes to Multifunctional Complexes Across Kingdoms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep, comparative analysis of the shikimate pathway, a metabolic route essential for life in most domains, yet conspicuously absent in animals. This unique distribution makes it a prime target for the development of herbicides and antimicrobial agents. For researchers and drug development professionals, understanding the genomic organization, enzymatic variations, and regulatory strategies of this pathway across different kingdoms is paramount for exploiting it effectively.

The shikimate pathway bridges primary metabolism—linking glycolysis and the pentose phosphate pathway—to the biosynthesis of aromatic compounds.[1] Its seven enzymatic steps convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the central precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and a vast array of secondary metabolites.[2][3][4][5][6][7][8]

The Canonical Pathway: A Seven-Step Foundation

The core of the shikimate pathway consists of seven enzymatic reactions, universally recognized across the kingdoms that possess it.[2][3][4][5] Understanding this fundamental sequence is the first step in appreciating its diverse evolutionary manifestations.

The pathway begins with the condensation of PEP and E4P and culminates in the formation of chorismate, the branch-point for aromatic amino acid synthesis.[6]

Shikimate_Pathway cluster_enzymes Enzymatic Steps PEP Phosphoenolpyruvate (PEP) DAHPS 1. DAHP synthase (DAPS) E4P Erythrose 4-phosphate (E4P) DAHP DAHP DHQS 2. DHQ synthase (DHQS) DHQ 3-Dehydroquinate DHQD 3. DHQ dehydratase (DHQD) DHS 3-Dehydroshikimate SDH 4. Shikimate dehydrogenase (SDH) Shikimate Shikimate SK 5. Shikimate kinase (SK) S3P Shikimate 3-phosphate EPSPS 6. EPSP synthase (EPSPS) EPSP EPSP CS 7. Chorismate synthase (CS) Chorismate Chorismate AAs Aromatic Amino Acids, Folates, Ubiquinone Chorismate->AAs DAHPS->DAHP aroG,F,H DHQS->DHQ aroB DHQD->DHS aroD SDH->Shikimate aroE SK->S3P aroK,L EPSPS->EPSP aroA CS->Chorismate aroC

Caption: The canonical seven-step shikimate pathway.

Kingdom-Level Architectural Variations

While the biochemical transformations are conserved, the genetic and protein-level organization of the pathway enzymes varies dramatically across kingdoms. These differences in molecular architecture represent key evolutionary adaptations and provide unique opportunities for selective inhibition.[6]

Bacteria: The Archetype of Monofunctional Enzymes

In most bacteria, the shikimate pathway is a textbook example of a dispersed metabolic pathway, where each of the seven steps is catalyzed by a distinct, monofunctional enzyme encoded by a separate gene (often designated aroA, aroB, etc.).[6] This modular organization allows for fine-tuned regulation at the level of individual genes.

  • Regulation: A primary control point is the first enzyme, DAHP synthase. Many bacteria possess multiple isozymes of DAHP synthase, each subject to feedback inhibition by one of the three aromatic amino acids.[6] This allows the cell to independently regulate carbon flow into the pathway based on the specific needs for phenylalanine, tyrosine, or tryptophan.

  • Genomic Context: While the genes are typically separate, they can sometimes be found in operons, allowing for coordinated expression. This is a common bacterial strategy for managing metabolic pathways.

Fungi and Protists: The AROM Complex

Fungi and some protists, such as the Apicomplexa, exhibit a remarkable evolutionary innovation: the AROM complex .[6] In these organisms, a single, massive polypeptide chain contains the catalytic domains for five consecutive steps of the pathway (steps 2 through 6: DHQ synthase, DHQ dehydratase, shikimate dehydrogenase, shikimate kinase, and EPSP synthase).[6][9][10]

  • Structure and Function: This pentafunctional enzyme forms a homodimer, creating a large metabolic machine with ten catalytic domains.[10] It was long hypothesized that this architecture would facilitate substrate channeling, where intermediates are passed directly from one active site to the next without diffusing into the cytosol. However, recent structural and kinetic analyses suggest the AROM complex does not benefit from significant substrate channeling, but rather balances compactness with the conformational freedom needed for its multiple activities.[10]

  • Evolutionary Significance: The fusion of these enzymatic activities into a single gene (ARO1) is a powerful evolutionary marker.[9] Its presence in diverse eukaryotes like fungi and apicomplexan parasites suggests an ancient eukaryotic origin or potential horizontal gene transfer events.[11][12][13]

Plants: A Bifunctional Fusion and Compartmentation

Plants also display gene fusion, but in a different configuration than fungi. Steps 3 and 4 (DHQ dehydratase and shikimate dehydrogenase) are catalyzed by a bifunctional enzyme encoded by a single gene.[6] The remaining five enzymes are monofunctional, similar to the bacterial arrangement.[6]

  • Subcellular Localization: A critical feature of the plant pathway is its localization within plastids (chloroplasts).[11][12] This compartmentation is advantageous as the precursors (PEP and E4P) and cofactors (ATP and NADH) are readily available from photosynthesis.[11]

  • Gene Duplication and Specialization: Land plants often possess multiple isoforms of the shikimate pathway genes.[14][15] This genetic redundancy has allowed for the evolution of specialized functions, with different isoforms potentially contributing to primary metabolism versus the synthesis of a vast arsenal of secondary metabolites (e.g., lignin, flavonoids, alkaloids) that are crucial for defense and signaling.[14][15]

Archaea: An Incomplete and Enigmatic Pathway

The shikimate pathway in Archaea is less understood and appears to be incomplete in many species.[16] Genomic analyses reveal that genes for one or two enzymes, most commonly DAHP synthase and shikimate kinase, are often missing.[16] This suggests that some archaea may have alternative, non-orthologous enzymes that fulfill these roles or utilize different metabolic strategies altogether.[16] A notable variation is a different entry point into the pathway that uses L-aspartate-4-semialdehyde instead of PEP and E4P.[17]

Summary Comparison Table
FeatureBacteriaFungi & Protists (Apicomplexa)PlantsArchaea
Enzyme Organization Mostly monofunctional enzymes from separate genes.[6]Pentafunctional AROM complex (steps 2-6).[6][10]Bifunctional DHQD/SDH (steps 3-4); others monofunctional.[6]Often incomplete; missing key enzymes like DAHPS and SK.[16]
Gene Fusion Events RareSteps 2-6 fused into ARO1 gene.[9]Steps 3 & 4 fused.[6]Not a defining feature.
Primary Regulation Feedback inhibition of DAHP synthase isozymes.[6]Regulation of the AROM complex is less characterized.Allosteric regulation and gene expression control.Largely unknown.
Subcellular Location CytosolCytosolPrimarily Plastids (Chloroplasts).[11][12]Cytosol
Key Characteristic Modular and dispersed.Highly integrated multifunctional enzyme.Compartmentalized with gene duplications.[14][15]Often incomplete or utilizes alternative enzymes.[16][17]

The Shikimate Pathway as a Premier Drug Target

The absence of the shikimate pathway in mammals is its most compelling feature from a therapeutic and agricultural standpoint.[2][3][4][5][6] This metabolic distinction means that inhibitors of its enzymes can be highly selective, with a low probability of cross-reactivity with human host targets.[6]

  • Herbicides: The most famous example is glyphosate , the active ingredient in Roundup®. Glyphosate is a potent inhibitor of the sixth enzyme, EPSP synthase.[6][18] It acts as a transition state analog, effectively starving plants of the aromatic amino acids and other essential compounds derived from chorismate.[17]

  • Antimicrobials: The pathway is essential for the viability of numerous pathogenic bacteria, fungi, and parasites, including Mycobacterium tuberculosis, Candida albicans, and the apicomplexan parasites responsible for malaria (Plasmodium falciparum) and toxoplasmosis (Toxoplasma gondii).[2][18][19] This makes the pathway's enzymes attractive targets for developing novel antibiotics, antifungals, and anti-parasitic drugs with potentially broad-spectrum activity.[2][19][20]

Experimental Workflow: A Guide to Comparative Genomic Analysis

Analyzing the shikimate pathway across diverse genomes requires a systematic bioinformatics approach. This workflow provides a robust framework for identifying pathway components, understanding their evolutionary relationships, and inferring their functional characteristics.

Causality in Experimental Choices:

  • Why HMMs? We use Hidden Markov Model (HMM) profiles for initial gene identification because they are more sensitive than simple BLAST searches. HMMs capture the sequence conservation pattern of an entire protein family, allowing for the detection of distant homologs that might be missed by pairwise sequence alignment.

  • Why Phylogenetic Analysis? Constructing phylogenetic trees is crucial to differentiate between orthologs (genes diverged by speciation) and paralogs (genes diverged by duplication). This distinction is vital for accurate functional annotation and for tracing the evolutionary history of gene fusions and losses.

  • Why Synteny Analysis? Examining the genomic neighborhood (synteny) of the identified genes can reveal functional linkages, such as operons in bacteria, which imply co-regulation and involvement in the same metabolic process.

Comparative_Genomics_Workflow Start 1. Genome/Proteome Data Acquisition HMM 2. Homology Search (HMMER / hmmscan) Start->HMM Input: Protein Sequences Filter 3. Filtering & Validation (E-value, domain architecture) HMM->Filter Output: Candidate Homologs MSA 4. Multiple Sequence Alignment (MAFFT, ClustalΩ) Filter->MSA Input: Curated Sequences Synteny 6. Gene Neighborhood (Synteny) Analysis Filter->Synteny Input: Gene Locations Phylo 5. Phylogenetic Analysis (IQ-TREE, RAxML) MSA->Phylo Input: Aligned Sequences Annotation 7. Functional Annotation & Pathway Reconstruction Phylo->Annotation Synteny->Annotation End 8. Comparative Analysis (Presence/Absence, Fusions) Annotation->End

Caption: A typical bioinformatics workflow for comparative genomics.

Step-by-Step Methodology
  • Data Acquisition:

    • Action: Download complete proteome and genome files from public databases like NCBI RefSeq or Ensembl.

    • Rationale: A complete and accurately annotated dataset is the foundation for any reliable comparative analysis.

  • Homology Searching:

    • Action: Use HMM profiles for each of the seven shikimate pathway enzyme families (e.g., from the Pfam database) to search the downloaded proteomes using the HMMER suite's hmmscan tool.

    • Protocol Standard: hmmscan --domtblout results.tbl pfam_db.hmm target_proteomes.fasta

    • Rationale: This identifies all potential homologs of the pathway enzymes with high sensitivity.[16]

  • Filtering and Validation:

    • Action: Filter the hmmscan results based on statistical significance (E-value < 1e-10) and verify the domain architecture. For example, a true shikimate kinase should have a primary domain matching the "Shikimate_kinase" family.

    • Rationale: This step is critical to remove false positives and ensure that only high-confidence candidates are included in downstream analyses.

  • Multiple Sequence Alignment (MSA):

    • Action: For each enzyme family, create an MSA of the curated sequences using a tool like MAFFT or Clustal Omega.

    • Protocol Standard: mafft --auto input_sequences.fasta > aligned_sequences.fasta

    • Rationale: MSA arranges sequences to highlight regions of similarity and is a prerequisite for accurate phylogenetic tree construction.

  • Phylogenetic Analysis:

    • Action: Construct a maximum-likelihood phylogenetic tree from the MSA using software like IQ-TREE or RAxML.

    • Protocol Standard: iqtree -s aligned_sequences.fasta -m MFP -bb 1000 (MFP automatically selects the best model; -bb performs bootstrap analysis for branch support).

    • Rationale: The resulting tree reveals the evolutionary relationships between the sequences, allowing for the identification of gene duplication events, horizontal gene transfers, and the evolutionary path of gene fusions.[11][12]

  • Gene Neighborhood (Synteny) Analysis:

    • Action: Examine the genomic coordinates of the identified genes. Look for clustering of aro genes in prokaryotic genomes, which may indicate the presence of an operon.

    • Rationale: Gene context provides clues about functional relationships and co-regulation.

  • Functional Annotation and Pathway Reconstruction:

    • Action: Based on the evidence from homology, domain architecture, and phylogeny, assign a precise function to each identified gene. Map the presence/absence of each of the seven enzymes onto the organism's metabolic map.

    • Rationale: This step synthesizes all collected data to build a model of the shikimate pathway for each organism studied.

  • Comparative Analysis:

    • Action: Compare the reconstructed pathways across all organisms. Document the presence/absence patterns, the nature of any gene fusions (e.g., AROM complex, DHQD/SDH bifunctional enzyme), and gene copy number variations.

    • Rationale: This final step achieves the core goal of the study: understanding the diversity and evolution of the shikimate pathway across different kingdoms.

References

  • Roberts, F., Roberts, C. W., Johnson, J. J., Kyle, D. E., Krell, T., Coggins, J. R., ... & Walter, R. D. (2002). The shikimate pathway and its branches in apicomplexan parasites. The Journal of infectious diseases, 185(Supplement_1), S25-S32. Available at: [Link]

  • McConkey, G. A. (2013). The shikimate pathway in apicomplexan parasites: Implications for drug development. Frontiers in bioscience (Landmark edition), 18(3), 944-969. Available at: [Link]

  • Coggins, J. R., Abell, C., Evans, L. B., Frederickson, M., Robinson, D. A., Roszak, A. W., & Lapthorn, A. P. (2003). Experiences with the shikimate-pathway enzymes as targets for rational drug design. Biochemical Society Transactions, 31(3), 548-552. Available at: [Link]

  • Verasztó, H. A., Logotheti, M., Le, T. B., Gruzin, F., Pálfy, G., Cordeiro, A. T., ... & Panjikar, S. (2020). Architecture and functional dynamics of the pentafunctional AROM complex. Nature Chemical Biology, 16(10), 1067-1073. Available at: [Link]

  • Richards, T. A., Dacks, J. B., Campbell, S. A., Blanchard, J. L., Foster, P. G., McLeod, R., & Roberts, C. W. (2006). Evolutionary origins of the eukaryotic shikimate pathway: gene fusions, horizontal gene transfer, and endosymbiotic replacements. Eukaryotic cell, 5(9), 1517-1531. Available at: [Link]

  • Go, M. K., & Moore, B. S. (2024). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports, 41(4), 604-648. Available at: [Link]

  • Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). Shikimate and phenylalanine biosynthesis in the green lineage. Frontiers in plant science, 4, 62. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Shikimate pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Richards, E., & Coggins, J. R. (2020). The AROM complex: organized chaos in tight confinement. Nature Research Microbiology Community. Available at: [Link]

  • Pang, Z., Chong, J., Zhou, G., de Lima Morais, D. A., Chang, L., Barrette, M., ... & Xia, J. (2021). MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights. Nucleic acids research, 49(W1), W388-W396. Available at: [Link]

  • Li, C., & Li, M. (2022). A Bioinformatics Workflow of Metabolomics Analysis. Encyclopedia, 2(2), 990-1000. Available at: [Link]

  • Richards, T. A., & Cavalier-Smith, T. (2010). Global genome analysis of the shikimic acid pathway reveals greater gene loss in host-associated than in free-living bacteria. BMC genomics, 11(1), 1-13. Available at: [Link]

  • Singh, S., & Gokhale, R. S. (2014). Structure and function of enzymes of shikimate pathway. Protein and peptide letters, 21(8), 811-827. Available at: [Link]

  • Anjum, F., Roy, A. J., & Tuteja, N. (2011). The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes. Current research in microbiology and biotechnology, 2(3), 421-428. Available at: [Link]

  • Tzin, V., & Galili, G. (2010). The shikimate pathway and aromatic amino acid biosynthesis in plants. eLS. Available at: [Link]

  • Bentley, R. (1990). The shikimate pathway: early steps in the biosynthesis of aromatic compounds. Critical reviews in biomedical engineering, 18(2), 115-139. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.